LTX-315
描述
属性
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H106N18O9/c79-38-18-13-30-57(84)71(98)90-62(35-15-20-40-81)73(100)93-66(44-52-47-87-59-32-11-8-28-55(52)59)76(103)95-65(43-51-46-86-58-31-10-7-27-54(51)58)75(102)92-63(36-16-21-41-82)72(99)91-64(37-17-22-42-83)74(101)94-67(45-53-48-88-60-33-12-9-29-56(53)60)77(104)96-69(78(105)89-61(70(85)97)34-14-19-39-80)68(49-23-3-1-4-24-49)50-25-5-2-6-26-50/h1-12,23-29,31-33,46-48,57,61-69,86-88H,13-22,30,34-45,79-84H2,(H2,85,97)(H,89,105)(H,90,98)(H,91,99)(H,92,102)(H,93,100)(H,94,101)(H,95,103)(H,96,104)/t57-,61-,62-,63-,64-,65-,66-,67-,69-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAKLYWEFZCVIT-TVEKFXMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H106N18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1439.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345407-05-7 | |
| Record name | LTX-315 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345407057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LTX-315 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12748 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RUXOTEMITIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75FBL12IZ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
LTX-315: An In-Depth Technical Guide to its Immunogenic Cell Death Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
LTX-315 is a first-in-class, nine-amino-acid, non-naturally occurring oncolytic peptide currently under clinical investigation for the treatment of various solid tumors.[1][2] Derived from bovine lactoferricin, this compound represents a novel immunotherapeutic approach that not only directly lyses tumor cells but also stimulates a robust and durable anti-tumor immune response.[3][4] This is achieved through the induction of immunogenic cell death (ICD), a unique form of regulated cell death that triggers an adaptive immune response against tumor-associated antigens. This technical guide provides a comprehensive overview of the this compound-mediated immunogenic cell death pathway, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Mechanism of Action: Inducing Immunogenic Cell Death
This compound's primary mechanism of action is the direct induction of necrotic cell death in cancer cells, a process that is critical for initiating a subsequent anti-tumor immune cascade.[5] The peptide's cationic and amphipathic properties facilitate its interaction with and disruption of the negatively charged cancer cell membranes, leading to rapid cell lysis.[3][6] This membranolytic activity extends to intracellular organelles, particularly the mitochondria, further contributing to cell death and the release of crucial immunomodulatory molecules.[7][8]
The lytic cell death induced by this compound is characterized by the release of a specific set of molecules known as Damage-Associated Molecular Patterns (DAMPs). These endogenous molecules, when released from dying cancer cells, act as "danger signals" to the immune system, effectively transforming the tumor microenvironment from an immunosuppressive to an immunogenic state.[4][8] The key DAMPs released following this compound treatment include:
-
Adenosine Triphosphate (ATP): Released from dying cells, extracellular ATP acts as a "find-me" signal, recruiting antigen-presenting cells (APCs), such as dendritic cells (DCs), to the tumor site.[7][9]
-
High Mobility Group Box 1 (HMGB1): This nuclear protein, when translocated to the extracellular space, binds to Toll-like receptors (TLRs) on DCs, promoting their maturation and antigen presentation capabilities.
-
Calreticulin (B1178941) (CRT): The exposure of CRT on the surface of dying tumor cells acts as a potent "eat-me" signal, facilitating their engulfment by DCs and subsequent cross-presentation of tumor antigens to T cells.[7][8]
The release of these DAMPs, in conjunction with tumor-associated antigens from the lysed cells, orchestrates the activation and maturation of dendritic cells. These activated DCs then migrate to the draining lymph nodes to prime and activate tumor-specific CD8+ cytotoxic T lymphocytes (CTLs).[10] These CTLs then infiltrate the tumor, recognizing and eliminating remaining cancer cells, leading to tumor regression.[3][11] Furthermore, this process can induce a systemic, long-lasting anti-tumor immunity, potentially leading to the regression of distant, untreated lesions, an effect known as the abscopal effect.[11]
Signaling and Experimental Workflow Diagrams
This compound Immunogenic Cell Death Signaling Pathway
Caption: this compound induced immunogenic cell death pathway.
Experimental Workflow for Assessing this compound Induced ICD
Caption: Experimental workflow for assessing this compound induced ICD.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound
| Animal Model | Tumor Type | This compound Treatment Regimen | Key Findings | Reference |
| PVG rats | Fibrosarcoma (rTMSCs) | 1 mg daily for 7 days (intratumoral) | Complete regression of treated tumors; induction of a systemic, T-cell dependent immune response; regression of distal, non-treated tumors (abscopal effect). | [12] |
| C57BL/6 mice | B16F10 Melanoma | 3 doses of 1 mg on consecutive days (intratumoral) | Increased infiltration of cytotoxic CD8+ T cells into the tumor. | [10] |
Table 2: Clinical Efficacy and Safety of this compound (Phase I, NCT01986426)
| Parameter | Finding | Reference |
| Efficacy | ||
| Tumor Volume Reduction (≥30% in injected tumors) | 29% of patients | [11][13] |
| Intralesional CD8+ T cell increase | 86% (12/14) of evaluable biopsies | [11][13][14] |
| T-cell Clone Expansion (in peripheral blood) | Significant expansion post-treatment, with 49% of expanded clones found in post-treatment tumor biopsies. | [13][14] |
| Abscopal Effect | Evidence of abscopal responses observed. | [11][13] |
| Safety (Most Common Treatment-Related Adverse Events) | ||
| Grade 1-2 Hypotension | 46% of patients | [11][13] |
| Grade 1-2 Flushing | 28% of patients | [11][13] |
| Injection Site Reactions | 38% of patients | [13] |
| Grade 3 Hypersensitivity/Anaphylaxis | 10% of patients | [11][13] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the immunogenic cell death pathway induced by this compound, based on available literature.
ATP Release Assay
-
Principle: To quantify the amount of ATP released from this compound-treated cells into the supernatant using a luciferase-based assay.
-
Methodology:
-
Seed tumor cells (e.g., A375 human melanoma) in a suitable plate and allow them to adhere.[9]
-
Treat the cells with this compound (e.g., 35 µM) for various time points (e.g., 1-15 minutes).[9]
-
Collect the supernatant at each time point.
-
Use a commercial ATP luciferase assay kit (e.g., Enliten ATP luciferase assay kit, Promega) according to the manufacturer's instructions.[9]
-
Measure luminescence using a luminometer.
-
Untreated cells serve as a negative control.
-
HMGB1 Release Assay (Western Blot)
-
Principle: To detect the translocation of HMGB1 from the cell nucleus to the extracellular supernatant following this compound treatment.
-
Methodology:
-
Treat tumor cells (e.g., A375 human melanoma) with this compound (e.g., 35 µM) for various time points.[5]
-
Separate the cell lysate and the supernatant.
-
Prepare protein samples from both the lysate and the supernatant.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HMGB1.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and imaging system.[15][16]
-
A gradual decrease of HMGB1 in the cell lysate and a corresponding increase in the supernatant indicates release.[5]
-
Calreticulin (CRT) Exposure Assay (Flow Cytometry)
-
Principle: To quantify the percentage of viable cells exposing CRT on their surface after this compound treatment.
-
Methodology:
-
Treat tumor cells (e.g., U2OS osteosarcoma) with various concentrations of this compound for different durations (e.g., 6 and 24 hours).[8]
-
Harvest the cells and wash them with a suitable buffer.
-
Incubate the cells with a primary antibody against CRT.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Co-stain the cells with a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
-
Analyze the cells using a flow cytometer to determine the percentage of viable, CRT-positive cells.[17]
-
In Vivo Tumor Growth and Immune Infiltration Analysis
-
Principle: To evaluate the anti-tumor efficacy of this compound and its effect on the tumor immune microenvironment in a syngeneic mouse model.
-
Methodology:
-
Inoculate immunocompetent mice (e.g., C57BL/6) subcutaneously with a syngeneic tumor cell line (e.g., B16F10 melanoma).[10]
-
Once tumors are established, administer this compound intratumorally according to a defined schedule (e.g., 1 mg/50 µl PBS for 3 consecutive days).[10]
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the experiment, or at specified time points, excise the tumors.
-
Process the tumors for immunohistochemistry (IHC) or flow cytometry to analyze the infiltration of immune cells, particularly CD8+ T cells.[10]
-
For abscopal effect studies, a second, untreated tumor is established on the contralateral flank and its growth is monitored.[12]
-
Conclusion
This compound is a promising oncolytic peptide that leverages a unique mechanism of action to induce immunogenic cell death. By directly lysing tumor cells and triggering the release of DAMPs, this compound effectively reprograms the tumor microenvironment, fostering a robust and specific anti-tumor immune response. The data from both preclinical and early-phase clinical studies support its potential as a valuable addition to the cancer immunotherapy landscape, both as a monotherapy and in combination with other immunomodulatory agents. Further research and clinical development will continue to elucidate the full therapeutic potential of this innovative agent.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. verrica.com [verrica.com]
- 4. lytixbiopharma.com [lytixbiopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The oncolytic peptide this compound triggers immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Safety, Antitumor Activity, and T-cell Responses in a Dose-Ranging Phase I Trial of the Oncolytic Peptide this compound in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. origene.com [origene.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
LTX-315 Preclinical Toxicology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LTX-315 is a first-in-class oncolytic peptide immunotherapy designed for intratumoral administration. As a synthetic, 9-mer cationic peptide derived from bovine lactoferricin, this compound represents a novel approach in immuno-oncology. Its primary mechanism of action involves the direct lysis of cancer cells, leading to immunogenic cell death (ICD) and the subsequent activation of a systemic anti-tumor immune response. This guide provides a comprehensive overview of the available preclinical toxicology and safety pharmacology data for this compound, intended to inform researchers, scientists, and professionals involved in drug development. While specific quantitative toxicology data, such as LD50 and No-Observed-Adverse-Effect Level (NOAEL), are not publicly available, this document synthesizes findings from various preclinical and early clinical studies to build a profile of its safety and tolerability.
Core Mechanism of Action
This compound's oncolytic activity is initiated by its electrostatic interaction with the negatively charged components of cancer cell membranes. This interaction leads to membrane disruption, causing rapid tumor cell necrosis.[1][2] The lytic process releases a cascade of damage-associated molecular patterns (DAMPs), including ATP, high-mobility group box 1 (HMGB1), and calreticulin.[3][4] These DAMPs act as "danger signals" that recruit and activate antigen-presenting cells (APCs), such as dendritic cells, within the tumor microenvironment. Activated APCs then process and present tumor-associated antigens to T-cells, initiating a tumor-specific adaptive immune response characterized by the infiltration of cytotoxic CD8+ T-cells.[1][2][5] This mechanism not only targets the injected tumor but also has the potential to induce systemic, long-lasting anti-tumor immunity, an "abscopal effect," capable of targeting distant metastases.[3][6]
Preclinical Safety and Tolerability
Publicly available literature on this compound focuses predominantly on its efficacy and immunomodulatory effects. Formal Good Laboratory Practice (GLP)-compliant toxicology studies with detailed quantitative data such as LD50 and NOAEL values are not extensively reported in peer-reviewed publications or public-facing documents. However, numerous preclinical studies in various animal models, including mice and rats, have consistently reported a favorable safety profile with minimal systemic toxicity when this compound is administered intratumorally.[6]
In Vitro Cytotoxicity
This compound has demonstrated selective cytotoxicity against a broad panel of human and murine cancer cell lines, including those with multi-drug resistance.[3] Notably, it exhibits lower activity against normal, non-malignant cells, suggesting a therapeutic window.[3]
In Vivo Observations
Preclinical studies in syngeneic mouse models of melanoma, sarcoma, and breast cancer, as well as in a rat fibrosarcoma model, have shown that intratumoral injection of this compound is well-tolerated.[5][6][7] The primary observed local effects are consistent with its mechanism of action and include tumor necrosis and inflammation at the injection site. Systemic side effects have been reported as minimal and transient in these models. One study in a rat sarcoma model noted no adverse effects on the behavior and physiology of the treated animals.[6]
Clinical Safety Profile (Phase I)
Data from a Phase I dose-escalation study in patients with advanced solid tumors provides valuable insight into the safety and tolerability of this compound in humans. The most frequently observed treatment-related adverse events were transient and generally low-grade.
Table 1: Summary of Treatment-Related Adverse Events in a Phase I Clinical Trial of this compound [2][8][9]
| Adverse Event Category | Specific Events | Grade 1-2 Incidence | Grade 3 Incidence |
| Vascular Disorders | Transient Hypotension, Flushing | 46% (Hypotension), 28% (Flushing) | - |
| Injection Site Reactions | Pruritus, Rash, Paresthesia, Pain | 38% (Overall) | - |
| Immune-Related | Hypersensitivity/Anaphylaxis | - | 10% |
These findings indicate a manageable safety profile for intratumorally administered this compound, with the most significant toxicity being hypersensitivity reactions.
Experimental Protocols
Detailed protocols for formal toxicology studies are not publicly available. However, the methodologies for preclinical efficacy and mechanistic studies have been described.
General In Vivo Efficacy and Safety Study Protocol (Composite)
-
Animal Models: Syngeneic tumor models in immunocompetent mice (e.g., C57BL/6 mice bearing B16F10 melanoma or MCA205 sarcoma) or rats (e.g., PVG rats with rTMSC fibrosarcoma).[5][6]
-
Tumor Induction: Subcutaneous injection of a specified number of tumor cells into the flank of the animals. Tumors are allowed to grow to a predetermined size before treatment initiation.
-
Treatment Administration: this compound is administered via intratumoral injection. The dose, volume, and frequency of injections vary between studies.
-
Monitoring: Tumor growth is monitored by caliper measurements. Animal well-being is assessed through regular observation of behavior, body weight, and general health status.
-
Endpoint Analysis: At the study endpoint, tumors and other organs may be harvested for histological analysis, immunohistochemistry (e.g., for CD8+ T-cell infiltration), and flow cytometry to characterize the immune cell populations.
Visualizations
Signaling Pathway of this compound Induced Immunogenic Cell Death
Caption: this compound signaling pathway leading to immunogenic cell death and systemic anti-tumor immunity.
Experimental Workflow for Preclinical In Vivo Studies
Caption: Generalized experimental workflow for evaluating this compound in preclinical animal models.
Conclusion
This compound is an oncolytic peptide with a well-defined mechanism of action that leverages the host immune system to fight cancer. While detailed quantitative preclinical toxicology data are not publicly available, the existing body of research from in vitro, in vivo, and early clinical studies suggests a manageable safety profile, particularly given its intended intratumoral route of administration. The primary toxicities appear to be localized to the injection site and manageable, transient systemic effects. For drug development professionals, this profile supports the continued investigation of this compound, both as a monotherapy and in combination with other immunotherapies, for the treatment of solid tumors. Further disclosure of formal preclinical safety study results would be beneficial for a more complete risk assessment.
References
- 1. lytixbiopharma.com [lytixbiopharma.com]
- 2. verrica.com [verrica.com]
- 3. This compound-enabled, radiotherapy-boosted immunotherapeutic control of breast cancer by NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. verrica.com [verrica.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. lytixbiopharma.com [lytixbiopharma.com]
- 8. This compound and adoptive cell therapy using tumor-infiltrating lymphocytes generate tumor specific T cells in patients with metastatic soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Antitumor Activity, and T-cell Responses in a Dose-Ranging Phase I Trial of the Oncolytic Peptide this compound in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mode of Action of the Oncolytic Peptide LTX-315
Introduction
LTX-315 is a first-in-class, synthetic 9-mer cationic oncolytic peptide engineered from bovine lactoferricin.[1][2][3] It represents a novel immunotherapeutic approach designed for intratumoral administration. Its mechanism of action is multifaceted, initiating a cascade of events that leads to direct tumor cell lysis, induction of immunogenic cell death (ICD), and a profound reprogramming of the tumor microenvironment (TME) to foster a robust, systemic, and lasting anti-tumor immune response.[1][4][5] This guide provides a detailed technical overview of this compound's mode of action, supported by preclinical and clinical data, experimental methodologies, and visual diagrams for drug development professionals, researchers, and scientists.
Core Mechanism: Direct Oncolysis and Induction of Immunogenic Cell Death (ICD)
The primary mechanism of this compound involves the direct and rapid destruction of cancer cell membranes, leading to necrotic cell death and the release of key immunostimulatory molecules.[6][7] This process is characterized by its speed, with cell death occurring within minutes to hours of exposure.[8][9]
1.1 Membrane Perturbation and Lysis
As a cationic and amphipathic peptide, this compound is selectively attracted to the anionic components, such as phosphatidylserine, which are more abundant on the outer surface of cancer cell membranes compared to normal cells.[5][10] This interaction facilitates the peptide's insertion into and disruption of the plasma membrane's integrity.[8][11] This membranolytic activity is not dependent on active transport mechanisms like endocytosis and occurs rapidly even at low temperatures.[8]
Beyond the plasma membrane, this compound is also internalized at lower concentrations, where it targets and perturbs the membranes of intracellular organelles, most notably the mitochondria.[6][8][9] This leads to mitochondrial membrane depolarization, altered morphology, and functional collapse, contributing significantly to the cell's demise.[8][9][12]
1.2 Release of Damage-Associated Molecular Patterns (DAMPs)
The lytic, necrotic cell death induced by this compound is immunogenic, characterized by the release of a host of Damage-Associated Molecular Patterns (DAMPs).[1][5][13] These molecules act as potent "danger signals" to the innate immune system. Key DAMPs released upon this compound treatment include:
-
ATP (Adenosine Triphosphate): Released into the extracellular space, ATP acts as a "find-me" signal, recruiting antigen-presenting cells (APCs) like dendritic cells (DCs) to the tumor site.[5][12][14]
-
High Mobility Group Box 1 (HMGB1): This nuclear protein is released from dying cells and promotes DC maturation and function.[7][8][14]
-
Calreticulin (CRT): While not released, CRT is exposed on the surface of dying tumor cells, acting as an "eat-me" signal that facilitates their engulfment by DCs.[1][14]
-
Cytochrome C: The release of this mitochondrial protein into the extracellular space serves as another indicator of cellular damage and stress.[5][8][12]
The massive release of these DAMPs, along with a broad spectrum of tumor-associated antigens and neoantigens from the lysed cells, is the critical step that transforms the tumor site into an in situ vaccine.[1][2][5]
Immune Cascade and TME Reprogramming
The release of DAMPs and tumor antigens initiates a robust immune response orchestrated primarily by dendritic cells (DCs). This compound reprograms the TME from an immunosuppressive ("cold") state to an inflamed ("hot") state conducive to anti-tumor immunity.[1][4]
2.1 Dendritic Cell (DC) Maturation
This compound induces DC maturation through multiple, synergistic mechanisms:
-
Indirect Activation via DAMPs: Released DAMPs bind to pattern recognition receptors (PRRs) on DCs, triggering their activation and maturation.[15]
-
Direct Activation via TLR7: this compound can directly activate both conventional and plasmacytoid DCs by triggering Toll-like receptor 7 (TLR7).[15]
-
Nucleic Acid Complexes: The peptide can form complexes with DNA and RNA released from dying tumor cells. These complexes are immunostimulatory, activating TLR9 (for DNA) and other TLRs to further enhance DC maturation.[16]
This activation cascade is critically dependent on the cytosolic signal transducer MyD88 .[15][16][17] The maturation process ignites multiple downstream signaling pathways within the DC, including NF-κB and MAPKs, leading to the upregulation of costimulatory molecules (e.g., CD80, CD86), MHC molecules, and the production of pro-inflammatory cytokines like Type 1 Interferon.[16]
2.2 T-Cell Priming and Systemic Immunity
Mature DCs migrate to draining lymph nodes where they present the captured tumor antigens to naive T-cells. This leads to the priming and clonal expansion of tumor-specific CD4+ helper and CD8+ cytotoxic T-lymphocytes (CTLs).[1][2] These effector T-cells then circulate throughout the body, capable of recognizing and eliminating cancer cells at both the primary, treated tumor site and at distant, untreated metastatic sites (an abscopal effect).[5][10]
2.3 Reprogramming the Tumor Microenvironment
Intratumoral injection of this compound fundamentally alters the cellular composition of the TME.[1][4] Studies show a significant increase in the infiltration of effector T-cells, particularly CD8+ T-cells, into the tumor bed.[5][10][18] Concurrently, there is a decrease in the local abundance of immunosuppressive cell populations, including regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][10][18] This shift in the balance of effector to suppressor cells creates a highly inflamed TME that supports sustained anti-tumor activity.[18]
Quantitative Data Summary
The efficacy and immunomodulatory effects of this compound have been quantified in numerous preclinical and clinical studies.
Table 1: Preclinical Efficacy in Animal Models
| Model | Treatment Regimen | Outcome | Reference |
|---|---|---|---|
| Orthotopic B16 Melanoma | 1 mg/injection, 3 consecutive days | 80% of animals showed complete tumor regression. | [1][2] |
| MCA205 Sarcoma | Intratumoral injection | Complete regression of small tumors (20-25 mm²). | [2] |
| Rat Fibrosarcoma | Intratumoral injection | Complete regression of primary and distal non-treated lesions. | [5] |
| Braf/Pten-driven Melanoma | 3 consecutive daily injections | Profound anti-tumor effects and delayed progression. |[3][19] |
Table 2: Clinical Trial Efficacy and Safety (Phase I/II)
| Population / Cancer Type | Key Efficacy Outcome | Key Safety Findings | Reference |
|---|---|---|---|
| Advanced Solid Tumors (monotherapy) | 29% of patients had substantial volume reduction (≥30%) of injected tumors. | Most common AEs: transient hypotension (46%), flushing (28%), injection site reactions (38%). Grade 3: hypersensitivity/anaphylaxis (10%). | [10][20] |
| Basal Cell Carcinoma (BCC) | ~51% of treated tumors achieved complete elimination; 86% overall reduction in tumor size. | No treatment-related serious adverse events reported. | [21][22] |
| Metastatic Soft Tissue Sarcoma (with ACT) | Disease stabilization in 3 of 4 fully treated patients. | Not specified. | [23] |
| TNBC (with Pembrolizumab) | 17% Partial Response (PR), 25% Stable Disease (SD) in evaluable patients. | this compound with ICI is generally safe and tolerable. |[24] |
Table 3: Immunomodulatory Effects
| Parameter | Model / Setting | Result | Reference |
|---|---|---|---|
| CD8+ T-Cell Infiltration | Phase I Solid Tumor Patients | 86% (12/14) of biopsies showed an increase in intralesional CD8+ T-cells post-treatment. | [10] |
| T-Cell Infiltration | Rat Sarcoma Model (Treated Tumor) | Percentage of T-cells increased from 13.58% (untreated) to 28.35% (treated). | [5] |
| T-Cell Infiltration (Abscopal) | Rat Sarcoma Model (Untreated Distal Tumor) | Percentage of T-cells increased 3-fold from 11.83% (untreated) to 39.83% (treated). | [5] |
| T-Cell Clonal Expansion | Phase I Solid Tumor Patients | Significant expansion of T-cell clones in peripheral blood post-treatment; 49% of these were found in post-treatment tumor biopsies. | [10] |
| Immune Cell Populations | In Vivo Mouse Models | Decreased local abundance of immunosuppressive Tregs and myeloid-derived suppressor cells. |[1][10] |
Key Experimental Methodologies
The mechanisms of this compound have been elucidated through a variety of in vitro and in vivo experimental protocols.
4.1 In Vitro Cytotoxicity and Membrane Integrity Assay
-
Objective: To determine the speed and nature of this compound-induced cell death.
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A375 melanoma) are cultured in appropriate media.[8][9]
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 12.5–200 µg/ml) for different time points (e.g., 5 minutes to 24 hours).[6][8]
-
Staining: Cells are co-stained with a fluorescent DNA-binding probe, such as Propidium Iodide (PI), which can only enter cells with a compromised plasma membrane.[8]
-
Analysis: The percentage of PI-positive (dead) cells is quantified using flow cytometry or fluorescence microscopy. Live-cell imaging with confocal microscopy can be used to observe the kinetics of membrane disruption in real-time.[8]
-
4.2 In Vitro DAMPs Release Assay
-
Objective: To quantify the release of immunogenic cell death markers.
-
Methodology:
-
Cell Treatment: Cancer cells (e.g., rat TMSC) are treated with this compound (e.g., at its IC50 concentration) for a time course (e.g., 5, 10, 30, 60 minutes).[5]
-
Supernatant Collection: At each time point, the cell culture supernatant is carefully collected.
-
Quantification:
-
4.3 In Vivo Tumor Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy and systemic immune response in an immunocompetent host.
-
Methodology:
-
Tumor Inoculation: Immunocompetent mice (e.g., C57BL/6) are subcutaneously or orthotopically inoculated with syngeneic tumor cells (e.g., B16 melanoma).[1][2]
-
Treatment Initiation: When tumors reach a specified volume (e.g., 60-100 mm³), intratumoral treatment begins.[1][2]
-
Dosing Regimen: this compound (e.g., 1 mg in 50 µl) is injected directly into the tumor once daily for a set number of days (e.g., three consecutive days).[1][2]
-
Monitoring: Tumor volume is measured regularly with calipers. Animal survival is monitored. For abscopal effect studies, a second tumor is inoculated on the contralateral flank and left untreated.[5]
-
Immunological Analysis: At the study's end or at specific time points, tumors and spleens are harvested for analysis of immune cell infiltration (e.g., CD8+, Tregs) by immunohistochemistry (IHC) or flow cytometry.[5][10]
-
Conclusion
The oncolytic peptide this compound employs a powerful, dual mechanism of action. It first acts as a potent lytic agent, causing rapid, necrotic destruction of tumor cells. This action concurrently initiates the second phase of its activity: the induction of immunogenic cell death. By releasing a flood of DAMPs and tumor antigens, this compound effectively transforms the tumor into an in situ vaccine, driving the maturation of dendritic cells through MyD88-dependent pathways. This culminates in the reprogramming of the tumor microenvironment, promoting the infiltration of tumor-specific effector T-cells and establishing a systemic, durable anti-tumor immune response capable of targeting distant metastases. This multifaceted mode of action makes this compound a compelling agent for cancer immunotherapy, both as a monotherapy and in combination with other modalities like checkpoint inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. lytixbiopharma.com [lytixbiopharma.com]
- 3. This compound sequentially promotes lymphocyte-independent and lymphocyte-dependent antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a first-in-class oncolytic peptide that reprograms the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oncolytic peptide this compound induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oncolytic peptide this compound triggers necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oncolytic peptide this compound triggers immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Biophysical Characterization of this compound Anticancer Peptide Interactions with Model Membrane Platforms: Effect of Membrane Surface Charge | MDPI [mdpi.com]
- 12. lytixbiopharma.com [lytixbiopharma.com]
- 13. The oncolytic peptide this compound triggers immunogenic cell death [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. verrica.com [verrica.com]
- 20. drugdiscoverytoday.com [drugdiscoverytoday.com]
- 21. trial.medpath.com [trial.medpath.com]
- 22. Study: this compound Shows 86% Reduction in BCC Tumor Size - - PracticalDermatology [practicaldermatology.com]
- 23. Lytix Biopharma AS announces that this compound with Adoptive Cell Therapy has been shown to generate tumor-specific T cells and stabilize the disease in patients with metastatic soft tissue sarcoma (STS). [prnewswire.com]
- 24. ascopubs.org [ascopubs.org]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Core Mechanism of LTX-315: Targeting of Mitochondrial Membranes
Abstract
This compound is a first-in-class, 9-mer oncolytic peptide engineered for potent immunomodulatory and cytotoxic activity against cancer cells.[1][2] Derived from bovine lactoferricin, this synthetic cationic amphipathic peptide exerts its primary therapeutic effect by directly targeting and disrupting cellular membranes, with a pronounced tropism for the mitochondrial membranes of cancer cells.[3][4] This interaction triggers a rapid, unregulated necrotic cell death cascade, which is characterized by the hallmarks of immunogenic cell death (ICD).[3][5] The subsequent release of Damage-Associated Molecular Patterns (DAMPs) transforms the tumor microenvironment from immunologically "cold" to "hot," fostering a robust, T-cell-mediated anti-tumor immune response.[1][6] This whitepaper provides a detailed examination of the core mechanism of this compound, focusing on its interaction with mitochondrial membranes, the ensuing cellular events, and the downstream signaling pathways that culminate in systemic anti-tumor immunity.
Core Mechanism: Targeting Mitochondrial Membranes
The oncolytic activity of this compound is fundamentally linked to its physicochemical properties. As a cationic and amphipathic molecule, it preferentially interacts with the anionic components abundant on the outer surface of cancer cell membranes.[1] Following interaction with the plasma membrane, this compound is internalized and demonstrates significant accumulation within mitochondria.[7][8]
Subcellular fractionation of cancer cells treated with this compound, followed by mass spectrometric quantification, has confirmed that the peptide is highly enriched in the mitochondrial fraction.[7][9] This targeted accumulation is critical to its mechanism of action, which involves the direct permeabilization of both the outer and inner mitochondrial membranes.[7][10] This process is partially dependent on the pro-apoptotic proteins BAX and BAK, as cells lacking these proteins show reduced susceptibility to this compound-mediated killing.[7][9]
The direct consequences of this compound-induced mitochondrial membrane permeabilization (MMP) are profound and immediate:
-
Disruption of Mitochondrial Respiration: this compound causes an abrupt cessation of oxidative phosphorylation without a significant uncoupling effect.[7][9]
-
Dissipation of Mitochondrial Membrane Potential (Δψm): The peptide induces a rapid collapse of the inner mitochondrial membrane potential, a key indicator of mitochondrial integrity and function.[7][11]
-
Release of Intermembrane Space Proteins: The permeabilization of the outer mitochondrial membrane leads to the release of pro-apoptotic and pro-inflammatory factors into the cytosol, including Cytochrome C and SMAC (Second Mitochondria-derived Activator of Caspases).[7][11][12]
-
Morphological Disruption: Treatment with this compound leads to the fragmentation and significant alteration of the mitochondrial network's morphology.[7][11]
Cells engineered to have fewer or no mitochondria are notably more resistant to this compound, underscoring the central role of this organelle in the peptide's cytotoxic effect.[3][7]
Logical Relationship: this compound Mechanism of Action
Data Presentation: Quantitative Analysis
The effects of this compound have been quantified across numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | Resistance Profile | IC50 (µM) |
| A375 | Human Melanoma | - | ~17 |
| HL-60/ADR | Human Promyelocytic Leukemia | Adriamycin-Resistant | 11 ± 1 |
| MCF-7/mdr | Human Breast Adenocarcinoma | Multi-Drug Resistant | 13 ± 2 |
| IGROV-1/CDDP | Human Ovarian Adenocarcinoma | Cisplatin-Resistant | 11 ± 1 |
| K562/Gleevec | Human Myelogenous Leukemia | Imatinib-Resistant | 12 ± 1 |
| Data compiled from references[2][12]. IC50 values represent the concentration required to inhibit the proliferation of 50% of cells. |
Table 2: this compound Induced Mitochondrial Disruption in U2OS Cells
| Parameter | This compound Concentration | Time Point | Observation |
| Mitochondrial Respiration | 30 - 300 µg/ml | Immediate | Complete arrest of oxygen consumption |
| Δψm Dissipation | 100 µg/ml | 6 h | Significant loss of membrane potential |
| SMAC-GFP Release | 100 µg/ml | 6 h | Translocation from mitochondria to cytosol |
| Cytochrome C Release | 100 µg/ml | 6 h | Release from mitochondria |
| Data summarized from Zhou et al., Oncotarget, 2015.[7] |
Table 3: this compound Induced DAMPs Release from Rat Sarcoma Cells
| DAMP | Time Post-Treatment (17 µM this compound) | Result |
| ATP | 10 min | Peak release into supernatant |
| Cytochrome C | 30 - 60 min | Significant increase in supernatant |
| HMGB1 | 60 min | Translocation from cell lysate to supernatant |
| Data from Sveinbjørnsson et al., OncoImmunology, 2017.[12] |
Table 4: Clinical Efficacy of Intratumoral this compound
| Study Phase | Patient Population | Key Efficacy Endpoint | Result |
| Phase I (Monotherapy) | Advanced Solid Tumors (n=39) | Volume reduction of injected tumor (≥30%) | 29% of patients[1][13] |
| Phase I (Monotherapy) | Advanced Solid Tumors (n=14 biopsies) | Increase in intralesional CD8+ T-cells | 86% of biopsies[1][13] |
| Phase II | Basal Cell Carcinoma (BCC) | Complete elimination of tumor cells | ~51% of treated tumors[14][15] |
| Phase II | Basal Cell Carcinoma (BCC) | Overall reduction in tumor size | 86% overall reduction[14][15] |
| Clinical data compiled from multiple trial readouts.[1][13][14][15] |
Signaling Pathways and Immunogenic Cell Death (ICD)
This compound is a potent inducer of immunogenic cell death (ICD), a form of regulated cell death that activates an adaptive immune response against tumor antigens.[5][10] This is achieved through the release of a specific set of DAMPs from the dying cancer cells.
The key events are:
-
Calreticulin (CRT) Exposure: this compound treatment induces the translocation of CRT from the endoplasmic reticulum to the cell surface, where it acts as an "eat-me" signal for dendritic cells (DCs).[5]
-
ATP Release: The disruption of the plasma and mitochondrial membranes leads to the release of ATP into the extracellular space.[5][11] Extracellular ATP acts as a "find-me" signal, recruiting antigen-presenting cells (APCs) to the tumor site.
-
HMGB1 Release: High Mobility Group Box 1 (HMGB1) is released from the nucleus of necrotic cells and acts as a late-stage danger signal, binding to Toll-like receptor 4 (TLR4) on DCs to promote their maturation.[5][11]
-
Nucleic Acid Release: this compound-induced lysis also releases tumor-derived DNA and RNA. These nucleic acids can be sensed by APCs. This compound has been shown to directly activate TLR7, and the released DAMPs/nucleic acids can trigger other TLRs, leading to DC maturation in a MyD88-dependent manner.[6] This activation involves downstream NF-κB and MAPK signaling pathways.[6][16]
This cascade of events effectively reprograms the tumor microenvironment, leading to the maturation of DCs, efficient presentation of tumor antigens, and the subsequent activation and infiltration of tumor-specific CD8+ cytotoxic T-lymphocytes.[1][6]
Signaling Pathway: this compound Induced Immunogenic Cell Death
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize this compound's effects on mitochondria.
Protocol 1: Mitochondrial Respiration Assay
-
Objective: To measure the effect of this compound on cellular oxygen consumption rate (OCR).
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., U2OS) are seeded at 1.5 x 10⁴ cells per well in a Seahorse XF96 microplate and allowed to adhere overnight.[7]
-
Assay Medium: The growth medium is replaced with XF assay medium supplemented with 4 mM L-glutamine, 1 mM pyruvate, and 1 g/L D-glucose, adjusted to pH 7.4.[7]
-
Basal Respiration: Cells are equilibrated in the instrument, and the basal OCR is measured.
-
Compound Injection: this compound is injected at various concentrations (e.g., 0.3 µg/ml to 300 µg/ml) using the instrument's injection ports.[7]
-
Data Acquisition: OCR is measured kinetically immediately following injection to capture the rapid effects of the peptide. Data is analyzed using the instrument's software.
-
Protocol 2: Mitochondrial Membrane Potential (Δψm) Assay
-
Objective: To assess the dissipation of the mitochondrial inner membrane potential.
-
Methodology:
-
Cell Culture: U2OS cells are cultured in appropriate vessels and treated with this compound at indicated concentrations (e.g., 50-200 µg/ml) for 6 or 24 hours. Staurosporine (STS) or CCCP can be used as positive controls.[7]
-
Staining: Cells are stained with a Δψm-sensitive dye such as CMTMRos (MitoTracker Red CMXRos), which accumulates in the mitochondrial matrix of healthy, energized mitochondria.[7] A nuclear counterstain like Hoechst 33342 is also applied.
-
Imaging: Cells are imaged using a high-content imaging system, such as an ImageXpress micro XL automated bioimager.[7]
-
Analysis: The fluorescence intensity of CMTMRos per cell is quantified. A decrease in intensity indicates dissipation of Δψm.
-
Protocol 3: Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
-
Objective: To visualize the release of intermembrane space proteins like SMAC and Cytochrome C.
-
Methodology:
-
Cell Culture & Transfection: For SMAC release, U2OS cells stably expressing a SMAC-GFP fusion protein are used. For Cytochrome C, untransfected cells are used.[7][9]
-
Treatment: Cells are treated with this compound as described in Protocol 2.
-
Fixation & Staining (for Cytochrome C): Untransfected cells are fixed, permeabilized, and stained with a primary antibody against Cytochrome C, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with Hoechst 33342.[9]
-
Imaging: Cells are imaged via fluorescence microscopy.
-
Analysis: In untreated cells, SMAC-GFP and Cytochrome C exhibit a punctate, granular mitochondrial staining pattern. Upon MOMP, the fluorescence becomes diffuse throughout the cytosol.[7][9] The percentage of cells with diffuse staining is quantified.
-
Experimental Workflow: Assessing Mitochondrial Targeting
Conclusion
This compound represents a novel immunotherapeutic agent with a distinct and potent mechanism of action centered on the disruption of mitochondrial membranes. Its ability to selectively accumulate in the mitochondria of cancer cells and induce rapid, immunogenic necrosis provides a powerful one-two punch: direct tumor cell killing and the initiation of a durable, systemic anti-tumor immune response. The wealth of preclinical and clinical data underscores its potential to convert immunologically quiescent tumors into inflamed microenvironments susceptible to immune-mediated clearance. Understanding this core mechanism is paramount for its continued development, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors, to which its action is highly complementary.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The oncolytic peptide this compound triggers necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The oncolytic peptide this compound triggers immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells [frontiersin.org]
- 7. The oncolytic peptide this compound kills cancer cells through Bax/Bak-regulated mitochondrial membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The oncolytic peptide this compound triggers immunogenic cell death [ouci.dntb.gov.ua]
- 11. lytixbiopharma.com [lytixbiopharma.com]
- 12. Oncolytic peptide this compound induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, Antitumor Activity, and T-cell Responses in a Dose-Ranging Phase I Trial of the Oncolytic Peptide this compound in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. trial.medpath.com [trial.medpath.com]
- 15. Study: this compound Shows 86% Reduction in BCC Tumor Size - - PracticalDermatology [practicaldermatology.com]
- 16. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
LTX-315: A Cationic Antimicrobial Peptide Analog for Immuno-Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
LTX-315 is a first-in-class, de novo designed oncolytic peptide with potent, localized anticancer activity. Derived from structure-activity relationship studies of the host defense peptide bovine lactoferricin, this 9-mer cationic peptide represents a novel immunotherapeutic agent.[1][2][3] Its primary mechanism of action involves the rapid induction of immunogenic cell death (ICD) through direct membranolytic effects on cancer cells and their mitochondria.[1][3][4][5][6] This leads to the release of danger-associated molecular patterns (DAMPs) and tumor antigens, effectively reprogramming the tumor microenvironment from "cold" to "hot," thereby stimulating a robust and specific antitumor immune response.[3][5] this compound is currently under evaluation in clinical trials for various solid tumors, both as a monotherapy and in combination with other immunotherapies.[3][5][7]
Core Characteristics and Structure
This compound is a synthetic nonameric peptide with the sequence K-K-W-W-K-K-W-Dip-K-NH2.[8] Its design is optimized for anticancer activity, featuring five cationic lysine (B10760008) (K) residues and three tryptophan (W) residues, along with the bulky, lipophilic unnatural amino acid β-diphenylalanine (Dip).[9][10] This composition allows this compound to adopt an amphipathic helical structure, crucial for its interaction with and disruption of cellular membranes.[8][9][10] The cationic nature of this compound facilitates a selective interaction with the anionic components that are more abundant on the outer surface of cancer cell membranes compared to normal cells.[4][11]
Mechanism of Action
The oncolytic activity of this compound is multifaceted, initiated by direct physical disruption of cellular structures and culminating in the activation of a systemic antitumor immune response.
Direct Cytotoxicity: Membrane and Mitochondrial Disruption
Upon intratumoral administration, this compound rapidly targets and disrupts the plasma membrane of cancer cells, leading to cell lysis.[1][2][4][8] This membranolytic effect is a key feature of its direct killing activity.[4][5]
Simultaneously, this compound is internalized and accumulates in close proximity to mitochondria.[1][2] It directly perturbs the mitochondrial membranes, causing a dissipation of the mitochondrial membrane potential, altered morphology, and an immediate arrest of mitochondrial respiration.[1][2][12] This mitochondrial distortion is a critical step in its cytotoxic action and is regulated by the pro-apoptotic proteins BAX and BAK.[12] Cells lacking mitochondria have shown increased resistance to this compound, underscoring the organelle's importance in the peptide's mechanism.[12]
Induction of Immunogenic Cell Death (ICD)
The lytic and mitochondrial disruptive effects of this compound culminate in the release of a suite of DAMPs and tumor antigens into the tumor microenvironment.[1][3][4][5][8] This process transforms the dying cancer cells into a potent in situ vaccine.
Key DAMPs released include:
-
ATP: Acts as a "find-me" signal, recruiting antigen-presenting cells (APCs) like dendritic cells (DCs) to the tumor site.[1][4][5]
-
High Mobility Group Box 1 (HMGB1): A nuclear protein that, when released, acts as a pro-inflammatory cytokine, promoting DC maturation and function.[1][4][5][13]
-
Calreticulin (CALR): Translocates to the cell surface of dying cells, acting as an "eat-me" signal for phagocytosis by DCs.[5][14]
-
Cytochrome C: Released from the perturbed mitochondria into the cytosol and extracellular space.[1][2][4]
-
Mitochondrial DNA (mtDNA) and N-formyl peptides: Further stimulate innate immune signaling.[5]
The overall mechanism of action is depicted in the workflow below.
Immune Signaling Pathways
This compound-induced DC maturation is a critical step for generating an effective antitumor immune response. This process is mediated by several signaling pathways:
-
Toll-Like Receptor (TLR) Signaling: this compound can directly activate TLR7. Furthermore, by forming complexes with DNA and RNA released from dying tumor cells, it can trigger other TLRs.[15][16]
-
MyD88-Dependent Pathway: The effects of this compound on DCs and the subsequent promotion of anti-melanoma immunity are critically dependent on the cytosolic signal transducer Myeloid Differentiation response gene 88 (MyD88).[15]
-
NF-κB and MAPK Activation: this compound treatment triggers the activation of NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in DCs, which are essential for their maturation and cytokine production.[15]
-
JAK-STAT Pathway: Multi-omic analyses have shown that this compound treatment leads to the positive regulation of the JAK-STAT cascade.[17]
-
PD-L1 Downregulation: Recent studies suggest this compound may inhibit the ATP11B/CMTM6 complex, which promotes the lysosome-dependent degradation of PD-L1 on tumor cells, thus mimicking the effect of immune checkpoint blockade.[14][17]
The signaling cascade leading to DC maturation is illustrated below.
Quantitative Data
In Vitro Cytotoxicity
This compound demonstrates rapid and potent cytotoxic effects against a wide range of cancer cell lines, including those that are drug-resistant.[3][4][9]
| Cell Line | Histology | IC50 Value (µM) | Exposure Time | Reference |
| rTMSC | Rat Fibrosarcoma | 7 | 2 hours | [4] |
| Various Human Cancer Lines | Multiple | Mean IC50 range | Not Specified | [9] |
| Murine & Human Melanoma | Melanoma | Highly Active | Not Specified | [8] |
Table 1: In Vitro Cytotoxicity of this compound
In comparison, conventional chemotherapeutic agents like dacarbazine, temozolomide, and cisplatin (B142131) showed IC50 values >100 µM after 2 hours against the rTMSC cell line.[4]
Preclinical In Vivo Efficacy
Intratumoral injection of this compound has led to complete tumor regression and the establishment of long-term, tumor-specific immunity in various preclinical models.
| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |
| Syngeneic Mice | B16 Melanoma | Intratumoral injection | ~80% complete and long-lasting regression | [8] |
| Syngeneic Mice | B16 Melanoma | Intratumoral injection (1mg/inj, 3 days) | 80% complete regression | [3] |
| Rat | Fibrosarcoma | Intratumoral injection | Complete regression and systemic immune response | [4] |
| Mice | MCA205 Sarcoma | Intratumoral injection | Complete regression of small tumors (20-25 mm²) | [3][5] |
| Mice | Braf/Pten-driven Melanoma | Intratumoral injection | Profound antitumor effects | [18] |
| Mice | Kras/P53-driven Sarcoma | Intratumoral injection | Delayed progression | [18] |
Table 2: Preclinical In Vivo Efficacy of this compound
A significant finding in these models is the induction of an abscopal effect , where the local treatment of one tumor leads to the regression of distant, untreated tumors.[4][5] This highlights the systemic nature of the induced immune response.
Clinical Trial Data
Phase I and II clinical trials are ongoing for various cancers.[7][19]
| Trial Phase | Cancer Type | Key Findings | Reference |
| Phase I | Solid Tumors | Acceptable safety profile; partial/complete regression in injected tumors; evidence of abscopal effect; increased CD8+ T-cell infiltration. | [5][11] |
| Phase II (Part 2) | Basal Cell Carcinoma (BCC) | ~51% of treated tumors achieved complete elimination; 86% overall reduction in tumor size; no serious adverse events. | [20] |
Table 3: Summary of Clinical Trial Results for this compound
Antimicrobial Activity
This compound has also been identified as a potent, broad-spectrum antimicrobial agent effective against both gram-positive and gram-negative pathogens, including multidrug-resistant strains.[21] Its mechanism involves high-affinity binding to the membrane component phosphatidylglycerol (PG), leading to membrane disruption.[21]
Experimental Protocols
In Vitro Cytotoxicity (MTT Assay)
This protocol is based on the colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) viability assay.[9][10]
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma) at a concentration of 1 x 10⁵ cells/ml in 0.1 ml volumes in 96-well plates.[10]
-
Adherence: Allow cells to adhere in a complete growth medium overnight in a humidified incubator (37°C, 5% CO₂).
-
Washing: Remove the medium and wash the cells twice with serum-free medium (e.g., RPMI-1640).[10]
-
Treatment: Add this compound dissolved in serum-free medium at various concentrations (e.g., 2-180 µg/ml).[10]
-
Incubation: Incubate the plates for a defined period (e.g., 2 hours).[4][10]
-
MTT Addition: Add MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value from the dose-response curve.
DAMP Release Assay (Cytochrome C ELISA)
Objective: To quantify the release of Cytochrome C from cells following this compound treatment.[10]
Methodology:
-
Cell Culture: Culture cells (e.g., A375) to an appropriate confluency in culture plates.
-
Treatment: Treat the cells with a specific concentration of this compound (e.g., 35 µM) for various time points (e.g., 5, 15, 45 minutes).[10] Include an untreated control.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
ELISA: Analyze the supernatant for Cytochrome C levels using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer’s instructions.
-
Analysis: Compare the levels of Cytochrome C in the supernatants of this compound-treated cells to the untreated control cells. A significant increase indicates mitochondrial membrane perturbation.[10]
DC Maturation and Signaling Analysis (Western Blot)
Objective: To detect the activation of key signaling proteins (e.g., phosphorylated forms of NF-κB and MAPK pathway members) in dendritic cells after this compound treatment.[15]
Methodology:
-
DC Culture: Culture human monocyte-derived DCs (monoDCs).
-
Treatment: Treat the DCs with this compound for a specified duration.
-
Cell Lysis: Lyse the treated and untreated control cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-p38) and their total protein counterparts.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Analyze the band intensities to determine the relative levels of protein phosphorylation, indicating pathway activation.
Conclusion and Future Perspectives
This compound is a pioneering oncolytic peptide that effectively bridges direct tumor cell killing with the induction of a powerful and lasting systemic immune response. Its dual mechanism of action—disrupting both plasma and mitochondrial membranes to trigger immunogenic cell death—makes it a highly attractive agent for cancer immunotherapy. By transforming the tumor microenvironment, this compound can convert immunologically "cold" tumors into "hot" ones, making them more susceptible to immune-mediated destruction.
The promising preclinical and early clinical data suggest significant potential for this compound, particularly in combination with immune checkpoint inhibitors, where it may synergistically enhance antitumor efficacy.[5][22] Future research will continue to explore its full therapeutic potential across a broader range of malignancies and in various combination regimens, aiming to establish this compound as a key component in the future of cancer treatment.
References
- 1. lytixbiopharma.com [lytixbiopharma.com]
- 2. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lytixbiopharma.com [lytixbiopharma.com]
- 4. Oncolytic peptide this compound induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound: a first-in-class oncolytic peptide that reprograms the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. This compound (Oncopore™): A short synthetic anticancer peptide and novel immunotherapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The oncolytic peptide this compound kills cancer cells through Bax/Bak-regulated mitochondrial membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. verrica.com [verrica.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. trial.medpath.com [trial.medpath.com]
- 21. This compound is a novel broad-spectrum antimicrobial peptide against clinical multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jitc.bmj.com [jitc.bmj.com]
LTX-315: A Technical Guide to its Impact on Dendritic Cell Maturation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LTX-315 is a first-in-class, nine-amino-acid oncolytic peptide with potent, localized immunomodulatory activity.[1][2] By inducing immunogenic cell death (ICD), this compound not only directly lyses tumor cells but also transforms the tumor microenvironment from immunologically "cold" to "hot," a critical step in eliciting a robust and durable anti-tumor immune response.[2][3] A key element of this transformation is the maturation of dendritic cells (DCs), the most potent antigen-presenting cells and the orchestrators of adaptive immunity. This technical guide provides an in-depth analysis of the mechanisms by which this compound drives DC maturation, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Core Mechanism: A Two-Pronged Assault on Immune Ignorance
This compound induces DC maturation through a dual mechanism, comprising both indirect and direct actions on these critical immune cells.[3][4][5] This ensures a robust activation cascade, turning the tumor into a beacon for the immune system.
Indirect Maturation: The Power of Immunogenic Cell Death
Intratumoral injection of this compound leads to the rapid necrosis of cancer cells.[6] This is not a silent death; it is a highly immunogenic process characterized by the release of a cocktail of Damage-Associated Molecular Patterns (DAMPs).[3][7][8] These molecules, including ATP, High Mobility Group Box 1 (HMGB1), and surface-exposed calreticulin, act as potent "danger signals" for the immune system.[3][7][8]
Furthermore, this compound-treated cancer cells release nucleic acids (DNA and RNA) that can form immunostimulatory complexes with the cationic peptide.[4][9] These complexes are then recognized by specific Toll-like receptors (TLRs) on DCs:
-
This compound-DNA complexes are sensed by TLR9 .
-
This compound-RNA complexes are recognized by TLR8 in human monocyte-derived DCs (monoDCs).[4]
This indirect activation via DAMPs and nucleic acid complexes triggers a signaling cascade that is critically dependent on the adaptor protein Myeloid Differentiation primary response 88 (MyD88) .[4][7][9]
Direct Maturation: A Direct Command to Activate
Beyond its effects on tumor cells, this compound can also directly engage and activate DCs.[4][9] Studies have shown that this compound can directly trigger TLR7 on both conventional DCs (cDCs) and plasmacytoid DCs (pDCs).[4][7] This direct interaction initiates a MyD88-dependent signaling pathway, mirroring the cascade initiated by the indirect mechanisms.[4][7][9]
The convergence of these direct and indirect pathways on the MyD88 signaling hub leads to the activation of key downstream transcription factors, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) .[4][7] This, in turn, drives the comprehensive phenotypic and functional maturation of the dendritic cell.
Quantitative Impact on Dendritic Cell Maturation
The maturation of dendritic cells is characterized by the upregulation of surface molecules involved in T-cell activation and the secretion of pro-inflammatory cytokines. This compound has been shown to robustly induce these changes in various DC subtypes.
Upregulation of DC Maturation Markers
Treatment with this compound, either directly or via the supernatant from this compound-treated cancer cells, leads to a significant increase in the expression of co-stimulatory molecules and Major Histocompatibility Complex (MHC) class II molecules on the surface of DCs.[4][9]
| Cell Type | Treatment | Upregulated Markers | Reference |
| Human monoDCs | Supernatant of this compound-treated A375 cells | CD80, CD83, CD86, HLA-DR | [4][9] |
| Human monoDCs | This compound directly | CD80, CD83, CD86, HLA-DR | [4] |
| Human monoDCs | This compound-DNA/RNA complexes | CD80, CD83, CD86, HLA-DR | [4] |
| Human pDCs | This compound-DNA/RNA complexes | CD86, HLA-DR | [4] |
| Mouse BMDCs | Supernatant of this compound-treated B16F10 cells | CD86, I-A/E | [4][9] |
| Mouse BMDCs | This compound directly | CD80, CD86, I-A/E | [4] |
| Mouse BMDCs | This compound-DNA complexes | CD80, CD86, I-A/E | [4] |
BMDCs : Bone Marrow-Derived Dendritic Cells
Induction of Pro-inflammatory Cytokine Production
The maturation process is also accompanied by the secretion of cytokines that shape the ensuing T-cell response. This compound treatment stimulates DCs to produce a range of pro-inflammatory cytokines.[4][9]
| Cell Type | Treatment | Secreted Cytokines | Reference |
| Human monoDCs | Supernatant of this compound-treated A375 cells | TNF-α, IL-1β | [4][9] |
| Human monoDCs | This compound directly | TNF-α | [4] |
| Human monoDCs | This compound-DNA/RNA complexes | TNF-α, IL-1β, IL-12p70 | [4] |
| Human pDCs | This compound-DNA/RNA complexes | IFNα | [4] |
| Mouse BMDCs | Supernatant of this compound-treated B16F10 cells | IL-1β | [4][9] |
| Mouse BMDCs | This compound directly | IL-1β | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the Mechanism: Signaling Pathways
The signaling cascades initiated by this compound are central to its immunomodulatory effects. The following diagrams, rendered in DOT language, illustrate the key pathways.
Caption: Indirect activation of dendritic cells by this compound.
Caption: Direct activation of dendritic cells by this compound.
Visualizing the Process: Experimental Workflow
The assessment of DC maturation following this compound treatment follows a structured workflow.
Caption: General experimental workflow for assessing DC maturation.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on this compound and DC maturation. Researchers should optimize these protocols for their specific experimental systems.
Assessment of DC Phenotype by Flow Cytometry
Objective: To quantify the expression of maturation markers on the surface of dendritic cells following treatment.
Methodology:
-
Cell Culture: Human monocyte-derived DCs (monoDCs) or mouse bone marrow-derived DCs (BMDCs) are cultured at a density of 5 x 10^5 cells/mL.[4][9]
-
Treatment: DCs are treated with varying concentrations of this compound directly, or with the supernatant from tumor cells (e.g., A375 or B16F10) previously treated with this compound (e.g., 50 µg/mL for 6 hours).[4][9] A sham-treated group serves as a negative control. The incubation period is typically 48 hours.[4][9]
-
Staining: After incubation, cells are harvested and stained with fluorescently conjugated monoclonal antibodies against surface markers. For human DCs, this includes antibodies against CD80, CD83, CD86, and HLA-DR.[4] For mouse DCs, antibodies against CD11c, CD80, CD86, and I-A/E are used.[4] Isotype-matched control antibodies are used to determine background fluorescence.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer (e.g., BD LSR II).[4]
-
Analysis: The percentage of positive cells and the mean fluorescence intensity (MFI) for each marker are determined using appropriate software, gating on the live DC population.
Quantification of Cytokine Production by ELISA or Cytokine Array
Objective: To measure the concentration of pro-inflammatory cytokines secreted by DCs in response to this compound.
Methodology:
-
Cell Culture and Treatment: DCs are cultured and treated as described in the flow cytometry protocol.
-
Supernatant Collection: After the 48-hour incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Cytokine Measurement: The concentration of cytokines such as TNF-α, IL-1β, IL-12, and IFNα in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex cytokine array plates (e.g., V-PLEX ultrasensitive plate assay) according to the manufacturer's instructions.[4]
-
Data Analysis: A standard curve is generated using recombinant cytokine standards, and the concentration of each cytokine in the experimental samples is interpolated from this curve.
Analysis of Signaling Pathways by Western Blot
Objective: To detect the activation of NF-κB and MAPK signaling pathways in DCs.
Methodology:
-
Cell Culture and Starvation: Human monoDCs are cultured and then starved overnight in serum-free medium to reduce basal signaling activity.[4]
-
Treatment: Cells are treated with this compound (e.g., 20 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes) to capture the dynamics of signaling pathway activation.[4]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins, such as IκBα, p65 (for NF-κB), and p38, ERK1/2, JNK (for MAPKs).
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Conclusion
This compound is a potent inducer of dendritic cell maturation, a critical step in the generation of a powerful, tumor-specific T-cell response. By leveraging both direct and indirect mechanisms of activation centered around TLR signaling and the MyD88 adaptor protein, this compound effectively converts a state of immune ignorance at the tumor site into one of robust immune activation. The comprehensive maturation profile, characterized by the upregulation of co-stimulatory molecules and the production of key pro-inflammatory cytokines, underscores the potential of this compound as a cornerstone of modern cancer immunotherapy. The methodologies and data presented in this guide provide a framework for further research and development in this exciting field.
References
- 1. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and adoptive cell therapy using tumor-infiltrating lymphocytes generate tumor specific T cells in patients with metastatic soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 4. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a first-in-class oncolytic peptide that reprograms the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
LTX-315: A Technical Guide to the Induction of Immunogenic Cell Death via Danger-Associated Molecular Pattern (DAMP) Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
LTX-315 is a first-in-class, nine-amino-acid oncolytic peptide currently under investigation as a novel immunotherapy.[1] Derived from bovine lactoferricin, this compound is designed to selectively target and lyse cancer cells, initiating a cascade of events that culminates in a robust and systemic anti-tumor immune response.[1][2] A key mechanism underpinning its efficacy is the induction of immunogenic cell death (ICD), a form of apoptosis that is accompanied by the release of danger-associated molecular patterns (DAMPs).[2][3] These molecules act as potent "danger signals" to the immune system, transforming the tumor microenvironment from an immunosuppressive to an immunostimulatory state.[4][5] This guide provides an in-depth technical overview of the core mechanism of this compound: the release of DAMPs and the subsequent activation of the immune system.
Mechanism of Action: Disruption and DAMP Release
This compound's primary mode of action is the physical disruption of cellular membranes.[6][7] Its cationic and amphipathic properties facilitate its interaction with the negatively charged components of cancer cell membranes, leading to membrane permeabilization and rapid cell lysis.[8] This membranolytic activity extends to intracellular organelles, most notably the mitochondria.[9] The perturbation of both the plasma and mitochondrial membranes results in the release of a specific set of DAMPs into the tumor microenvironment.[6][10]
The release of these DAMPs is critical for the immunogenic effects of this compound. They serve to recruit and activate antigen-presenting cells (APCs), such as dendritic cells (DCs), which then process and present tumor antigens to T-cells, leading to a tumor-specific adaptive immune response.[2][11] This process can lead to the regression of not only the treated tumor but also distant, untreated lesions, an outcome known as the abscopal effect.[8]
Key Danger-Associated Molecular Patterns (DAMPs) Released by this compound
Several key DAMPs have been identified as being released from cancer cells following treatment with this compound:
-
High-Mobility Group Box 1 (HMGB1): A nuclear protein that, when released extracellularly, acts as a pro-inflammatory cytokine, promoting DC maturation and T-cell activation.[9][12]
-
Adenosine Triphosphate (ATP): Released from dying cells, extracellular ATP acts as a "find-me" signal for phagocytes and contributes to the activation of the NLRP3 inflammasome in DCs.[3][9]
-
Calreticulin (B1178941) (CRT): An endoplasmic reticulum chaperone protein that translocates to the surface of dying cells, acting as an "eat-me" signal for professional phagocytes like DCs.[3]
-
Cytochrome C: A mitochondrial protein that, upon its release into the cytoplasm and extracellular space, can act as a DAMP.[9]
-
High-Mobility Group Nucleosome-Binding 1 (HMGN1): Similar to HMGB1, HMGN1 is a nuclear protein that can act as a potent immune stimulant when released.[13]
Quantitative Data on DAMP Release
The following tables summarize the quantitative data on the release of key DAMPs following this compound treatment as reported in various preclinical studies.
| DAMP Released | Cell Line | This compound Concentration | Time Point | Method of Detection | Key Finding | Reference |
| ATP | A375 (Melanoma) | 35 µM | 5 minutes | Luciferase Assay | Rapid release of ATP detected as early as 5 minutes post-treatment. | [9] |
| ATP | U2OS (Osteosarcoma) | 50 µg/ml | 6 hours | Luciferase Assay | Significant increase in extracellular ATP levels. | [14] |
| Cytochrome C | A375 (Melanoma) | 35 µM | 5 minutes | ELISA | 3-fold increase in cytochrome C detected in the supernatant. | [9] |
| HMGB1 | A375 (Melanoma) | 35 µM | 60 minutes | Western Blot | Gradual translocation from cell lysate to the supernatant. | [15] |
| HMGB1 | U2OS (Osteosarcoma) | 50 µg/ml | 6 hours | ELISA | Significant release of HMGB1 into the culture supernatant. | [14] |
| HMGN1 | A375, B16F10 (Melanoma) | Not specified | 2-18 hours | Western Blot | Release detected within 2 hours, peaking at 12-18 hours. | [13] |
| Calreticulin | U2OS (Osteosarcoma) | 12.5-50 µg/ml | 6 hours | Immunofluorescence | Dose-dependent increase in surface calreticulin exposure on viable cells. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ATP Release Assay (Luciferase-Based)
Objective: To quantify the amount of ATP released into the cell culture supernatant following this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound peptide
-
96-well white-walled microplates for luminescence reading
-
Luminometer
-
ATP luciferase assay kit (e.g., Enliten® ATP Assay System, Promega)
-
ATP standard for generating a standard curve
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/ml in 100 µl of complete medium and allow them to adhere overnight.
-
The following day, gently wash the cells twice with serum-free medium.
-
Prepare a solution of this compound in serum-free medium at the desired concentration (e.g., 35 µM).
-
Add the this compound solution to the cells and incubate for the desired time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (serum-free medium alone).
-
At each time point, carefully collect the cell culture supernatant.
-
Dilute the supernatant (e.g., 1:10) in serum-free medium.
-
Prepare the ATP luciferase reagent according to the manufacturer's instructions.
-
In a new 96-well white-walled plate, add a sample of the diluted supernatant and an equal volume of the luciferase reagent.
-
Immediately measure the luminescence using a luminometer.
-
To quantify the ATP concentration, generate a standard curve using a known concentration range of ATP.
-
Calculate the ATP concentration in the samples by interpolating from the standard curve.
HMGB1 Release Assay (Western Blot)
Objective: To detect the translocation of HMGB1 from the cell nucleus to the extracellular space.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
This compound peptide
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HMGB1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Culture cells to confluency in a petri dish or multi-well plate.
-
Treat the cells with this compound at the desired concentration and for various time points.
-
At each time point, collect the cell culture supernatant and the cell lysate separately.
-
Supernatant: Centrifuge to remove any detached cells and debris.
-
Cell Lysate: Wash the adherent cells with PBS, then add lysis buffer and scrape the cells.
-
-
Determine the protein concentration of the cell lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer. Load equal amounts of protein for the cell lysate samples and equal volumes for the supernatant samples.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HMGB1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the HMGB1 band in the cell lysate and a corresponding increase in the supernatant indicates release.
Calreticulin Exposure Assay (Flow Cytometry)
Objective: To quantify the percentage of cells exposing calreticulin on their surface.
Materials:
-
Cancer cell line of interest (e.g., U2OS osteosarcoma cells)
-
This compound peptide
-
Propidium Iodide (PI) or other viability dye
-
Primary antibody against calreticulin (specific for the extracellular domain)
-
Fluorochrome-conjugated secondary antibody
-
Flow cytometer
-
FACS buffer (e.g., PBS with 2% FBS)
Procedure:
-
Treat cells with this compound at various concentrations for the desired time.
-
Gently harvest the cells (using a non-enzymatic cell dissociation solution for adherent cells).
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer and incubate with the primary anti-calreticulin antibody for 30-60 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and incubate with the fluorochrome-conjugated secondary antibody for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye like PI just before analysis.
-
Analyze the cells using a flow cytometer. Gate on the live cell population (PI-negative) and quantify the percentage of cells that are positive for calreticulin staining.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
This compound represents a promising new frontier in cancer immunotherapy. Its ability to induce the release of a specific profile of DAMPs through a direct, membranolytic mechanism provides a powerful stimulus to the immune system, effectively turning "cold" tumors "hot".[13] Understanding the technical details of this process, from the specific DAMPs released to the methodologies for their detection, is crucial for the continued research and development of this and other oncolytic peptides. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working to harness the power of immunogenic cell death in the fight against cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oncolytic peptide this compound induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. oncotarget.com [oncotarget.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Chemokine-derived oncolytic peptide induces immunogenic cancer cell death and significantly suppresses tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. lytixbiopharma.com [lytixbiopharma.com]
- 10. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The oncolytic peptide this compound overcomes resistance of cancers to immunotherapy with CTLA4 checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lytixbiopharma.com [lytixbiopharma.com]
- 15. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: The Impact of LTX-315 on Tumor Vasculature
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LTX-315, a first-in-class oncolytic peptide, demonstrates a potent and multi-faceted anti-tumor activity. A critical component of its mechanism of action is the rapid and direct disruption of the tumor vasculature. This effect occurs within minutes of intratumoral administration and is independent of the adaptive immune system. This compound's membranolytic properties lead to endothelial cell lysis, increased vascular permeability, and a shutdown of blood flow, resulting in extensive hemorrhagic necrosis within the tumor. This initial vascular disruption contributes significantly to the reduction in tumor burden and sets the stage for a subsequent, long-term, T-cell mediated anti-tumor immune response. This guide provides a comprehensive overview of the vascular effects of this compound, including available data, experimental methodologies, and the underlying mechanisms of action.
Core Mechanism of Vascular Disruption
This compound is a synthetic 9-mer cationic peptide derived from human lactoferrin.[1] Its primary mechanism of action is the perturbation and lysis of cellular membranes.[1][2][3] This oncolytic activity is particularly effective against cancer cells, which often have a higher abundance of anionic membrane components compared to normal cells. The interaction with the tumor vasculature is similarly direct and destructive.
The proposed mechanism for this compound-induced vascular disruption involves:
-
Electrostatic Interaction: The cationic nature of this compound facilitates its binding to the negatively charged components of the endothelial cell membranes within the tumor vasculature.
-
Membrane Permeabilization and Lysis: Upon binding, this compound inserts into the lipid bilayer, disrupting its integrity. This leads to the formation of pores, loss of membrane potential, and ultimately, lysis of the endothelial cells.[1] This membranolytic action also extends to the mitochondria within the cells.[2][3][4]
-
Vascular Leakage and Shutdown: The destruction of the endothelial lining results in a rapid increase in vascular permeability. This is followed by a cascade of events including hemorrhage, thrombosis, and a significant reduction in blood flow, effectively starving the tumor of oxygen and nutrients.
This initial, lymphocyte-independent phase of vascular disruption is a key differentiator of this compound's oncolytic activity.[1]
Quantitative Data on Vascular Effects
Preclinical studies have demonstrated the profound impact of this compound on the tumor microvasculature. While specific quantitative data from these studies is often presented graphically, the following table summarizes the key findings on vascular parameters.
| Parameter | Experimental Model | Treatment | Observed Effect | Source |
| Vascular Integrity | B16F10 Melanoma in mice | Intratumoral this compound | Rapid disruption of tumor vasculature observed within minutes. | [1] |
| Tumor Burden | Braf- and Pten-driven melanoma | Intratumoral this compound | Decreased tumor burden in a lymphocyte-independent manner. | [1] |
| Tumor Necrosis | Rat Mesenchymal Sarcoma | Intratumoral this compound | Massive necrosis observed in treated tumor tissue. | |
| Tumor Vasculature | Kras- and P53-driven soft tissue sarcoma | Intratumoral this compound | Disruption of tumor vasculature. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effect of this compound on tumor vasculature.
Intravital Microscopy for Real-Time Vascular Disruption
Intravital microscopy (IVM) is a powerful technique to visualize and quantify the dynamic changes in the tumor vasculature in real-time in living animals.
Objective: To directly observe and record the disruption of tumor blood vessels following intratumoral injection of this compound.
Materials:
-
Tumor-bearing mice (e.g., C57BL/6 mice with dorsal skinfold window chambers and established B16F10-GFP melanoma tumors).
-
This compound solution.
-
Fluorescently labeled high molecular weight dextrans (e.g., Dextran-VT680 or FITC-dextran) to visualize blood plasma.
-
Anesthetizing agent (e.g., isoflurane).
-
Intravital microscope (confocal or multiphoton) equipped with appropriate lasers and filters.
Protocol:
-
Anesthetize the tumor-bearing mouse.
-
Position the mouse on the microscope stage, ensuring the window chamber is accessible for imaging.
-
Administer the fluorescent dextran (B179266) intravenously via the tail vein to label the vasculature.
-
Acquire baseline images of the tumor vasculature before treatment.
-
Carefully inject this compound directly into the tumor within the window chamber.
-
Immediately begin continuous or time-lapse imaging of the same vascular region.
-
Record changes in vessel morphology, blood flow (e.g., red blood cell velocity), and vascular permeability (extravasation of the fluorescent dextran) over time (from minutes to several hours).
Vascular Permeability Assay (Evans Blue Extravasation)
This assay quantifies changes in vascular permeability by measuring the leakage of Evans blue dye, which binds to serum albumin, from the blood vessels into the tumor tissue.
Objective: To quantify the increase in tumor vascular permeability induced by this compound.
Materials:
-
Tumor-bearing mice.
-
This compound solution.
-
Evans blue dye solution (e.g., 2% in PBS).
-
Spectrophotometer.
Protocol:
-
Treat a cohort of tumor-bearing mice with intratumoral this compound. A control group should receive a vehicle injection.
-
At a predetermined time point after treatment (e.g., 1-4 hours), inject Evans blue dye intravenously into both treated and control mice.
-
Allow the dye to circulate for a specific period (e.g., 30-60 minutes).
-
Euthanize the mice and perfuse with PBS to remove intravascular dye.
-
Excise the tumors and weigh them.
-
Incubate the tumors in formamide at 60°C for 24 hours to extract the extravasated Evans blue dye.
-
Measure the absorbance of the formamide supernatant at ~620 nm using a spectrophotometer.
-
Calculate the amount of Evans blue per gram of tumor tissue to determine the level of vascular permeability.
Signaling Pathways and Visualizations
The direct membranolytic action of this compound on endothelial cells is the primary driver of vascular disruption, likely bypassing complex intracellular signaling cascades typically associated with targeted therapies. The process can be visualized as a direct physical interaction leading to cellular destruction.
Diagram: this compound Mechanism of Action on Tumor Vasculature
Caption: Direct interaction of this compound with endothelial cells leading to vascular shutdown.
Diagram: Experimental Workflow for Intravital Microscopydot
// Nodes Start [label="Tumor-bearing Mouse\n(Dorsal Window Chamber)", fillcolor="#F1F3F4", fontcolor="#202124"]; Anesthesia [label="Anesthetize Mouse", fillcolor="#FBBC05", fontcolor="#202124"]; Dextran [label="IV Injection of\nFluorescent Dextran", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline [label="Acquire Baseline\nVasculature Images", fillcolor="#FBBC05", fontcolor="#202124"]; Injection [label="Intratumoral Injection\nof this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imaging [label="Real-time / Time-lapse\nIntravital Imaging", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Image Analysis:\n- Vessel Disruption\n- Permeability\n- Blood Flow", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Anesthesia; Anesthesia -> Dextran; Dextran -> Baseline; Baseline -> Injection; Injection -> Imaging; Imaging -> Analysis; }
References
- 1. verrica.com [verrica.com]
- 2. This compound: a first-in-class oncolytic peptide that reprograms the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lytixbiopharma.com [lytixbiopharma.com]
- 4. The oncolytic peptide this compound kills cancer cells through Bax/Bak-regulated mitochondrial membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
LTX-315: An In-Depth Technical Guide to a First-in-Class Oncolytic Peptide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LTX-315 is a first-in-class, nine-amino-acid synthetic oncolytic peptide currently under clinical investigation for the treatment of solid tumors. Derived from structure-activity relationship studies of bovine lactoferricin, this compound represents a novel immunotherapeutic agent designed to induce immunogenic cell death (ICD). Its primary mechanism of action involves the rapid disruption of cellular and mitochondrial membranes, leading to tumor cell lysis and the release of damage-associated molecular patterns (DAMPs). This cascade of events transforms the tumor microenvironment from immunologically "cold" to "hot" by activating dendritic cells and promoting the infiltration of cytotoxic T lymphocytes. This guide provides a comprehensive technical overview of this compound, including its derivation, mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Derivation and Chemical Properties
Contrary to some initial descriptions, this compound is not derived from human lactoferrin but is a synthetic peptide optimized from the bovine antimicrobial peptide lactoferricin.[1] Through structure-activity relationship (SAR) studies, a series of 9-mer cationic peptides were designed and evaluated for their oncolytic potential.[2] this compound was selected as the lead candidate due to its superior anticancer activity across a broad range of cancer cell lines, including those resistant to conventional chemotherapeutics, and its comparatively lower toxicity toward normal cells.[2]
The amino acid sequence of this compound is K-K-W-W-K-K-W-Dip-K-NH2 , where 'Dip' represents the unnatural amino acid 3,3-diphenylalanine.[3] The presence of cationic lysine (B10760008) (K) residues and hydrophobic tryptophan (W) and diphenylalanine residues confers an amphipathic nature to the peptide, which is crucial for its membrane-lytic activity.
Mechanism of Action
This compound exerts its oncolytic effects through a dual mechanism: direct tumor cell lysis and subsequent activation of a robust anti-tumor immune response.
Direct Cytotoxicity via Membrane Disruption
The cationic nature of this compound facilitates its electrostatic attraction to the negatively charged components of cancer cell membranes.[4] Upon binding, the peptide disrupts the integrity of the plasma membrane, leading to rapid cell lysis.[4] Furthermore, this compound can be internalized at lower concentrations, where it targets and perturbs mitochondrial membranes.[5] This mitochondrial disruption results in the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors, further contributing to cell death.[5]
Induction of Immunogenic Cell Death (ICD)
The lytic cell death induced by this compound is immunogenic in nature, characterized by the release of DAMPs into the tumor microenvironment.[6] Key DAMPs released include ATP, high-mobility group box 1 (HMGB1), and cytochrome c.[4] These molecules act as danger signals that recruit and activate antigen-presenting cells (APCs), particularly dendritic cells (DCs).
The activation of DCs by this compound is a critical step in initiating an adaptive anti-tumor immune response and occurs through multiple pathways:
-
Direct DC Activation: this compound can directly activate DCs by engaging Toll-like receptor 7 (TLR7).[7]
-
Indirect DC Activation via DAMPs: The released DAMPs bind to their respective pattern recognition receptors (PRRs) on DCs. For instance, HMGB1 can bind to TLR4.
-
Complex Formation with Nucleic Acids: this compound can form complexes with DNA and RNA released from dying tumor cells, which then act as potent stimuli for other TLRs.[7]
This multi-pronged activation of DCs is dependent on the adaptor protein MyD88 and leads to the activation of downstream signaling cascades, including NF-κB and MAPK pathways.[7] This results in the maturation of DCs, characterized by the upregulation of co-stimulatory molecules (CD80, CD86) and the secretion of pro-inflammatory cytokines, which in turn prime and activate tumor-specific T cells.[7]
Quantitative Preclinical and Clinical Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a wide array of human and murine cancer cell lines, including those with acquired resistance to standard chemotherapeutic agents.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A20 | Human Lymphoma | 2.5 ± 0.3 | [2] |
| AT84 | Murine Squamous Cell Carcinoma | 3.5 ± 0.4 | [2] |
| A375 | Human Melanoma | ~5-10 | [5] |
| HL-60/ADR | Adriamycin-resistant Leukemia | 4.3 ± 0.5 | [2] |
| MCF-7/mdr | Multi-drug resistant Breast Cancer | 3.9 ± 0.6 | [2] |
| IGROV-1/CDDP | Cisplatin-resistant Ovarian Cancer | 4.8 ± 0.7 | [2] |
| K562/Gleevec | Imatinib-resistant Leukemia | 5.2 ± 0.8 | [2] |
| HUV-EC-C | Normal Endothelial Cells | 35 ± 3 | [2] |
| MRC-5 | Normal Fibroblasts | >50 | [2] |
In Vivo Efficacy in Animal Models
Intratumoral administration of this compound in immunocompetent mouse models has resulted in significant tumor regression and, in many cases, complete tumor eradication.
| Animal Model | Tumor Model | Treatment Regimen | Key Findings | Reference |
| C57BL/6 Mice | B16 Melanoma | 1 mg/injection, daily for 3 days | 80% complete tumor regression; increased infiltration of CD8+ T cells. | [8] |
| C57BL/6 Mice | MCA205 Sarcoma | Intratumoral injection | Complete regression of small tumors; anti-tumor effect was CD4+ and CD8+ T-cell dependent. | [8] |
| Rat Model | Fibrosarcoma | Intratumoral injection | Complete regression and systemic immune response; demonstrated abscopal effect on distal, non-treated tumors. | [4] |
Phase I Clinical Trial Data
A Phase I dose-escalation study of intratumoral this compound in patients with advanced solid tumors demonstrated an acceptable safety profile and evidence of clinical activity.
| Parameter | Finding | Reference |
| Safety | Most common grade 1-2 adverse events: transient hypotension (46%), flushing (28%), injection site reactions (38%). Most common grade 3 toxicity: hypersensitivity/anaphylaxis (10%). | [9] |
| Clinical Activity | Substantial volume reduction (≥30%) of injected tumors in 29% of patients. Evidence of abscopal effects in non-injected lesions. | [9] |
| Immunomodulatory Effects | Increased intralesional CD8+ T-cell infiltration in 86% of evaluable biopsies. Significant expansion of T-cell clones in peripheral blood. | [9] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the IC50 of this compound against various cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Treatment: Add serial dilutions of this compound (e.g., 0.1 to 100 µM) to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Murine Xenograft Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of intratumoral this compound administration.
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 B16 melanoma cells) into the flank of immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm^3), randomize mice into treatment and control groups.
-
Intratumoral Injection: Administer this compound (e.g., 1 mg in 50 µL saline) directly into the tumor. The control group receives saline injections. Repeat injections according to the study protocol (e.g., daily for 3 days).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight for the duration of the study.
-
Immunohistochemistry (IHC): At the end of the study, excise tumors and fix in formalin. Embed in paraffin (B1166041) and prepare sections for IHC staining with antibodies against immune cell markers (e.g., CD8, CD4, FoxP3) to assess immune cell infiltration.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To quantify the infiltration of different T-cell subsets into the tumor microenvironment following this compound treatment.
Methodology:
-
Tumor Digestion: Excise tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.
-
Cell Staining: Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD45, CD3, CD4, CD8).
-
Intracellular Staining (optional): For transcription factors like FoxP3, permeabilize the cells and stain with an intracellular antibody.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD45+ leukocyte population, then on the CD3+ T-cell population. Further, delineate CD4+ and CD8+ T-cell subsets. Quantify the percentage of each population within the total live cell gate.
Conclusion and Future Directions
This compound is a promising oncolytic peptide with a unique dual mechanism of action that combines direct tumor cell killing with the induction of a potent and durable anti-tumor immune response. Preclinical and early clinical data have demonstrated its potential to convert immunologically "cold" tumors into "hot" tumors, making it an attractive candidate for combination therapy with other immunotherapies, such as checkpoint inhibitors. Further clinical studies are underway to optimize dosing regimens and evaluate its efficacy in various solid tumor types. The detailed technical information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in the advancement of this novel cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lytixbiopharma.com [lytixbiopharma.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oncolytic peptide this compound overcomes resistance of cancers to immunotherapy with CTLA4 checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LTX-315 Intratumoral Injection Protocol for Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LTX-315 is a first-in-class, nine-amino-acid synthetic oncolytic peptide with potent immunostimulatory properties.[1][2][3] Derived from bovine lactoferrin, this compound is designed for direct intratumoral administration.[3][4] Its mechanism of action involves the induction of immunogenic cell death (ICD), which transforms the tumor microenvironment from immunologically "cold" to "hot" by promoting the infiltration of effector T cells. This makes this compound a promising agent for cancer immunotherapy, both as a monotherapy and in combination with other treatments like checkpoint inhibitors.[5][6]
This document provides detailed application notes and protocols for the intratumoral administration of this compound in various mouse models, based on preclinical studies.
Mechanism of Action
This compound exerts its oncolytic effect through a multi-faceted mechanism. It directly disrupts the plasma membrane of cancer cells and targets mitochondria, leading to rapid necrotic cell death.[5][7] This disruption results in the release of Damage-Associated Molecular Patterns (DAMPs), including ATP, calreticulin (B1178941) (CRT), and high mobility group box 1 (HMGB1).[7][8][9]
These DAMPs, along with released tumor antigens and nucleic acids, act as danger signals that stimulate the innate immune system.[2][3] Specifically, they can activate Toll-like receptors (TLRs) on dendritic cells (DCs), leading to their maturation in a MyD88-dependent manner.[2][3] Mature DCs then migrate to draining lymph nodes to prime and activate tumor-specific CD8+ T cells, leading to a systemic anti-tumor immune response.[2][4] This process can result in the regression of not only the injected tumor but also distant, untreated lesions (an abscopal effect).[5]
Data Presentation: Summary of Preclinical Studies
The following tables summarize the key quantitative data from various preclinical studies using this compound in different mouse tumor models.
Table 1: this compound Intratumoral Injection Protocols in Mouse Models
| Mouse Model | Tumor Cell Line | This compound Dose per Injection | Injection Volume | Treatment Frequency | Reference |
| C57BL/6 | B16F10 Melanoma | 1 mg | 50 µl | 3 consecutive daily injections | [2] |
| C57BL/6 | MCA205 Sarcoma | 1 mg | 50 µl | 3 consecutive daily injections | [5] |
| BALB/c | 4T1 Breast Cancer | 300 µg | Not Specified | 3 consecutive daily injections | [10] |
| Genetically Engineered | KP (KrasLSL-G12D/+;p53fl/fl) Soft Tissue Sarcoma | Not Specified | Not Specified | Not Specified | [4] |
| PVG Rat | rTMSC Fibrosarcoma | 1 mg | Not Specified | Injections on days 3, 5, 6, and 7 post-inoculation | [11] |
Table 2: Reported Efficacy of this compound in Mouse Models
| Mouse Model | Tumor Cell Line | Key Efficacy Outcomes | Reference |
| C57BL/6 | B16F10 Melanoma | Complete tumor regression in the majority of treated animals; protection from rechallenge. | [4] |
| C57BL/6 | MCA205 Sarcoma | Regression of established tumors; increased CD8+ T cell infiltration and reduced regulatory T cells. | [4] |
| BALB/c | 4T1 Breast Cancer | Additive anti-tumoral effect with doxorubicin; complete regression in the majority of animals in combination therapy. | [9] |
| Genetically Engineered | BP (BrafV600E/Pten-/-) Melanoma | Profound anti-tumor effects; conversion of "cold" tumors to "hot". | [4] |
| Genetically Engineered | KP (KrasLSL-G12D/+;p53fl/fl) Soft Tissue Sarcoma | Delayed tumor progression. | [4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical intratumoral injection study with this compound in a B16F10 melanoma mouse model. This protocol can be adapted for other tumor models with appropriate modifications.
Materials
-
This compound peptide (lyophilized)
-
Sterile Phosphate-Buffered Saline (PBS)
-
B16F10 melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
Sterile syringes (e.g., 28-30 gauge insulin (B600854) syringes)
-
Calipers for tumor measurement
-
Cell culture medium (e.g., DMEM) and supplements
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile surgical instruments (optional, for tumor implantation)
-
Anesthesia (e.g., isoflurane)
-
Animal housing and care facilities compliant with institutional guidelines
Experimental Workflow
Detailed Protocol
1. Preparation of this compound Solution
-
Reconstitute lyophilized this compound in sterile PBS to a final concentration of 20 mg/ml.
-
Vortex gently to dissolve completely.
-
Store the solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
2. Tumor Cell Preparation and Implantation
-
Culture B16F10 melanoma cells in complete DMEM medium.
-
Harvest cells when they reach 80-90% confluency using trypsin-EDTA.
-
Wash the cells with sterile PBS and resuspend in PBS at a concentration of 2 x 106 cells/ml.
-
Subcutaneously inject 100 µl of the cell suspension (2 x 105 cells) into the right flank of each C57BL/6 mouse.
3. Tumor Growth Monitoring
-
Allow tumors to establish and grow.
-
Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (length x width2) / 2.
-
Initiate treatment when tumors reach a volume of approximately 50-100 mm3.
4. Intratumoral Injection of this compound
-
Randomize mice into treatment and control groups.
-
Anesthetize the mice lightly if necessary to ensure accurate injection.
-
For the treatment group, intratumorally inject 50 µl of the 20 mg/ml this compound solution (1 mg per injection).
-
For the control group, inject 50 µl of sterile PBS.
-
Administer injections for three consecutive days.
5. Post-Treatment Monitoring and Analysis
-
Continue to monitor tumor volume and the overall health and survival of the mice.
-
At the end of the study, or at specified time points, mice can be euthanized for downstream analysis.
-
Immunohistochemistry: Excise tumors, fix in formalin, and embed in paraffin (B1166041) for sectioning and staining for immune cell markers (e.g., CD8, CD4, F4/80).
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to analyze immune cell populations.
-
Rechallenge Studies: In mice that have shown complete tumor regression, a second injection of B16F10 cells can be administered on the contralateral flank to assess for the development of protective, long-term anti-tumor immunity.
-
Conclusion
This compound is a potent oncolytic peptide that effectively induces an anti-tumor immune response through immunogenic cell death. The protocols and data presented here provide a comprehensive guide for researchers to design and execute preclinical studies to further investigate the therapeutic potential of this compound in various cancer models. Careful consideration of the tumor model, dosage, and treatment schedule is crucial for achieving optimal results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sequentially promotes lymphocyte-independent and lymphocyte-dependent antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Intratumoral treatment of one tumor lesion with this compound induces complete tumor regression and long-term specific protective immune responses in a metastatic rodent tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 10. This compound-enabled, radiotherapy-boosted immunotherapeutic control of breast cancer by NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. verrica.com [verrica.com]
Application Notes and Protocols for LTX-315 Treatment in Syngeneic Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LTX-315 is a first-in-class oncolytic peptide designed for local intratumoral treatment of solid tumors.[1] It is a synthetic, nine-amino-acid peptide that induces immunogenic cell death (ICD), leading to the release of danger-associated molecular patterns (DAMPs) and tumor-associated antigens (TAAs).[2][3] This activity transforms the tumor microenvironment from "cold" (immunologically quiescent) to "hot" (immunologically active), promoting the infiltration and activation of immune cells, particularly cytotoxic CD8+ T lymphocytes, to mediate a systemic anti-tumor immune response.[1][4] These application notes provide a summary of the preclinical efficacy of this compound in various syngeneic mouse tumor models and detailed protocols for its experimental use.
Mechanism of Action
This compound exerts its oncolytic effect through a multi-step process that bridges direct tumor cell killing with the induction of a robust and durable anti-tumor immunity.
-
Direct Membranolytic Activity : this compound directly interacts with and disrupts the plasma membrane of tumor cells, leading to rapid necrotic cell death.[1][5] It also permeabilizes mitochondrial membranes.[6]
-
Induction of Immunogenic Cell Death (ICD) : The lytic activity of this compound results in the release of DAMPs, including ATP, High Mobility Group Box 1 (HMGB1), and cytochrome c.[2][7]
-
Immune Cell Infiltration and Activation : The release of DAMPs and tumor antigens creates an inflammatory tumor microenvironment, attracting and activating antigen-presenting cells (APCs) such as dendritic cells (DCs).[3] This leads to the priming and activation of tumor-specific T cells.
-
Reprogramming the Tumor Microenvironment : this compound treatment leads to an increase in effector T cells and a decrease in immunosuppressive cells like regulatory T cells (Tregs) within the tumor.[3][4]
-
Systemic Anti-Tumor Immunity and Abscopal Effect : The induction of a potent local anti-tumor immune response can lead to systemic effects, where non-injected, distant tumors also regress. This is known as the abscopal effect.[7]
Signaling Pathway and Experimental Workflow
Caption: this compound Mechanism of Action.
Caption: General Experimental Workflow.
Preclinical Efficacy in Syngeneic Mouse Models
This compound has demonstrated significant anti-tumor efficacy in a variety of syngeneic mouse tumor models. The data presented below is a summary of findings from multiple studies.
Tumor Growth Inhibition and Survival
| Tumor Model | Mouse Strain | This compound Dose and Schedule | Outcome | Reference |
| B16F10 Melanoma | C57BL/6 | 1 mg/injection, daily for 3 days | Complete tumor regression in the majority of animals; increased survival. | [5][8] |
| A20 Lymphoma | BALB/c | Suboptimal i.t. dose with low-dose cyclophosphamide | Synergistic anti-tumor effect with complete regression in 6 out of 9 animals. | [9] |
| MCA205 Sarcoma | C57BL/6 | i.t. administration | Synergistic anti-tumor effect when combined with anti-PD1 or anti-CTLA4. | [10] |
| CT26 Colon Carcinoma | BALB/c | i.t. administration | Complete tumor regression and induction of tumor-specific immune responses. | [9] |
| Genetically Engineered Melanoma (BrafV600E/Pten-/-) | N/A | i.t. administration | Profound anti-tumor effects. | [1][11] |
| Genetically Engineered Sarcoma (KrasG12D/p53-/-) | N/A | i.t. administration | Delayed tumor progression. | [1][11] |
Immunomodulatory Effects
| Tumor Model | Key Immunomodulatory Findings | Reference |
| B16F10 Melanoma | Increased infiltration of CD3+ and CD8+ T-cells; upregulation of pro-inflammatory cytokines (IL-1β, IL-6, IL-18). | [5][8] |
| MCA205 Sarcoma | Reprograms the tumor microenvironment with increased cytotoxic CD8+ T-cells and reduced regulatory T-cells. | [11] |
| Rat Fibrosarcoma | Increased percentage of T-cells in treated tumors (28.35% vs 13.58% in untreated) and in secondary tumors (39.83% vs 11.83% in untreated), demonstrating an abscopal effect. | [7] |
| Pancreatic Cancer Model | Increased infiltration of CD8+, Granzyme B+, and IFN-γ+ T-cells, especially in combination with anti-PD-L1. | [12] |
Experimental Protocols
Syngeneic Tumor Model Establishment
a. Cell Culture:
-
Culture murine tumor cell lines (e.g., B16F10, A20, MCA205, CT26) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS or saline for injection.
b. Tumor Implantation:
-
Use 6-8 week old immunocompetent mice (e.g., C57BL/6 for B16F10 and MCA205; BALB/c for A20 and CT26).
-
Subcutaneously inject 0.1 - 1 x 10^6 tumor cells in a volume of 50-100 µL into the flank of the mouse.
-
Monitor tumor growth by measuring with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Initiate treatment when tumors reach a palpable size (e.g., 50-100 mm³).[13]
This compound Administration
a. Preparation of this compound:
-
Reconstitute lyophilized this compound in sterile saline or PBS to the desired concentration (e.g., 20 mg/mL).[13]
b. Intratumoral Injection:
-
Anesthetize the mouse using isoflurane (B1672236) or other appropriate methods.
-
Using a 27-30 gauge needle, inject this compound directly into the center of the tumor. The injection volume will depend on the tumor size, typically 25-50 µL.
-
A common dosing regimen is 1 mg per injection daily for three consecutive days.[5][13]
Assessment of Anti-Tumor Efficacy
a. Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Plot individual and mean tumor growth curves for each treatment group.
b. Survival Analysis:
-
Monitor mice for signs of distress and euthanize when tumors reach a predetermined size (e.g., 2000 mm³) or if ulceration occurs.
-
Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
Immunophenotyping of Tumor-Infiltrating Lymphocytes by Flow Cytometry
a. Tumor Digestion:
-
Euthanize mice and excise tumors.
-
Mince the tumor tissue into small pieces and digest in a solution containing collagenase and DNase for 30-60 minutes at 37°C with agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
b. Staining:
-
Stain cells with a viability dye (e.g., Zombie Aqua) to exclude dead cells.
-
Block Fc receptors with anti-CD16/32 antibodies.
-
Stain for surface markers using fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3 for Tregs).
-
For intracellular staining (e.g., FoxP3, cytokines), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibodies.
c. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentages of different immune cell populations within the tumor.
Immunohistochemistry (IHC) for CD8+ T-Cell Infiltration
a. Tissue Preparation:
-
Excise tumors and fix in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
b. Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with a primary antibody against CD8 (or other markers of interest).[12]
-
Incubate with a secondary antibody conjugated to HRP.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
c. Imaging and Analysis:
-
Scan the slides using a digital slide scanner or image using a microscope.
-
Quantify the number of positive cells per unit area in different regions of the tumor.
Combination Therapy
This compound has shown synergistic effects when combined with other immunotherapies, particularly immune checkpoint inhibitors.[10] The ability of this compound to increase T-cell infiltration into the tumor provides a strong rationale for combination with agents that block inhibitory signals on T-cells, such as anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies.
Protocol for Combination Therapy:
-
Administer the checkpoint inhibitor systemically (e.g., intraperitoneally) according to the established protocol for that antibody.
-
Administer this compound intratumorally as described above. The timing of the two treatments can be varied to optimize the synergistic effect.
Conclusion
This compound is a potent oncolytic peptide that effectively induces tumor regression and systemic anti-tumor immunity in a variety of syngeneic mouse models. Its mechanism of action, centered on the induction of immunogenic cell death and reprogramming of the tumor microenvironment, makes it a promising agent for cancer immunotherapy, both as a monotherapy and in combination with other treatments. The protocols provided here offer a framework for the preclinical evaluation of this compound in murine tumor models.
References
- 1. verrica.com [verrica.com]
- 2. Intratumoral treatment of one tumor lesion with this compound induces complete tumor regression and long-term specific protective immune responses in a metastatic rodent tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a first-in-class oncolytic peptide that reprograms the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Complete regression and systemic protective immune responses obtained in B16 melanomas after treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oncolytic peptide this compound induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complete regression and systemic protective immune responses obtained in B16 melanomas after treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Anticancer effect obtained against MCA205 sarcoma following treatment with the oncolytic peptide this compound in combination with immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound sequentially promotes lymphocyte-independent and lymphocyte-dependent antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oncolytic peptide this compound induces anti-pancreatic cancer immunity by targeting the ATP11B-PD-L1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lytixbiopharma.com [lytixbiopharma.com]
Application Notes and Protocols for In Vitro Assays of LTX-315 Cytotoxicity on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of the oncolytic peptide LTX-315 on various cancer cell lines. The protocols detailed below are based on established methodologies and published research, offering a framework for consistent and reproducible results.
Introduction to this compound
This compound is a synthetic cationic peptide derived from bovine lactoferrin with potent oncolytic activity.[1][2] Its primary mechanism of action involves the disruption of the plasma and mitochondrial membranes of cancer cells, leading to rapid necrotic cell death.[3][4] This membranolytic activity results in the release of danger-associated molecular patterns (DAMPs), such as ATP, cytochrome c, and High Mobility Group Box 1 (HMGB1), which can stimulate an anti-tumor immune response.[3][5][6] this compound has demonstrated efficacy against a broad range of murine and human cancer cell lines, including those resistant to conventional chemotherapeutic drugs.[7]
Key In Vitro Cytotoxicity Assays for this compound
Several in vitro assays are crucial for quantifying the cytotoxic effects of this compound. These assays measure different aspects of cell death, including loss of membrane integrity, metabolic activity, and the mode of cell death (necrosis vs. apoptosis).
Membrane Integrity Assays
These assays are particularly relevant for this compound due to its direct membranolytic action.[3]
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of the cytosolic enzyme LDH into the culture supernatant upon plasma membrane damage.
-
Propidium Iodide (PI) Uptake Assay: Utilizes a fluorescent dye that can only enter cells with compromised membranes, thus staining the nucleus of dead cells.
Metabolic Viability Assays
These assays assess the overall metabolic activity of the cell population, which correlates with the number of viable cells.
-
MTT/MTS Assays: Based on the reduction of a tetrazolium salt (MTT or MTS) by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan (B1609692) product.[8][9]
Apoptosis vs. Necrosis Differentiation Assay
This assay helps to elucidate the specific cell death pathway induced by this compound.
-
Annexin V and Propidium Iodide (PI) Staining with Flow Cytometry: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by PI).[10][11]
Quantitative Data Summary
The following tables summarize representative quantitative data on the cytotoxicity of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| A375 | Human Melanoma | PI Uptake | 24 | ~10 | [12] |
| A431 | Human Epidermoid Carcinoma | PI Uptake | 24 | ~15 | [12] |
| B16F1 | Murine Melanoma | MTT | 2 | ~10 | [13] |
| A375 | Human Melanoma | MTT | 2 | ~15 | [13] |
| MRC-5 | Human Normal Lung Fibroblast | Not Specified | Not Specified | 34.3 | [1] |
| A20 | Murine B-cell Lymphoma | Not Specified | Not Specified | 8.3 | [1] |
| AT84 | Murine Oral Squamous Cell Carcinoma | Not Specified | Not Specified | 11 | [1] |
Table 2: Time-Dependent Cytotoxicity of this compound in B16F1 and A375 Melanoma Cells (MTT Assay)
| Time (h) | B16F1 IC50 (µM) | A375 IC50 (µM) | Reference |
| 2 | ~10 | ~15 | [13] |
| 4 | ~8 | ~12 | [13] |
| 8 | ~7 | ~10 | [13] |
| 24 | ~5 | ~8 | [13] |
| 48 | ~4 | ~7 | [13] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[8][9][14]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, 2% (v/v) glacial acetic acid, pH 4.7)[9]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well for solid tumors, 0.5-1.0 x 10⁵ cells/mL for leukemia cells) in 100 µL of complete culture medium.[14] Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 2, 4, 8, 24, 48 hours).[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[15] Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against this compound concentration to determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on standard LDH assay procedures.[16][17][18]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
LDH assay kit (containing LDH reaction mixture and lysis buffer)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ – 5 x 10⁴ cells/well in 100 µL of culture medium.[16] Incubate overnight.
-
Controls: Prepare triplicate wells for the following controls:
-
This compound Treatment: Add 50-100 µL of this compound dilutions to the experimental wells.[16]
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes.[19] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well of the new plate.[16]
-
Incubation and Reading: Incubate for up to 30 minutes at room temperature, protected from light.[19] Measure the absorbance at 490 nm using a plate reader.[17]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100).
Protocol 3: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol follows standard procedures for apoptosis/necrosis detection.[10][11][20]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Cell Washing: Wash the cells twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway of this compound Induced Cell Death
Caption: Mechanism of this compound induced immunogenic cell death.
Experimental Workflow for this compound Cytotoxicity Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lytixbiopharma.com [lytixbiopharma.com]
- 3. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncolytic peptide this compound triggers necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lytixbiopharma.com [lytixbiopharma.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for LTX-315 Delivery Systems in Enhanced Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
LTX-315 is a first-in-class oncolytic peptide with potent, dual-action anti-cancer activity. Administered intratumorally, it directly lyses tumor cells and stimulates a robust, systemic immune response.[1][2] This dual mechanism not only eradicates treated tumors but also has the potential to induce regression of distant, untreated lesions, an abscopal effect.[3] These application notes provide a comprehensive overview of this compound, its mechanism of action, and delivery strategies designed to enhance its therapeutic index and broaden its clinical utility. Detailed protocols for key preclinical and clinical evaluation methods are also presented.
Mechanism of Action
This compound, a synthetic 9-mer cationic peptide derived from bovine lactoferrin, exerts its oncolytic effect through a two-pronged approach:
-
Direct Oncolysis: this compound rapidly disrupts the plasma and mitochondrial membranes of cancer cells, leading to necrotic cell death.[4][5] This membranolytic activity is preferential for cancer cells due to their higher abundance of anionic phospholipids (B1166683) on the outer leaflet of the cell membrane.[6]
-
Immunostimulation: The lytic cell death induced by this compound is immunogenic, characterized by the release of Damage-Associated Molecular Patterns (DAMPs), including ATP, high-mobility group box 1 (HMGB1), cytochrome c, and calreticulin.[5][7] These molecules act as danger signals that recruit and activate innate immune cells, particularly dendritic cells (DCs).[8] Activated DCs then prime a tumor-specific adaptive immune response, leading to the infiltration of cytotoxic CD8+ T-cells into the tumor microenvironment.[8][9] Recent studies have also shown that this compound can downregulate PD-L1 expression on tumor cells by targeting ATP11B, further enhancing the anti-tumor immune response.[10]
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines and normal cell lines.
| Cell Line | Histological Origin | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| A-375 | Melanoma | 12.3 - 27.6 | [2] |
| A431 | Epidermoid Carcinoma | Data not specified | [11] |
| B16F10 | Murine Melanoma | Data not specified | [4] |
| Various Lymphoma Lines | Lymphoma | Mean < 5 | [1] |
| Various Leukemia Lines | Leukemia | Mean 5 - 15 | [1] |
| Various CNS Cancer Lines | CNS Cancer | Mean 5 - 15 | [1] |
| Various Colon Cancer Lines | Colon Cancer | Mean 5 - 15 | [1] |
| Various Melanoma Lines | Melanoma | Mean < 5 | [1] |
| Various Ovarian Cancer Lines | Ovarian Cancer | Mean 5 - 15 | [1] |
| Various Prostate Cancer Lines | Prostate Cancer | Mean 5 - 15 | [1] |
| Various Renal Cancer Lines | Renal Cancer | Mean 5 - 15 | [1] |
| Normal Cell Lines | |||
| HUV-EC-C | Endothelial Cells | > 15 | [1] |
| MRC-5 | Fetal Lung Fibroblasts | > 15 | [1] |
| HaCaT | Keratinocytes | Data not specified | [11] |
Preclinical In Vivo Efficacy of this compound
This table summarizes the in vivo efficacy of this compound in various preclinical tumor models.
| Tumor Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| B16 Melanoma | Syngeneic Mice | Intratumoral injection | ~80% complete and long-lasting tumor regression. | [4] |
| Rat Fibrosarcoma (rTMSC) | PVG Rats | Intratumoral injection of 1 mg this compound daily for 7 days. | Complete regression in 6 out of 6 rats; induction of a systemic, T-cell dependent immune response and abscopal effect. | [3] |
| Braf/Pten-driven Melanoma | Genetically Engineered Mice | Intratumoral injection for 3 consecutive days. | Profound antitumor effects. | [11] |
| Kras/p53-driven Soft Tissue Sarcoma | Genetically Engineered Mice | Intratumoral injection for 3 consecutive days. | Delayed tumor progression. | [11] |
| MCA205 Sarcoma | Syngeneic Mice | Intratumoral injection | Complete regression of small tumors (20-25 mm²); CD4+ and CD8+ T-cell dependent. | [12] |
Clinical Efficacy of this compound
The following table presents key quantitative data from clinical trials of this compound.
| Trial Phase | Cancer Type | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | Substantial tumor volume reduction (≥30%) in 29% of patients; 86% of biopsied patients showed an increase in intralesional CD8+ T-cells. | [9][13] |
| Phase II | Basal Cell Carcinoma | 86% overall reduction in tumor size; 51% of treated tumors achieved complete elimination of tumor cells. | [14][15][16] |
This compound Delivery Systems
While intratumoral injection is the current standard for this compound administration, research into advanced delivery systems is ongoing to improve its stability, reduce potential side effects like hemolysis, and enable systemic delivery for treating metastatic or inaccessible tumors.
Polymersomes
cRGD-functionalized chimeric polymersomes have been developed for the systemic delivery of this compound.[17]
| Parameter | Value | Reference |
| Size | 53 nm | [17] |
| This compound Loading | 14.9 wt% | [17] |
| Tumor Accumulation (B16F10 melanoma) | 4.8% ID/g | [17] |
Zeolitic Imidazolate Framework-8 (ZIF-8) Nanoparticles
ZIF-8 nanoparticles are being explored as a pH-responsive delivery system for this compound. This system aims to protect the peptide from degradation and reduce its hemolytic activity, releasing the active peptide in the acidic tumor microenvironment.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Tumor Model (Syngeneic Mouse Model)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 for B16F10 melanoma)
-
Tumor cells (e.g., B16F10 melanoma cells)
-
This compound solution
-
Calipers
-
Syringes and needles
Protocol:
-
Subcutaneously inject tumor cells (e.g., 1 x 10^6 B16F10 cells) into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound via intratumoral injection according to the desired dosing schedule (e.g., daily for 3-7 days). The control group receives vehicle injections.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor animal health and body weight.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immune cell infiltration).
Immunological Assays: Analysis of DAMPs Release
Objective: To quantify the release of DAMPs from this compound-treated cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Culture supernatants
-
Commercially available ELISA kits for HMGB1 and Cytochrome c
-
ATP bioluminescence assay kit
Protocol:
-
Treat cancer cells with this compound at various concentrations and time points.
-
Collect the culture supernatants.
-
HMGB1 and Cytochrome c: Quantify the concentration of HMGB1 and Cytochrome c in the supernatants using ELISA kits according to the manufacturer's instructions.
-
ATP: Measure the amount of ATP in the supernatants using a bioluminescence assay kit, which is based on the luciferin-luciferase reaction.
Visualizations
Caption: Mechanism of action of this compound, depicting direct oncolysis and subsequent immunostimulation.
Caption: Experimental workflow for evaluating the in vivo efficacy of this compound in a syngeneic mouse model.
Caption: Rationale for the development of this compound delivery systems to overcome challenges with the free peptide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the Biophysical Interaction of this compound with Tumoral Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncolytic peptide this compound induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Oncopore™): A short synthetic anticancer peptide and novel immunotherapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biophysical Characterization of this compound Anticancer Peptide Interactions with Model Membrane Platforms: Effect of Membrane Surface Charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Oncolytic peptide this compound induces anti-pancreatic cancer immunity by targeting the ATP11B-PD-L1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. verrica.com [verrica.com]
- 12. lytixbiopharma.com [lytixbiopharma.com]
- 13. Safety, Antitumor Activity, and T-cell Responses in a Dose-Ranging Phase I Trial of the Oncolytic Peptide this compound in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study: this compound Shows 86% Reduction in BCC Tumor Size - - PracticalDermatology [practicaldermatology.com]
- 15. trial.medpath.com [trial.medpath.com]
- 16. onclive.com [onclive.com]
- 17. Systemic administration of polymersomal oncolytic peptide this compound combining with CpG adjuvant and anti-PD-1 antibody boosts immunotherapy of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LTX-315 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, administration, and mechanistic insights of LTX-315, an oncolytic peptide, as investigated in various clinical trials. The following protocols and data are intended to guide further research and development of this immunotherapeutic agent.
This compound: Mechanism of Action
This compound is a first-in-class, 9-mer synthetic cationic peptide designed to have a dual mechanism of action.[1][2] It directly lyses tumor cells and stimulates a robust and systemic anti-tumor immune response.[1][3]
-
Direct Oncolysis: this compound's cationic nature allows it to preferentially interact with the anionic components of cancer cell membranes, leading to membrane disruption, perturbation of mitochondrial integrity, and subsequent immunogenic cell death (ICD).[2][3][4]
-
Immune Activation: The lysis of tumor cells releases danger-associated molecular patterns (DAMPs) and tumor antigens.[3][5] This process activates the innate and adaptive immune systems, leading to the maturation of dendritic cells (DCs), infiltration of CD8+ T cells into the tumor microenvironment, and the generation of a systemic, tumor-specific T-cell response.[2][4][6] Recent findings have also shown that this compound can downregulate PD-L1 expression on tumor cells by targeting ATP11B.[7][8]
Caption: Mechanism of action of this compound.
Dosing and Administration Schedules in Clinical Trials
This compound is administered via intratumoral injection.[1] Dosing schedules have varied significantly across clinical trials, exploring different dose levels, frequencies, and combinations with other immunotherapies.
Table 1: Summary of this compound Monotherapy Dosing Schedules
| Clinical Trial Phase | Treatment Arm | Dosing Schedule | Dose per Injection | Reference(s) |
| Phase I | Arm A | 3 consecutive days, then weekly. Maintenance: every 2 weeks for 20 weeks. | 2-7 mg | [2][9] |
| Arm B* | Days 1, 2, 3 of week 1, then weeks 2, 4, and every 3 weeks until week 49. | Not Specified | [9][10] | |
| Arm B** | Days 1, 2, 8, 9, 15, and 16. | 3, 4, or 5 mg | [2][9][10] | |
| Pilot Study (Soft Tissue Sarcoma) | - | 3 to 5 dosing days into one lesion. | 5 mg | [11] |
| Phase I/II (NCT01986426) | Arm A | 3 days in week 1, then 1 day in weeks 2-6, then every 2 weeks from week 8. | Not Specified | [12] |
| Arm B | 2 consecutive days for 3 weeks (Days 1, 2, 8, 9, 15, 16). | Not Specified | [12] |
Table 2: Summary of this compound Combination Therapy Dosing Schedules
| Clinical Trial Phase | Combination Agent | Dosing Schedule | This compound Dose per Injection | Reference(s) |
| Phase I/II (NCT01986426) | Ipilimumab (Melanoma) | This compound: 2 consecutive days for 3 weeks. Ipilimumab: every 3 weeks for 4 cycles. | Not Specified | [12] |
| Pembrolizumab (TNBC) | This compound: 2 consecutive days for 3 weeks. Pembrolizumab: every 3 weeks. | Not Specified | [12] |
Experimental Protocols
The following protocols are based on methodologies reported in this compound clinical trials.
3.1. Intratumoral Administration Protocol
This protocol outlines the general procedure for the intratumoral injection of this compound.
-
Patient and Lesion Selection:
-
Identify patients with transdermally accessible tumors (e.g., melanoma, breast cancer, head and neck cancer, soft tissue sarcoma).[1][11][13]
-
Select one or more injectable lesions. Lesion size may influence the number of injections and the total volume administered.[11][13] In some studies, the injection volume is calculated as a percentage of the tumor volume (e.g., 30%).[2][9]
-
-
This compound Reconstitution and Dosing:
-
Administration Procedure:
-
Using a fine-gauge needle, inject the reconstituted this compound solution directly into the selected tumor lesion(s).
-
The number of injections per lesion may vary depending on the size of the tumor.[11]
-
Follow the specific dosing schedule as outlined in the clinical trial protocol (see Tables 1 and 2).
-
Caption: Workflow for intratumoral administration of this compound.
3.2. Tumor Biopsy and Immunohistochemistry (IHC) Protocol
This protocol is for assessing changes in the tumor microenvironment following this compound treatment.
-
Biopsy Collection:
-
Tissue Processing:
-
Fix the biopsy samples in formalin and embed them in paraffin (B1166041) (FFPE).
-
Section the FFPE blocks and mount them on slides.
-
-
Immunohistochemical Staining:
-
Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess tumor necrosis.[2]
-
Perform IHC for immune cell markers such as CD3 and CD8 to quantify T-cell infiltration.[10]
-
-
Analysis:
-
Quantify the number of positive cells (e.g., CD8+ T cells) per unit area at baseline and post-treatment to evaluate changes in immune cell infiltration.[10]
-
3.3. T-Cell Receptor (TCR) Repertoire Sequencing Protocol
This protocol is to evaluate the systemic immune response by analyzing the diversity of T-cell clones in peripheral blood.
-
Sample Collection:
-
Collect peripheral blood samples from patients at baseline and at various time points after this compound treatment.
-
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation:
-
Isolate PBMCs from the blood samples using density gradient centrifugation.
-
-
DNA/RNA Extraction:
-
Extract genomic DNA or RNA from the isolated PBMCs.
-
-
TCR Sequencing:
-
Perform high-throughput sequencing of the TCRβ chain CDR3 region to identify and quantify the different T-cell clones.
-
-
Data Analysis:
Caption: Workflow for TCR repertoire sequencing.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. lytixbiopharma.com [lytixbiopharma.com]
- 4. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. verrica.com [verrica.com]
- 6. Safety, Antitumor Activity, and T-cell Responses in a Dose-Ranging Phase I Trial of the Oncolytic Peptide this compound in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oncolytic peptide this compound induces anti-pancreatic cancer immunity by targeting the ATP11B-PD-L1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound and adoptive cell therapy using tumor-infiltrating lymphocytes generate tumor specific T cells in patients with metastatic soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Facebook [cancer.gov]
Application Notes and Protocols: Monitoring the Abscopal Effect of LTX-315 in Bilateral Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LTX-315 is a first-in-class oncolytic peptide designed for intratumoral injection. It induces a rapid and potent immunogenic cell death (ICD) by targeting cellular and mitochondrial membranes, leading to the release of tumor antigens and danger-associated molecular patterns (DAMPs).[1][2][3] This localized action can stimulate a systemic, T-cell-dependent anti-tumor immune response, resulting in the regression of untreated tumors at distant sites—a phenomenon known as the abscopal effect.[1][3] Preclinical studies have demonstrated that this compound can lead to complete regression of both injected and non-injected tumors.[4]
Bilateral tumor models are a cornerstone for studying the abscopal effect in immuno-oncology research.[5][6] In this model, tumors are established on opposite flanks of an animal. One tumor receives the investigational treatment, while the contralateral tumor remains untreated. The response of the untreated tumor serves as a direct measure of the systemic anti-tumor immunity elicited by the localized therapy. This application note provides detailed protocols for utilizing bilateral tumor models to monitor the abscopal effect of this compound.
Mechanism of Action of this compound and the Abscopal Effect
This compound's primary mechanism involves the disruption of plasma and mitochondrial membranes of cancer cells, leading to lytic cell death.[1] This process releases DAMPs, such as ATP, high mobility group box 1 (HMGB1), and cytochrome c.[1][3] These molecules act as adjuvants, promoting the maturation and activation of antigen-presenting cells (APCs), particularly dendritic cells (DCs). Activated APCs then present the released tumor-associated antigens (TAAs) to naive T cells in the draining lymph nodes, leading to the priming and expansion of tumor-specific cytotoxic T lymphocytes (CTLs).[7] These CTLs can then circulate throughout the body and infiltrate both the treated and distant, untreated tumors, mediating their destruction.[1][3] Studies have shown a significant increase in CD8+ T cell infiltration in both treated and untreated lesions following this compound administration.[1][3][8]
References
- 1. Oncolytic peptide this compound induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oncolytic peptide this compound induces an immune-mediated abscopal effect in a rat sarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lytixbiopharma.com [lytixbiopharma.com]
- 5. Bilateral murine tumor models for characterizing the response to immune checkpoint blockade | Springer Nature Experiments [experiments.springernature.com]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound sequentially promotes lymphocyte-independent and lymphocyte-dependent antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
LTX-315: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
LTX-315, also known as ruxotemitide, is a synthetic, nine-amino-acid cationic peptide with oncolytic properties.[1][2] Derived from human lactoferrin, it is designed for intralesional treatment of solid tumors.[1][2] this compound exerts its anticancer effect through a dual mechanism of action. It directly disrupts the plasma and mitochondrial membranes of cancer cells, leading to rapid necrotic cell death.[3][4] This lytic process results in the release of tumor antigens and damage-associated molecular patterns (DAMPs), which in turn stimulates a robust and systemic anti-tumor immune response.[4][5][6] These application notes provide essential information on the stability, handling, and use of this compound in a laboratory setting.
Stability Data
Proper storage is critical to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions and stability for both lyophilized powder and reconstituted solutions.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to 3 years[1] | Store in a tightly sealed vial to prevent moisture uptake. For long-term storage, -80°C is preferred. |
| 4°C | Short-term (days to weeks)[7] | Ensure the vial is protected from light. | |
| Room Temperature | Short-term (days to weeks)[8] | Stable for the duration of shipping under ambient conditions.[7] | |
| Reconstituted Solution (in DMSO) | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] | |
| Reconstituted Solution (Aqueous Buffer) | 4°C | Up to 1 week | Stability is sequence-dependent; for peptides containing W, solutions are less stable. |
| -20°C | Short-term (months)[7] | Recommended for long-term storage of solutions.[7] Avoid using frost-free freezers.[9] |
Handling and Storage
3.1 General Handling Precautions
-
Handle this compound in a clean, well-ventilated area.
-
Use standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]
-
Lyophilized peptides can be volatile; handle with care to avoid inhalation.[8]
3.2 Storage of Lyophilized Powder
-
Upon receipt, store the lyophilized this compound powder at -20°C or -80°C for long-term stability.[1][8]
-
Before opening the vial, allow it to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption.[9]
-
Keep the vial tightly capped when not in use.
3.3 Reconstitution and Storage of Stock Solutions
-
This compound is soluble in DMSO.[7] For a stock solution, reconstitute the peptide in fresh, high-quality DMSO.[1]
-
For aqueous-based assays, further dilution of the DMSO stock solution with sterile distilled water, saline, or an appropriate buffer is recommended.
-
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[1]
-
Store aliquots at -80°C for up to one year or at -20°C for up to one month.[1]
Experimental Protocols
4.1 Protocol for Reconstitution of this compound
This protocol describes the reconstitution of lyophilized this compound to create a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Sterile, anhydrous DMSO
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex or pipette up and down to ensure the peptide is completely dissolved.
-
Aliquot the stock solution into single-use, sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
4.2 Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line, such as A375 human melanoma cells.
Materials:
-
A375 human melanoma cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound stock solution (reconstituted in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed A375 cells into a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete growth medium per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.
-
The next day, remove the complete growth medium and wash the cells twice with serum-free medium.
-
Prepare serial dilutions of this compound in serum-free medium from the stock solution.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate the plate for the desired time points (e.g., 2, 4, 6 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: this compound Mechanism of Action Signaling Pathway.
Caption: Experimental Workflow for In Vitro Cytotoxicity Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound peptide [novoprolabs.com]
- 3. lytixbiopharma.com [lytixbiopharma.com]
- 4. This compound (Oncopore™): A short synthetic anticancer peptide and novel immunotherapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. verrica.com [verrica.com]
- 6. lytixbiopharma.com [lytixbiopharma.com]
- 7. medkoo.com [medkoo.com]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 9. peptide.com [peptide.com]
Application Notes: Immunohistochemical Analysis of T-Cell Infiltration Following LTX-315 Therapy
Introduction
LTX-315 is a first-in-class oncolytic peptide that has demonstrated the ability to induce immunogenic cell death (ICD) in cancerous tissues.[1][2][3] This mode of action transforms the tumor microenvironment from immunologically "cold" to "hot" by promoting the infiltration of immune cells, most notably T-lymphocytes.[2][4] These application notes provide a comprehensive guide for the immunohistochemical (IHC) staining of T-cells in tumor biopsies following treatment with this compound, offering researchers a standardized methodology to assess the immunomodulatory effects of this novel therapeutic agent.
Mechanism of Action: this compound and T-Cell Recruitment
This compound, a synthetic cationic peptide, directly interacts with and disrupts the plasma membrane of cancer cells, leading to rapid necrotic cell death.[1][3][4] This lytic process releases a cascade of damage-associated molecular patterns (DAMPs), including ATP and high-mobility group box 1 (HMGB1), as well as a broad spectrum of tumor antigens into the tumor microenvironment.[1][3] The release of these immunostimulatory molecules activates antigen-presenting cells (APCs), such as dendritic cells (DCs), which then process and present the tumor antigens to T-cells.[1][4] This initiates a robust anti-tumor immune response characterized by the infiltration of cytotoxic CD8+ T-cells and other T-cell subsets into the tumor, which are crucial for tumor regression and the development of systemic anti-tumor immunity.[4][5][6]
Quantitative Analysis of T-Cell Infiltration
Clinical studies have demonstrated a significant increase in T-cell infiltration in tumors following this compound administration. The table below summarizes the quantitative data from a study on patients with metastatic soft tissue sarcoma, showcasing the change in CD3+, CD4+, and CD8+ T-cell densities before and after treatment.[7]
| Patient ID | T-Cell Marker | Baseline (cells/mm²) | Post-LTX-315 (cells/mm²) | Change in T-Cell Density |
| 01-1001 | CD3+ | 100 | 350 | +250% |
| CD4+ | 50 | 200 | +300% | |
| CD8+ | 50 | 150 | +200% | |
| 01-1003 | CD3+ | 200 | 150 | -25% |
| CD4+ | 150 | 250 | +67% | |
| CD8+ | 50 | 25 | -50% | |
| 01-1004 | CD3+ | 400 | 200 | -50% |
| CD4+ | 300 | 250 | -17% | |
| CD8+ | 100 | 50 | -50% | |
| 01-1006 | CD3+ | 50 | 150 | +200% |
| CD4+ | 25 | 100 | +300% | |
| CD8+ | 25 | 50 | +100% | |
| 01-1007 | CD3+ | 150 | 400 | +167% |
| CD4+ | 100 | 300 | +200% | |
| CD8+ | 50 | 100 | +100% |
Note: T-cell infiltration can vary between patients and tumor types.[7]
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical staining of T-cells (CD3+, CD4+, and CD8+) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials and Reagents:
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, 10 mM, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
-
Primary Antibodies:
-
Rabbit anti-human CD3 monoclonal antibody
-
Rabbit anti-human CD4 monoclonal antibody
-
Rabbit anti-human CD8 monoclonal antibody (e.g., clone SP239)[8]
-
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG)
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene: 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol:
-
100% Ethanol: 2 x 5 minutes.
-
95% Ethanol: 1 x 5 minutes.
-
70% Ethanol: 1 x 5 minutes.
-
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse slides in deionized water.
-
-
Peroxidase Blocking:
-
Immerse slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (Phosphate Buffered Saline) or TBST (Tris-Buffered Saline with Tween 20).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-CD3, anti-CD4, or anti-CD8) to its optimal concentration in the blocking buffer.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS or TBST: 3 x 5 minutes.
-
Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
-
Chromogen Detection:
-
Wash slides with PBS or TBST: 3 x 5 minutes.
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and incubate until the desired brown color intensity is achieved (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Image Analysis:
Stained slides should be imaged using a bright-field microscope. The number of positively stained T-cells (brown) can be quantified per unit area (e.g., cells/mm²) within the tumor and stromal compartments.
References
- 1. This compound (Oncopore™): A short synthetic anticancer peptide and novel immunotherapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lytixbiopharma.com [lytixbiopharma.com]
- 4. Frontiers | this compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells [frontiersin.org]
- 5. verrica.com [verrica.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound and adoptive cell therapy using tumor-infiltrating lymphocytes generate tumor specific T cells in patients with metastatic soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols: Measuring T-cell Response to LTX-315 using ELISpot Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LTX-315 is a first-in-class oncolytic peptide with potent immunomodulatory properties.[1][2] Derived from human lactoferrin, this compound acts by lysing tumor cells, leading to the release of tumor antigens and damage-associated molecular patterns (DAMPs).[3][4] This process initiates a robust innate and adaptive immune response, characterized by the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment.[1][3] The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying cytokine-secreting cells at a single-cell level, making it an invaluable tool for assessing the T-cell response elicited by this compound.[5][6] These application notes provide a detailed protocol for utilizing the ELISpot assay to measure the antigen-specific T-cell response following treatment with this compound.
Principle of this compound Induced T-cell Response
This compound's primary mechanism involves the direct lysis of tumor cells, which in turn triggers a cascade of immune events. This oncolytic activity releases tumor-associated antigens (TAAs) and DAMPs, which are then taken up by antigen-presenting cells (APCs) such as dendritic cells (DCs).[4][7] These activated APCs migrate to draining lymph nodes to prime and activate tumor-specific T-cells. The subsequent expansion of these T-cell clones, particularly CD8+ cytotoxic T-cells, leads to a systemic anti-tumor immune response. Clinical studies have demonstrated that intratumoral injection of this compound results in a significant increase in CD8+ T-cell infiltration into the tumor.[1][2]
Quantitative Data Summary
The following table summarizes representative data from clinical trials evaluating the T-cell response to this compound.
| Parameter | Finding | Patient Cohort | Reference |
| Intratumoral CD8+ T-cell Infiltration | 86% (12 out of 14) of biopsies showed an increase in intralesional CD8+ T-cells post-treatment. | Patients with advanced solid tumors | [1][2] |
| Tumor Volume Reduction | 29% of patients experienced a substantial volume reduction (≥30%) of injected tumors. | Patients with advanced solid tumors | [1][2] |
| T-cell Clonality | Significant expansion of T-cell clones was identified in peripheral blood after treatment. | Patients with advanced solid tumors | [1] |
| Tumor-Specific T-cells | This compound treatment in combination with Adoptive Cell Therapy (ACT) generated tumor-specific T-cells. | Patients with metastatic soft tissue sarcoma | [8] |
| Abscopal Effect | Evidence of tumor regression in distant, non-injected lesions was observed. | Patients with advanced solid tumors | [1] |
Experimental Protocol: IFN-γ ELISpot Assay for this compound Induced T-cell Response
This protocol outlines the steps for measuring IFN-γ secreting T-cells in response to tumor antigens following this compound treatment. This method is adapted from protocols used in clinical trials assessing this compound.[9]
Materials
-
96-well PVDF membrane ELISpot plates
-
Human IFN-γ capture and detection antibodies
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate for ALP (BCIP/NBT) or HRP (AEC)
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from patients treated with this compound
-
Autologous tumor cell line (TCL) or relevant tumor-specific neo-peptides
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Recombinant human IL-2 (optional, for T-cell expansion)
-
Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3 antibody)
-
Negative control (medium only)
-
Automated ELISpot reader and analysis software
Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Safety, Antitumor Activity, and T-cell Responses in a Dose-Ranging Phase I Trial of the Oncolytic Peptide this compound in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. verrica.com [verrica.com]
- 4. lytixbiopharma.com [lytixbiopharma.com]
- 5. ELISPOT protocol | Abcam [abcam.com]
- 6. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 7. researchgate.net [researchgate.net]
- 8. Lytix Biopharma AS announces that this compound with Adoptive Cell Therapy has been shown to generate tumor-specific T cells and stabilize the disease in patients with metastatic soft tissue sarcoma (STS). [prnewswire.com]
- 9. This compound and adoptive cell therapy using tumor-infiltrating lymphocytes generate tumor specific T cells in patients with metastatic soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
LTX-315 and CTLA-4 Blockade: A Powerful Combination in Preclinical Cancer Models
Application Note & Protocol
For researchers, scientists, and drug development professionals, the oncolytic peptide LTX-315, when used in conjunction with CTLA-4 blockade, has demonstrated significant therapeutic potential in preclinical animal models. This combination therapy effectively reprograms the tumor microenvironment, overcomes resistance to checkpoint inhibitors, and promotes robust and systemic anti-tumor immune responses. This document provides a detailed overview of the key findings, experimental protocols, and underlying mechanisms observed in these studies.
I. Executive Summary
This compound is a first-in-class oncolytic peptide that induces immunogenic cell death (ICD) in cancer cells. This process leads to the release of damage-associated molecular patterns (DAMPs) and tumor antigens, effectively turning "cold" tumors "hot" by increasing the infiltration of immune cells. When combined with CTLA-4 checkpoint inhibitors, such as ipilimumab, this compound demonstrates a synergistic effect, leading to enhanced tumor regression, including abscopal effects on distant, untreated tumors, and improved overall survival in various animal models.
II. Quantitative Data from Animal Studies
The following tables summarize the key quantitative outcomes from preclinical studies investigating the combination of this compound and CTLA-4 blockade.
Table 1: Tumor Growth Inhibition and Regression
| Animal Model | Treatment Group | Outcome | Reference |
| MCA205 Sarcoma | This compound + anti-CTLA-4 | Complete regression of established tumors (20-25 mm²) | [1][2] |
| MCA205 Sarcoma | This compound following resistance to anti-CTLA-4 | Cure or significant tumor regression with abscopal effects | [1][3][4][5] |
| B16F10 Melanoma | This compound | Complete tumor regression in the majority of treated animals | [6] |
| Braf/Pten-driven Melanoma | This compound | Profound antitumor effects | [6][7] |
| Kras/p53-driven Soft Tissue Sarcoma | This compound | Delayed tumor progression | [6][7] |
| Hepatocellular Carcinoma (HCC) after iRFA | This compound + anti-CTLA-4 | Better tumor response and longer survival | [8][9] |
Table 2: Impact on Tumor Microenvironment (TME)
| TME Component | Change Observed with this compound | Reference |
| Regulatory T cells (Tregs) | Decreased abundance | [1][3][5] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased abundance | [3][4][5] |
| T helper 1 (Th1) / Cytotoxic T cells (Tc1) | Increased frequency of polyfunctional cells | [3][4][5][10] |
| CTLA-4 Expression on T cells | Increased | [3][4][5][8][9][10] |
| PD-1 Expression on T cells | Decreased | [3][4][5][8][9][10] |
| CD8+ T cell infiltration | Increased | [6][7] |
III. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for studying the combination therapy.
References
- 1. lytixbiopharma.com [lytixbiopharma.com]
- 2. lytixbiopharma.com [lytixbiopharma.com]
- 3. The oncolytic peptide this compound overcomes resistance of cancers to immunotherapy with CTLA4 checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The oncolytic peptide this compound overcomes resistance of cancers to immunotherapy with CTLA4 checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound sequentially promotes lymphocyte-independent and lymphocyte-dependent antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound sequentially promotes lymphocyte-independent and lymphocyte-dependent antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oncolytic peptide this compound plus an anti-CTLA-4 antibody induces a synergistic anti-cancer immune response in residual tumors after radiofrequency ablation of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing LTX-315 Efficacy in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LTX-315 is a first-in-class oncolytic peptide designed to selectively target and lyse cancer cells, leading to the release of tumor antigens and Danger-Associated Molecular Patterns (DAMPs). This action transforms the tumor microenvironment from immunologically "cold" to "hot," thereby stimulating a robust and systemic anti-tumor immune response.[1][2][3] Three-dimensional (3D) tumor spheroid models offer a more physiologically relevant in vitro system compared to traditional 2D cell cultures, mimicking the complex cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers found in solid tumors. This document provides detailed protocols for assessing the efficacy of this compound in 3D tumor spheroid models, along with data presentation guidelines and visualizations of key pathways and workflows.
Mechanism of Action of this compound
This compound exerts its oncolytic effect through a multi-faceted mechanism. The cationic and amphipathic nature of the peptide facilitates its interaction with and disruption of the negatively charged cancer cell membranes.[4] This leads to rapid necrotic cell death and the release of DAMPs, including ATP, High Mobility Group Box 1 (HMGB1), and cytochrome c.[1][5][6] These molecules act as powerful adjuvants, recruiting and activating antigen-presenting cells (APCs), such as dendritic cells (DCs), which then prime T cells for a tumor-specific attack.[2][7] This process of immunogenic cell death (ICD) can lead to regression of not only the treated tumor but also distant, untreated lesions, an outcome known as the abscopal effect.[1][7]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in 3D Tumor Spheroid Models (Illustrative Data)
| Cell Line | Spheroid Diameter (µm) | This compound IC50 (µM) after 72h | Maximum Inhibition (%) |
| B16-F10 (Melanoma) | 400 ± 50 | 25 | 95 |
| CT26 (Colon Carcinoma) | 500 ± 60 | 35 | 92 |
| 4T1 (Breast Cancer) | 450 ± 50 | 30 | 98 |
Note: The data presented in this table is illustrative and intended to serve as a template. Actual IC50 values will vary depending on the cell line, spheroid size, and experimental conditions.
Table 2: Quantification of DAMP Release from Tumor Cells Treated with this compound (2D Culture Data)
This table presents data on the release of ATP and Cytochrome c from rat sarcoma cells treated with 17 µM this compound in a 2D culture system.[1] This data is indicative of the DAMP release that can be expected and quantified in 3D spheroid models.
| Time Point | Extracellular ATP (Fold Increase vs. Control) | Extracellular Cytochrome c (Fold Increase vs. Control) |
| 5 min | ~2.5 | ~1.5 |
| 10 min | ~3.0 | ~2.0 |
| 30 min | ~2.0 | ~2.5 |
| 60 min | ~1.5 | ~3.0 |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice (e.g., B16-F10, CT26, 4T1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment (ULA) plates
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Count the cells and determine viability using a hemocytometer and trypan blue.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well) in complete medium.
-
Add 100 µL of the cell suspension to each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Monitor spheroid formation daily. Spheroids should form within 2-4 days.
Protocol 2: this compound Treatment of 3D Tumor Spheroids
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate
-
This compound stock solution (lyophilized powder reconstituted in sterile water or PBS)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired treatment duration (e.g., 24, 48, 72 hours).
Protocol 3: Spheroid Viability and Growth Inhibition Assay
This protocol utilizes a luminescence-based assay to determine cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
This compound treated spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Plate shaker
-
Luminometer
Procedure:
-
Allow the assay plate and reagents to equilibrate to room temperature.
-
Carefully transfer each spheroid and its surrounding medium (100 µL) to a well of an opaque-walled 96-well plate.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Place the plate on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value of this compound. Spheroid growth can also be monitored by measuring the diameter of the spheroids at different time points using an inverted microscope with a calibrated eyepiece or imaging software.
Protocol 4: Extracellular ATP Release Assay
This assay quantifies the release of ATP from this compound treated spheroids as a measure of DAMP release.
Materials:
-
This compound treated spheroids in a 96-well ULA plate
-
ATP assay kit (luciferase-based)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
At desired time points post-LTX-315 treatment (e.g., 5, 15, 30, 60 minutes), carefully collect a small aliquot of the culture supernatant (e.g., 10 µL) from each well.
-
Transfer the supernatant to a new opaque-walled 96-well plate.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add the ATP assay reagent to each well containing the supernatant.
-
Measure luminescence immediately using a luminometer.
-
Quantify the amount of ATP released by comparing the luminescent signal to an ATP standard curve.
Visualizations
References
- 1. Oncolytic peptide this compound induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lytixbiopharma.com [lytixbiopharma.com]
- 4. mdpi.com [mdpi.com]
- 5. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Oncolytic peptide this compound induces an immune-mediated abscopal effect in a rat sarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LTX-315 Monotherapy Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LTX-315 monotherapy. Our goal is to help you overcome common challenges and achieve reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class oncolytic peptide that works through a dual mechanism of action.[1] Firstly, it directly kills cancer cells by perturbing the plasma membrane and mitochondria, leading to necrotic cell death.[2][3][4] This disruption causes the release of danger-associated molecular patterns (DAMPs), such as ATP, calreticulin, HMGB1, and cytochrome c.[2][4][5] Secondly, the release of these DAMPs and tumor antigens stimulates a robust anti-tumor immune response.[2] This process, known as immunogenic cell death, helps to reshape the tumor microenvironment from "cold" (lacking immune cells) to "hot" (infiltrated with immune cells), increasing the frequency of effector T cells and decreasing immunosuppressive cells.[2][6]
Q2: What are the known resistance mechanisms to this compound monotherapy?
While this compound has shown efficacy against some drug-resistant cancer cell lines, some adherent cancer cells have demonstrated resistance.[7] The specific molecular mechanisms of intrinsic or acquired resistance to this compound are still under investigation. However, based on its mechanism of action, potential resistance could arise from:
-
Alterations in the tumor cell membrane composition: Changes in the lipid makeup of the cancer cell membrane could potentially reduce the binding or disruptive capacity of this compound.
-
Upregulation of membrane repair mechanisms: Cancer cells might develop enhanced abilities to repair the membrane damage induced by this compound.
-
Suppressive tumor microenvironment: A highly immunosuppressive tumor microenvironment could dampen the immune-stimulatory effects of this compound, even if direct oncolysis occurs.[8]
-
Impaired DAMP signaling: Defects in the signaling pathways that respond to DAMPs could reduce the recruitment and activation of immune cells.
Q3: When is it appropriate to consider combination therapy with this compound?
Combination therapy should be considered when this compound monotherapy shows limited efficacy or when aiming for a synergistic anti-tumor effect. Preclinical and clinical studies have shown that this compound can overcome resistance to immune checkpoint inhibitors like anti-CTLA-4 and anti-PD-1 antibodies.[9][10] By inducing an immunogenic cell death and increasing T-cell infiltration, this compound can make tumors more susceptible to these immunotherapies.[2][6] Combination with certain chemotherapies has also demonstrated synergistic effects.[11]
Troubleshooting Guides
In Vitro Cytotoxicity Assays (e.g., MTT, LDH)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Pipetting errors- Uneven cell seeding- Edge effects in the plate | - Use calibrated pipettes and proper technique.- Ensure a single-cell suspension before seeding and mix gently.- Avoid using the outer wells of the plate or fill them with media only. |
| Low or no cytotoxic effect observed | - Sub-optimal this compound concentration- Short incubation time- Cell line is resistant- Inactive this compound | - Perform a dose-response experiment with a wider concentration range.- this compound can act rapidly; however, for some cell lines, a longer incubation may be needed.[9]- Test a sensitive control cell line in parallel.- Ensure proper storage and handling of the this compound stock solution. |
| High background signal | - Contamination of cell culture- Reagent issues | - Regularly check for and discard contaminated cultures.- Prepare fresh reagents and use high-quality assay kits. |
In Vivo Studies
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Limited tumor regression | - Insufficient this compound dose or injection volume- Poor intratumoral distribution- Highly immunosuppressive tumor model | - Optimize the dose and injection frequency based on tumor volume.[12]- Administer injections at multiple sites within the tumor.- Consider a combination therapy approach with an immune checkpoint inhibitor.[9] |
| Toxicity in animal models | - Off-target effects at high concentrations | - Perform a dose-escalation study to determine the maximum tolerated dose.- Monitor animals closely for signs of toxicity. |
| Lack of abscopal effect | - Insufficient immune stimulation- Inability of T cells to traffic to distant tumors | - Confirm the induction of an immune response in the treated tumor (e.g., via flow cytometry).- Combine with therapies that can enhance T-cell trafficking. |
Data Presentation
Table 1: Preclinical Efficacy of this compound Monotherapy in Various Tumor Models
| Tumor Model | Animal Model | Treatment Regimen | Outcome | Reference |
| B16 Melanoma | C57BL/6 Mice | Intratumoral injection | Complete regression in 80% of animals.[2] | [2] |
| MCA205 Sarcoma | C57BL/6 Mice | Intratumoral injection | Complete regression of small tumors.[2] | [2] |
| Rat Fibrosarcoma | Rat | Intratumoral injection | Complete regression and systemic immune response.[4] | [4] |
| Braf/Pten-driven Melanoma | Mouse | Intratumoral injection | Profound antitumor effects.[13] | [13] |
| Kras/P53-driven Soft Tissue Sarcoma | Mouse | Intratumoral injection | Delayed progression.[13] | [13] |
Table 2: Clinical Efficacy of this compound in Combination Therapies
| Cancer Type | Combination Agent | Response Rate | Reference |
| Triple-Negative Breast Cancer | Pembrolizumab | 17% Partial Response, 25% Stable Disease | [10] |
| Melanoma | Ipilimumab | 33% Stable Disease | [10] |
| Soft Tissue Sarcoma | Adoptive Cell Therapy | Disease stabilization in 3 out of 4 patients | [12] |
| Basal Cell Carcinoma | Monotherapy | ~51% complete tumor elimination, 86% overall reduction in tumor size | [14] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Incubate for the desired time period (e.g., 2, 4, 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Protocol 2: DAMPs Release Assay (ATP Measurement)
-
Cell Seeding and Treatment: Seed cells in a 96-well white plate and treat with this compound as described in the cytotoxicity assay.
-
Supernatant Collection: At different time points post-treatment, carefully collect the cell culture supernatant.
-
ATP Measurement: Use a commercial ATP bioluminescence assay kit. Add the supernatant to the assay reagent according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Analysis: Quantify the amount of ATP released based on a standard curve.
Protocol 3: Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Excise tumors from treated and control animals and mechanically and enzymatically digest them to obtain a single-cell suspension.
-
Cell Staining: Resuspend the cells in FACS buffer and stain with a cocktail of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8).
-
Intracellular Staining (Optional): For cytokine analysis, stimulate the cells with a cell stimulation cocktail (containing Brefeldin A and Monensin) before surface staining, then fix, permeabilize, and stain for intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software to quantify the different immune cell populations within the tumor.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound dual mechanism of action.
Caption: General experimental workflow for this compound evaluation.
Caption: A logical approach to troubleshooting experiments.
References
- 1. This compound and adoptive cell therapy using tumor-infiltrating lymphocytes generate tumor specific T cells in patients with metastatic soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The oncolytic peptide this compound overcomes resistance of cancers to immunotherapy with CTLA4 checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The oncolytic peptide this compound triggers necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. verrica.com [verrica.com]
- 7. researchgate.net [researchgate.net]
- 8. The oncolytic peptide this compound kills cancer cells through Bax/Bak-regulated mitochondrial membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oncolytic peptide this compound induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. lytixbiopharma.com [lytixbiopharma.com]
- 13. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lytixbiopharma.com [lytixbiopharma.com]
LTX-315 off-target effects and mitigation strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the off-target effects of LTX-315 and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it differentiate between cancerous and non-cancerous cells?
A1: this compound is an oncolytic peptide that exerts its anticancer effects through a dual mechanism.[1] Primarily, it directly kills cancer cells by disrupting their cell membranes.[1] Its cationic nature leads to a preferential interaction with the anionic components that are more abundant on the surface of cancer cells compared to normal cells.[2] This interaction leads to membrane destabilization, causing cell lysis (necrosis).[3] Secondly, this immunogenic cell death results in the release of danger-associated molecular patterns (DAMPs) and tumor antigens.[2][3][4][5] This stimulates an immune response, leading to the infiltration of T-cells and potentially a systemic, long-lasting anti-tumor immunity, which can lead to the regression of distant, untreated tumors (an abscopal effect).[4][6]
Q2: What are the known off-target effects of this compound observed in preclinical and clinical studies?
A2: Preclinical studies have shown that this compound has lower activity toward normal, non-malignant cells.[4] For instance, one study found it showed no toxicity toward normal human fibroblasts at concentrations that were active against cancer cell lines.[7] Another study noted that significant lysis of erythrocytes only occurred at high concentrations (>200 μg/ml).[8] In a phase I clinical trial, the most common treatment-related adverse events were transient and generally low-grade, including hypotension, flushing, and injection site reactions.[2] The most significant grade 3 toxicities were hypersensitivity or anaphylaxis in a small percentage of patients.[2]
Q3: How does this compound impact the tumor microenvironment?
A3: this compound significantly remodels the tumor microenvironment. Intratumoral injection leads to tumor necrosis and a substantial increase in the infiltration of immune cells, particularly CD8+ T-cells.[2][9] This transforms the tumor from a "cold" (non-immunogenic) to a "hot" (immunogenic) state, making it more susceptible to immune-mediated destruction.[10] The release of DAMPs from the dying cancer cells recruits and activates dendritic cells, which are crucial for initiating a tumor-specific adaptive immune response.[4][11]
Troubleshooting Guide: Off-Target Effects
Issue 1: High cytotoxicity observed in non-cancerous cell lines in vitro.
Possible Cause: The inherent membranolytic action of this compound may not be sufficiently selective under certain experimental conditions or with specific normal cell types that have membrane compositions more susceptible to the peptide's action.
Mitigation Strategy & Experimental Protocol:
-
Optimize Dosing:
-
Protocol: Perform a dose-response curve with this compound on both your target cancer cell line and the affected non-cancerous cell line. Use a broad range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Analysis: Determine the IC50 (half-maximal inhibitory concentration) for both cell types. The goal is to identify a therapeutic window where cancer cell death is maximized with minimal impact on normal cells.
-
-
Modify Experimental Conditions:
-
Protocol: Vary the incubation time of this compound with the cells (e.g., 1, 6, 12, 24 hours). Shorter incubation times may be sufficient to kill cancer cells while sparing normal cells.
-
Analysis: Assess cell viability at each time point using a standard assay (e.g., MTT, LDH release).
-
-
Utilize a 3D Cell Culture Model:
-
Protocol: Culture both cancerous and non-cancerous cells as spheroids. Treat the spheroids with varying concentrations of this compound.
-
Rationale: 3D models can better mimic the in vivo environment and may provide a more accurate assessment of selectivity.
-
Issue 2: Systemic toxicity or adverse events observed in animal models (e.g., hypotension, weight loss).
Possible Cause: Systemic administration or leakage of this compound from the tumor site can lead to off-target effects on healthy tissues.
Mitigation Strategy & Experimental Protocol:
-
Formulate for Targeted Delivery:
-
Strategy: Encapsulate this compound in a nanocarrier, such as liposomes or polymersomes, to improve its delivery to the tumor site and reduce systemic exposure.[12] Conjugating the nanocarrier with a tumor-targeting ligand (e.g., cRGD) can further enhance specificity.[12]
-
Protocol:
-
Synthesize cRGD-functionalized chimeric polymersomes (cRGD-CPs).
-
Load this compound into the polymersomes.
-
Characterize the resulting cRGD-CPs-L for size, stability, and peptide loading efficiency.
-
Administer the formulated this compound systemically to tumor-bearing mice.
-
Monitor tumor growth and signs of toxicity (e.g., body weight, behavior) and compare to animals receiving free this compound.
-
-
-
Peptide Engineering:
-
Strategy: Modify the amino acid sequence of this compound to enhance its selectivity. This can involve substituting amino acids to alter its net charge or hydrophobicity.[13][14]
-
Protocol:
-
Design and synthesize novel this compound analogs with specific amino acid substitutions.
-
Screen the analogs in vitro for cytotoxicity against a panel of cancer and normal cell lines.
-
Select the lead candidate with the best therapeutic index for in vivo testing.
-
-
Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) | Reference |
| A20 | Human Lymphoma | Active (Specific value not stated) | [7] |
| AT84 | Murine Squamous Cell Carcinoma | Active (Specific value not stated) | [7] |
| MRC-5 | Normal Human Fibroblasts | No toxicity at active concentrations | [7] |
| U2OS | Human Osteosarcoma | Partial effect at 25-50 µg/ml; Complete kill at ≥100 µg/ml | [8] |
| Erythrocytes | Human Red Blood Cells | Significant lysis only at >200 µg/ml | [8] |
Table 2: Clinical Adverse Events (Phase I Trial)
| Adverse Event | Grade 1-2 Frequency | Grade 3 Frequency | Reference |
| Vascular Disorders (Hypotension, Flushing) | 28-46% | 0% | [2] |
| Injection Site Reactions | 38% | Not specified | [2] |
| Hypersensitivity/Anaphylaxis | Not specified | 10% | [2] |
Visualizations
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound (Oncopore™): A short synthetic anticancer peptide and novel immunotherapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncolytic peptide this compound induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lytix; nå og fremtiden! | Finansavisen Forum [finansavisen.no]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The oncolytic peptide this compound kills cancer cells through Bax/Bak-regulated mitochondrial membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and adoptive cell therapy using tumor-infiltrating lymphocytes generate tumor specific T cells in patients with metastatic soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. verrica.com [verrica.com]
- 11. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systemic administration of polymersomal oncolytic peptide this compound combining with CpG adjuvant and anti-PD-1 antibody boosts immunotherapy of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptides with Dual Antimicrobial–Anticancer Activity: Strategies to Overcome Peptide Limitations and Rational Design of Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
LTX-315 Technical Support Center: Enhancing Efficacy in Poorly Immunogenic Tumors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing LTX-315 to improve therapeutic outcomes in poorly immunogenic ("cold") tumors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to make "cold" tumors "hot"?
A1: this compound is a first-in-class oncolytic peptide derived from human lactoferrin with potent, localized immunostimulatory effects.[1] It is designed to be injected directly into tumors. Its primary mechanism of action involves the direct lysis of tumor cells, leading to the release of tumor antigens and Damage-Associated Molecular Patterns (DAMPs).[2][3] This process, known as immunogenic cell death (ICD), transforms the immunosuppressive tumor microenvironment (TME) into an active, inflamed one. This "heating up" of the tumor involves the recruitment and activation of immune cells, particularly cytotoxic T lymphocytes (CTLs), which can then recognize and attack cancer cells.[4][5]
Q2: What are the key molecular events initiated by this compound in the tumor microenvironment?
A2: this compound initiates a cascade of events within the TME:
-
Rapid Cell Lysis: this compound directly disrupts the plasma and mitochondrial membranes of cancer cells, causing rapid necrosis.[6][7]
-
DAMPs Release: The lytic cell death leads to the release of DAMPs such as ATP, High Mobility Group Box 1 (HMGB1), and calreticulin.[2][3][7]
-
Immune Cell Infiltration: Released DAMPs and tumor antigens attract and activate antigen-presenting cells (APCs), like dendritic cells (DCs), which then prime and activate T cells.[8] This results in a significant increase in tumor-infiltrating lymphocytes (TILs), especially CD8+ cytotoxic T cells.[9][10]
-
Abscopal Effect: The localized treatment with this compound can lead to a systemic anti-tumor immune response, resulting in the regression of untreated tumors at distant sites.[3]
Q3: In which tumor models has this compound shown efficacy?
A3: this compound has demonstrated anti-tumor effects in a variety of preclinical models, including those that are traditionally poorly immunogenic and resistant to conventional therapies. These include models for melanoma, soft tissue sarcoma, and breast cancer.[6][9][11]
Q4: What are the known side effects of this compound in preclinical and clinical studies?
A4: In preclinical models, this compound is generally well-tolerated with no significant systemic adverse events observed at therapeutic doses.[4] In clinical trials, the most common treatment-related adverse events are transient and localized, including injection site reactions, flushing, and transient hypotension.[12][13] Hypersensitivity reactions have been observed in a small percentage of patients.[12][13]
Troubleshooting Guides
Issue 1: Suboptimal or Variable Anti-Tumor Efficacy in In Vivo Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Intratumoral Injection | Ensure consistent and accurate intratumoral injection technique. Use a small gauge needle to minimize leakage. Consider ultrasound guidance for deeper tumors. |
| Suboptimal Dosing or Schedule | Titrate the this compound dose and optimize the injection schedule. Preclinical studies often use daily injections for several consecutive days.[4][8] |
| Tumor Burden | This compound may be more effective on smaller, established tumors (e.g., 60-100 mm³).[4] Consider initiating treatment at an earlier stage of tumor development. |
| Peptide Stability and Formulation | Ensure proper storage and handling of the this compound peptide solution to prevent degradation.[14][15][16] Prepare fresh dilutions before each use. |
| Highly Immunosuppressive Tumor Microenvironment | In tumors with a very high burden of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs), consider combination therapy with agents that target these cells.[17] |
Issue 2: Low or Inconsistent Immune Cell Infiltration Post-Treatment
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Timing of Analysis | The influx of immune cells occurs over time. Analyze tumors at various time points post-injection (e.g., 7, 14, and 21 days) to capture the peak immune response. |
| Issues with Tumor Digestion for Flow Cytometry | Optimize the enzymatic digestion protocol for your specific tumor model to ensure efficient release of TILs without compromising cell viability.[8] |
| Inappropriate Flow Cytometry Antibody Panel | Use a comprehensive antibody panel to identify key immune cell subsets, including CD8+ T cells, CD4+ T cells, Tregs, NK cells, and dendritic cells.[18][19] |
| Low Expression of Tumor Antigens | If the tumor has very low mutational burden and lacks strong neoantigens, the resulting T cell response may be weak. Consider combination with therapies that can increase antigen presentation. |
Issue 3: Difficulty in Detecting DAMPs Release
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Rapid Degradation of DAMPs | DAMPs like ATP can be rapidly degraded in the extracellular space. Collect supernatants at early time points (minutes to a few hours) post-LTX-315 treatment.[3][7] |
| Low Sensitivity of Detection Assay | Use highly sensitive assays for DAMP detection, such as a luciferase-based assay for ATP or a specific ELISA for HMGB1.[3][7] |
| Insufficient Cell Lysis | Confirm cell lysis visually by microscopy or by using a cytotoxicity assay (e.g., LDH release). If lysis is low, increase the this compound concentration. |
Quantitative Data Summary
Table 1: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Treatment Regimen | Outcome | Reference |
| B16 Melanoma | 1 mg/injection, daily for 3 days | 80% complete regression | [4] |
| 4T1 Breast Cancer | 1 mg/injection, twice | 50% complete regression (in combination with doxorubicin) | [11] |
| MCA205 Sarcoma | Intratumoral injection | Complete regression in small tumors | [20] |
| Rat Fibrosarcoma | Intratumoral injection | Complete regression and abscopal effect | [3] |
Table 2: Changes in Tumor-Infiltrating Lymphocytes (TILs) Post-LTX-315 Treatment
| Tumor Model | Immune Cell Change | Method of Analysis | Reference |
| MCA205 Sarcoma | Increased CD8+ T cells, Decreased Tregs | Flow Cytometry | [6] |
| Human Solid Tumors | Increased CD8+ T cells in 86% of biopsies | Immunohistochemistry | [13][21] |
| Soft Tissue Sarcoma | Increased CD3+ and CD4+ T cells in some patients | Immunohistochemistry | [9][22] |
| 4T1 Breast Cancer | Increased CD4+ and CD8+ T cells (in combination with doxorubicin) | Histology | [23][24] |
Experimental Protocols
Protocol 1: In Vivo Intratumoral Injection of this compound in a Murine Model
-
Tumor Induction: Syngeneic tumor cells (e.g., B16F10 melanoma, 4T1 breast cancer) are injected subcutaneously into the flank of immunocompetent mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 60-100 mm³). Tumor volume is measured regularly with calipers.
-
This compound Preparation: Lyophilized this compound is reconstituted in a sterile, appropriate vehicle (e.g., PBS) to the desired concentration (e.g., 20 mg/ml).
-
Intratumoral Injection: A specific volume of the this compound solution (e.g., 50 µl, containing 1 mg of the peptide) is injected directly into the center of the tumor using a small gauge needle (e.g., 30G).
-
Treatment Schedule: Injections are typically performed once daily for a set number of consecutive days (e.g., 3 days).[4][8]
-
Efficacy Assessment: Tumor growth is monitored, and survival is recorded. At the end of the experiment, tumors can be excised for further analysis.
Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
-
Tumor Excision: At a predetermined time point after this compound treatment, tumors are aseptically excised.
-
Single-Cell Suspension Preparation: Tumors are mechanically minced and then enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.[8]
-
Red Blood Cell Lysis: If necessary, red blood cells are lysed using a suitable buffer.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3).
-
Flow Cytometry Acquisition: Stained cells are acquired on a flow cytometer.
-
Data Analysis: The acquired data is analyzed using appropriate software to quantify the percentage and absolute numbers of different immune cell populations within the tumor.[18][19]
Protocol 3: Quantification of Extracellular ATP Release
-
Cell Culture: Tumor cells are seeded in a multi-well plate and allowed to adhere.
-
This compound Treatment: Cells are treated with this compound at various concentrations and for different time points (e.g., 5, 15, 30, 60 minutes).
-
Supernatant Collection: At each time point, the cell culture supernatant is carefully collected.
-
ATP Measurement: The amount of ATP in the supernatant is quantified using a commercially available luciferase-based ATP detection kit according to the manufacturer's instructions.[3][7]
-
Data Normalization: ATP levels can be normalized to the total protein content of the remaining cells in each well.
Visualizations
Caption: Mechanism of action of this compound leading to immunogenic cell death.
Caption: Experimental workflow for analyzing tumor-infiltrating lymphocytes.
Caption: Troubleshooting logic for suboptimal this compound efficacy.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Intratumoral treatment of one tumor lesion with this compound induces complete tumor regression and long-term specific protective immune responses in a metastatic rodent tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncolytic peptide this compound induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lytixbiopharma.com [lytixbiopharma.com]
- 5. This compound: a first-in-class oncolytic peptide that reprograms the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound sequentially promotes lymphocyte-independent and lymphocyte-dependent antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and adoptive cell therapy using tumor-infiltrating lymphocytes generate tumor specific T cells in patients with metastatic soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combining the oncolytic peptide this compound with doxorubicin demonstrates therapeutic potential in a triple-negative breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. biomedgrid.com [biomedgrid.com]
- 16. biomedgrid.com [biomedgrid.com]
- 17. The oncolytic peptide this compound overcomes resistance of cancers to immunotherapy with CTLA4 checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Safety, Antitumor Activity, and T-cell Responses in a Dose-Ranging Phase I Trial of the Oncolytic Peptide this compound in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
LTX-315 dose-response variability in different cancer types
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with LTX-315. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to address common challenges and ensure experimental success.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in tumor response | Inconsistent intratumoral injection | Ensure consistent and even distribution of this compound throughout the tumor. For larger tumors, consider multiple injection sites. |
| Tumor heterogeneity | Characterize the tumor microenvironment before treatment to assess for potential resistance factors. | |
| Differences in tumor vascularity | Assess tumor perfusion to ensure adequate delivery of this compound to the tumor core. | |
| Low cytotoxicity in vitro | Suboptimal this compound concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line. |
| Cell line resistance | Investigate the expression of anionic membrane components on your cancer cells, as this compound's selectivity is based on these interactions.[1] | |
| Inactivation by serum proteins | Reduce serum concentration in the culture medium during this compound treatment, as high serum levels can inhibit its activity. | |
| Minimal immune cell infiltration in vivo | Immunosuppressive tumor microenvironment | Consider combination therapies with checkpoint inhibitors to overcome immunosuppression.[2] |
| Insufficient immunogenic cell death | Confirm the release of Damage-Associated Molecular Patterns (DAMPs) such as HMGB1, ATP, and Cytochrome c post-treatment.[3][4] | |
| Inadequate dose | Titrate the this compound dose to induce a robust anti-tumor immune response. In preclinical models, 1 mg/injection has shown efficacy.[2][5] | |
| Systemic toxicity observed | Leakage of this compound into circulation | Optimize injection technique to minimize leakage. Monitor for systemic side effects, especially at higher doses. |
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its mechanism of action? this compound is a first-in-class oncolytic peptide that induces immunogenic cell death (ICD).[2] It acts by disrupting the plasma and mitochondrial membranes of cancer cells, leading to the release of tumor antigens and DAMPs.[1][4] This, in turn, stimulates a systemic anti-tumor immune response.[3]
-
Which cancer types are most responsive to this compound? this compound has shown efficacy in a range of solid tumors, including melanoma, soft tissue sarcoma, breast cancer, and basal cell carcinoma.[6][7][8][9] Responsiveness may vary depending on the specific characteristics of the tumor.
Dose and Administration
-
What is the recommended dose of this compound for preclinical studies? In murine models of melanoma, intratumoral injections of 1 mg of this compound in 50 µl of PBS have been shown to be effective.[2][5]
-
What doses have been used in human clinical trials? Phase I trials in patients with solid tumors have used doses ranging from 3 to 5 mg per injection.[1] A Phase 2 trial in basal cell carcinoma utilized doses up to 8 mg.[10]
Expected Outcomes
-
What level of tumor regression can be expected? In a Phase 2 trial for basal cell carcinoma, an 86% overall reduction in tumor size was observed, with 51% of patients achieving complete clearance.[8][9] Preclinical studies in melanoma have shown up to 80% complete regression.[2] In a Phase I trial for advanced solid tumors, 29% of patients experienced a substantial tumor volume reduction of 30% or more.[1]
-
What immunological changes are expected after this compound treatment? Treatment with this compound is expected to increase the infiltration of CD8+ T cells into the tumor microenvironment.[1] It also promotes the maturation of dendritic cells.
Quantitative Data Summary
Table 1: this compound Dose-Response in Different Cancer Types
| Cancer Type | Model | Dose | Response | Reference |
| Basal Cell Carcinoma | Human (Phase 2) | Up to 8 mg | 86% overall reduction in tumor size; 51% complete histological clearance | [8][9][10] |
| Melanoma | Murine | 1 mg/injection | 80% complete regression | [2] |
| Solid Tumors (inc. Melanoma, Sarcoma) | Human (Phase 1) | 3, 4, or 5 mg/injection | ≥30% tumor volume reduction in 29% of patients | [1] |
| Soft Tissue Sarcoma | Human (Phase 1/2) | 25-120 mg total dose | Tumor necrosis in 3/6 patients | [7] |
Experimental Protocols
1. In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free or low-serum medium. Remove the existing medium from the cells and add 100 µl of the this compound dilutions. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µl of 5 mg/ml MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100-130 µl of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 492-590 nm using a microplate reader.
2. In Vivo Intratumoral Injection in a Murine Model
This protocol provides a general procedure for the intratumoral administration of this compound in a mouse tumor model.
-
Tumor Establishment: Subcutaneously inoculate cancer cells into the flank of immunocompetent mice. Allow tumors to reach a palpable size (e.g., 0.2-0.3 cm in diameter).
-
This compound Preparation: Reconstitute this compound in sterile PBS to the desired concentration (e.g., 1 mg in 50 µl).
-
Intratumoral Injection: Using a fine-gauge needle, slowly inject the this compound solution directly into the center of the tumor. For larger tumors, distribute the injection across multiple points.
-
Monitoring: Monitor tumor growth and the overall health of the mice regularly. Tumor volume can be calculated using the formula: (length x width^2) / 2.
3. Immunophenotyping of Tumor-Infiltrating Lymphocytes by Flow Cytometry
This protocol outlines the general steps for analyzing immune cell populations within a tumor following this compound treatment.
-
Tumor Dissociation: Excise the tumor and mechanically and enzymatically dissociate it into a single-cell suspension. A common enzyme cocktail includes collagenase and DNase.
-
Cell Staining:
-
Wash the single-cell suspension in FACS buffer (e.g., PBS with 2% FBS).
-
Perform a surface staining by incubating the cells with a cocktail of fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NKp46) for 20-30 minutes at 4°C in the dark.
-
For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines like IFN-γ), fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibody.
-
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the different immune cell populations within the tumor.
Visualizations
Caption: this compound induces immunogenic cell death and subsequent anti-tumor immunity.
Caption: A typical workflow for preclinical evaluation of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. lytixbiopharma.com [lytixbiopharma.com]
- 3. Oncolytic peptide this compound induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lytixbiopharma.com [lytixbiopharma.com]
- 7. This compound and adoptive cell therapy using tumor-infiltrating lymphocytes generate tumor specific T cells in patients with metastatic soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Study: this compound Shows 86% Reduction in BCC Tumor Size - - PracticalDermatology [practicaldermatology.com]
- 10. onclive.com [onclive.com]
Managing local inflammation after LTX-315 injection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing local inflammation following LTX-315 injection. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a first-in-class, 9-mer oncolytic peptide designed for intratumoral injection. Its mechanism of action is twofold:
-
Direct Oncolysis: this compound rapidly disrupts the plasma and mitochondrial membranes of cancer cells, leading to necrotic cell death.[1][2][3] This membranolytic effect is selective for cancer cells due to their higher abundance of anionic membrane components compared to normal cells.
-
Immunostimulation: The induced immunogenic cell death (ICD) results in the release of Damage-Associated Molecular Patterns (DAMPs) and tumor antigens into the tumor microenvironment.[4] This triggers a robust inflammatory response, leading to the maturation of dendritic cells and the infiltration of CD8+ T cells into the tumor, transforming "cold" tumors into "hot" ones.[4][5]
Q2: Is local inflammation at the injection site an expected side effect?
A2: Yes, a local inflammatory response is an integral and intended part of this compound's mechanism of action. The recruitment of immune cells to the tumor site is essential for its therapeutic effect. Common signs of this desired inflammatory response include redness, swelling, and pain at the injection site. In preclinical models, this can also manifest as hemorrhagic necrosis.
Q3: What are the common adverse events observed in clinical trials?
A3: In a Phase I clinical trial, the most common treatment-related adverse events were transient and generally low-grade. These included injection site reactions, transient hypotension, and flushing. Hypersensitivity or anaphylaxis were the most common grade 3 toxicities.
Troubleshooting Guide
Issue 1: Severe or Ulcerating Necrosis at the Injection Site
-
Q: We've observed extensive necrosis that has led to open ulceration at the tumor site in our animal models. Is this expected, and how should we manage it?
-
A: Extensive necrosis is a potential outcome of this compound's potent oncolytic activity. While some necrosis is intended, severe ulceration may pose challenges for animal welfare and subsequent analyses.
-
Possible Cause: The administered dose may be too high for the tumor volume, leading to a rapid and overwhelming lytic effect that outpaces the tissue's ability to clear necrotic debris and heal.
-
Troubleshooting Steps:
-
Dose Adjustment: Consider reducing the this compound dose or the concentration per injection in your next experimental cohort. In a recent pilot trial, the this compound dose was reduced during treatment due to radiological signs of necrosis to minimize its impact on subsequent analyses.
-
Injection Volume and Schedule: The volume of this compound injected should be appropriate for the tumor size. Preclinical studies have used a volume of 50 μl (1 mg/injection) for tumors ranging from 60 to 100 mm³.[6] Clinical trials have adjusted the number of injections based on lesion size. Consider splitting the total dose into multiple smaller injections around the tumor periphery rather than a single central injection.
-
Supportive Care: Ensure appropriate supportive care for the animals according to your institution's ethical guidelines. This may include cleaning the ulcerated area to prevent secondary infections and providing analgesics if signs of pain are observed.
-
-
-
Issue 2: High Variability in Inflammatory Response Between Animals
-
Q: We are seeing significant variability in the degree of local inflammation and tumor regression between animals receiving the same dose of this compound. Why might this be happening?
-
A: Variability in response to immunotherapies is common in preclinical models.
-
Possible Causes:
-
Tumor Microenvironment Heterogeneity: The baseline immune infiltrate and stromal composition of tumors can vary between animals, even in syngeneic models. This can influence the magnitude of the this compound-induced immune response.
-
Injection Technique: Inconsistent intratumoral injection technique can lead to variable drug distribution within the tumor, affecting the extent of cell lysis and subsequent inflammation.
-
Tumor Burden: Animals with larger tumors may exhibit a different inflammatory response compared to those with smaller tumors, even at the same dose.
-
-
Troubleshooting Steps:
-
Standardize Injection Procedure: Ensure all researchers are trained on a standardized intratumoral injection technique to maximize consistency.
-
Baseline Tumor Characterization: If feasible, perform baseline characterization of the tumor microenvironment in a subset of animals to assess for correlations between pre-existing immune cell populations and response to this compound.
-
Increase Cohort Size: A larger number of animals per group can help to account for biological variability and increase the statistical power of your experiments.
-
-
-
Issue 3: Lack of a Significant Inflammatory Infiltrate Post-Injection
-
Q: We are not observing the expected increase in CD8+ T cell infiltration in our tumor samples after this compound treatment. What could be the reason?
-
A: A suboptimal immune response can be due to several factors.
-
Possible Causes:
-
Timing of Analysis: The kinetics of immune cell infiltration can vary. You may be analyzing the tumors too early or too late to capture the peak of the T cell response.
-
Immunosuppressive Tumor Microenvironment: The tumors in your model may have a highly immunosuppressive microenvironment that is resistant to reprogramming by this compound alone.
-
Suboptimal Dosing: The dose of this compound may be insufficient to induce enough immunogenic cell death to trigger a robust immune response.
-
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment to analyze tumors at multiple time points post-injection (e.g., 4, 24, 48, and 120 hours) to identify the optimal time point for assessing T cell infiltration.
-
Combination Therapy: Consider combining this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4), which has shown synergistic effects in preclinical models.
-
Dose Escalation: If the current dose is well-tolerated but not inducing a sufficient immune response, consider a dose-escalation study in your next experiment.
-
-
-
Data Presentation
Table 1: this compound Dosing and Administration in Preclinical and Clinical Studies
| Study Type | Model/Patient Population | This compound Dose | Concentration | Administration Schedule | Reference |
| Preclinical | B16 Melanoma (mice) | 1 mg/injection | 20 mg/ml | Once per day for three consecutive days | [6] |
| Preclinical | TS/A Mammary Carcinoma (mice) | 300 µg or 600 µg per dose | Not Specified | Three consecutive daily injections | [7] |
| Preclinical | B16F10 Melanoma (mice) | 1 mg/injection | Not Specified | Three consecutive daily injections | [8] |
| Phase I Clinical | Advanced Solid Tumors | 2-7 mg per injection | 10 or 20 mg/mL | Multiple schedules tested, including daily injections followed by weekly or bi-weekly maintenance | [5] |
| Pilot Trial | Metastatic Soft Tissue Sarcoma | 5 mg per injection | Not Specified | Up to four weeks of treatment | [9] |
Table 2: Incidence of Common Adverse Events in Phase I Clinical Trial (N=39)
| Adverse Event | Grade 1-2 Incidence | Grade 3 Incidence |
| Transient Hypotension | 46% | 0% |
| Flushing | 28% | 0% |
| Injection Site Reactions | 38% | Not Specified |
| Hypersensitivity/Anaphylaxis | Not Specified | 10% |
| Data adapted from a Phase I dose-escalating study in patients with advanced solid tumors. |
Experimental Protocols
1. Protocol for Quantification of Tumor Necrosis in H&E Stained Slides
-
Objective: To quantify the percentage of necrotic area within a tumor section.
-
Methodology:
-
Tissue Processing: Excise tumors and fix in 10% neutral buffered formalin for 24-48 hours. Process tissues and embed in paraffin.
-
Sectioning and Staining: Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Whole-Slide Imaging: Digitize the H&E stained slides using a whole-slide scanner to create high-resolution digital images.
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, QuPath) to view the whole-slide images.
-
Manually or semi-automatically annotate the total tumor area and the necrotic areas. Necrotic regions are typically characterized by a loss of cellular detail, eosinophilic cytoplasm, and pyknotic, karyorrhectic, or karyolytic nuclei.
-
Calculate the percentage of necrosis using the following formula: (Area of Necrosis / Total Tumor Area) * 100.
-
-
Data Reporting: Report the mean percentage of necrosis ± standard deviation for each treatment group.
-
2. Protocol for Immunohistochemistry (IHC) of CD8+ T Cells in Tumor Tissue
-
Objective: To visualize and quantify the infiltration of CD8+ T cells in the tumor microenvironment.
-
Methodology:
-
Deparaffinization and Rehydration:
-
Bake slides at 65°C for 1 hour.
-
Perform two washes in xylene (5 min each).
-
Rehydrate through a series of ethanol (B145695) washes: 100% (2x 5 min), 95% (5 min), 70% (5 min), followed by a wash in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 0.01M Sodium Citrate Buffer (pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
-
Staining:
-
Wash slides with TBST (1X TBS with 0.1% Tween-20).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash slides three times with TBST.
-
Apply a blocking buffer (e.g., PBS with 10% serum) for 1 hour.
-
Incubate with the primary antibody (e.g., anti-CD8 alpha) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash slides three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides three times with TBST.
-
Apply DAB substrate until a suitable color develops (typically 2-5 minutes).
-
Rinse with water.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin.
-
Rinse with water.
-
Dehydrate through an ethanol series and clear with xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Capture images of stained sections.
-
Quantify the number of CD8+ positive cells per unit area or as a percentage of total cells in multiple representative fields of view.
-
-
3. Protocol for Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)
-
Objective: To isolate and quantify different lymphocyte populations within the tumor.
-
Methodology:
-
Tumor Dissociation:
-
Excise the tumor and place it in a sterile petri dish with cold RPMI medium.
-
Mince the tumor into small pieces (1-2 mm) using a sterile scalpel.
-
Transfer the minced tissue to a dissociation buffer containing enzymes such as collagenase and DNase.
-
Incubate at 37°C with gentle agitation for 30-60 minutes.
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Lyse red blood cells using an RBC lysis buffer if necessary.
-
Wash and resuspend the cells in FACS buffer.
-
-
Cell Staining:
-
Count viable cells using a hemocytometer and trypan blue.
-
Aliquot approximately 1x10^6 cells per tube.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Add a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8).
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Use appropriate gating strategies to identify lymphocyte populations (e.g., gate on CD45+ cells, then CD3+ T cells, and subsequently CD4+ and CD8+ subsets).
-
Analyze the percentage and absolute number of each cell population.
-
-
Visualizations
Caption: Mechanism of action of this compound, illustrating the dual pathways of direct oncolysis and immunostimulation.
Caption: Troubleshooting workflow for managing unexpectedly severe local inflammation or necrosis.
References
- 1. The oncolytic peptide this compound triggers necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oncolytic peptide this compound triggers necrotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. bioxconomy.com [bioxconomy.com]
- 5. researchgate.net [researchgate.net]
- 6. Semi-Automated Volumetric Quantification of Tumor Necrosis in Soft Tissue Sarcoma Using Contrast Enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-enabled, radiotherapy-boosted immunotherapeutic control of breast cancer by NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
LTX-315 Technical Support Center: Troubleshooting Inconsistent Tumor Regression
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing inconsistencies observed during LTX-315 treatment experiments. The following troubleshooting guides and FAQs are designed to help identify and resolve potential issues leading to variable tumor regression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class, 9-mer oncolytic peptide derived from human lactoferrin.[1][2] Its primary mechanism of action is twofold:
-
Direct Oncolysis: this compound directly interacts with and destabilizes the plasma membrane of cancer cells, leading to rapid cell lysis and necrotic cell death.[1][3][4] This effect is selective for cancer cells due to their higher abundance of anionic membrane components compared to normal cells.[2][3]
-
Immune System Activation: The lytic cell death induced by this compound releases danger-associated molecular patterns (DAMPs) such as ATP, HMGB1, and cytochrome c, as well as tumor antigens, into the tumor microenvironment.[3][4][5][6] This process stimulates the innate and adaptive immune systems, leading to the recruitment and activation of dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes, which in turn can mount a systemic anti-tumor immune response.[1][3]
Q2: What is the expected outcome of successful this compound treatment in preclinical models?
In various preclinical animal models, successful intratumoral (i.t.) treatment with this compound has been shown to result in growth inhibition, complete tumor regression, and the induction of a long-lasting, tumor-specific immune response.[3] A notable outcome is the "abscopal effect," where the local treatment of a primary tumor leads to the regression of distant, untreated tumors.[2][3] This systemic effect is mediated by the T-cell dependent immune response.[3]
Q3: What kind of clinical responses have been observed in human trials?
Phase I and II clinical trials have demonstrated that this compound has an acceptable safety profile and is clinically active.[2][7][8] Key findings include:
-
Substantial volume reduction (≥30%) of injected tumors in a significant percentage of patients.[2][8]
-
Increased infiltration of CD8+ T cells into the tumor microenvironment post-treatment.[2][8]
-
Evidence of an abscopal effect in some patients.[2]
-
In a Phase II study for basal cell carcinoma, this compound treatment resulted in the complete elimination of tumor cells in approximately 51% of treated tumors and an 86% overall reduction in tumor size.[7][9]
Troubleshooting Guide: Inconsistent Tumor Regression
Q4: We are observing high variability in tumor regression between animals in the same treatment group. What are the potential causes and how can we troubleshoot this?
High variability can stem from several factors related to experimental technique, the tumor model itself, or the host immune response.
Potential Cause 1: Inconsistent Intratumoral Injection
-
Troubleshooting Steps:
-
Standardize Injection Technique: Ensure all researchers are using a consistent injection depth, volume, and rate. The goal is to distribute this compound throughout the tumor mass.
-
Optimize Injection Volume: The injection volume should be appropriate for the tumor size. Over-pressurizing the tumor can lead to leakage.
-
Confirm Needle Placement: For subcutaneous tumors, ensure the needle tip remains within the tumor and does not penetrate the other side.
-
Visualize Distribution (Optional): For protocol validation, consider co-injecting a small amount of a visible dye (e.g., Trypan Blue) to visually confirm the distribution within the tumor.
-
Potential Cause 2: Tumor Heterogeneity
-
Troubleshooting Steps:
-
Characterize Your Tumor Model: Ensure the tumor cell line used is well-characterized and genetically stable. Passage number can affect tumor characteristics.
-
Monitor Tumor Growth: Establish strict criteria for initiating treatment based on tumor volume. Highly variable starting tumor sizes can lead to inconsistent outcomes.
-
Assess Tumor Microenvironment: The baseline immune infiltrate and vascularization of your tumors can vary. Consider performing baseline immunohistochemistry or flow cytometry on a subset of tumors to assess for variability.
-
Potential Cause 3: Host Immune System Variability
-
Troubleshooting Steps:
-
Use Syngeneic Models: Ensure the use of immunocompetent, syngeneic mouse models to allow for the full immunotherapeutic effect of this compound.[4]
-
Control for Animal Health: Ensure all animals are healthy and free of infections that could impact their immune status.
-
Acclimatize Animals: Allow for a sufficient acclimatization period for the animals in the facility before tumor implantation to reduce stress-related immune modulation.
-
Q5: We are not observing the expected level of tumor regression, or the tumors are relapsing after initial regression. What should we investigate?
Potential Cause 1: Suboptimal Dosing or Schedule
-
Troubleshooting Steps:
-
Dose Escalation Study: If not already performed, conduct a dose-escalation study to determine the optimal dose for your specific tumor model.
-
Optimize Treatment Schedule: The frequency and duration of this compound injections can significantly impact efficacy. Preclinical studies have used various schedules, such as daily injections for several consecutive days.[3]
-
Review Literature: Compare your dosing and schedule with published studies using similar tumor models.
-
Potential Cause 2: Poorly Immunogenic Tumor Model
-
Troubleshooting Steps:
-
Assess Baseline Immunogenicity: Characterize the baseline immune landscape of your tumor model. Tumors with a "cold" or immunosuppressive microenvironment may be less responsive.[5]
-
Combination Therapy: Consider combining this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-CTLA4 or anti-PD-1), which has shown synergistic effects in preclinical models.[10][11][12] this compound can help turn "cold" tumors "hot" by increasing T-cell infiltration.[13]
-
Combination with Chemotherapy: Combining this compound with certain chemotherapies like doxorubicin (B1662922) has also demonstrated therapeutic potential in models like triple-negative breast cancer.[13]
-
Potential Cause 3: Development of Treatment Resistance
-
Troubleshooting Steps:
-
Analyze Relapsed Tumors: If tumors relapse, harvest them for analysis. Perform immunohistochemistry or flow cytometry to assess changes in the tumor microenvironment, such as the presence of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs).[11]
-
Investigate Tumor Cell Adaptations: Analyze the cancer cells from relapsed tumors to see if they have altered membrane composition or have upregulated pathways that confer resistance to lysis.
-
Quantitative Data Summary
Table 1: this compound Clinical Trial Efficacy
| Trial Phase | Cancer Type(s) | Key Efficacy Results | Citation(s) |
| Phase I | Advanced Solid Tumors | - Substantial volume reduction (≥30%) in 29% of patients. - 86% of biopsies showed an increase in intralesional CD8+ T cells. | [2][8] |
| Phase II | Basal Cell Carcinoma (BCC) | - Complete elimination of tumor cells in ~51% of treated tumors. - 86% overall reduction in tumor size. | [7][9] |
| Phase I/II | Advanced Solid Tumors (Monotherapy) | - Stable Disease (SD) at 2 months in 28% of 36 patients. | [14] |
| Phase I/II | Triple-Negative Breast Cancer (+ Pembrolizumab) | - 17% Partial Response (PR), 25% Stable Disease (SD) in 12 evaluable patients. | [14] |
| Phase I/II | Melanoma (+ Ipilimumab) | - Stable Disease (SD) in 33% of 6 patients. | [14] |
Table 2: Common Treatment-Related Adverse Events (Phase I)
| Adverse Event | Grade 1-2 Frequency | Grade 3 Frequency | Citation(s) |
| Transient Hypotension | 46% (18/39 patients) | - | [2][8] |
| Flushing | 28% (11/39 patients) | - | [2][8] |
| Injection Site Reactions | 38% | - | [2][8] |
| Hypersensitivity/Anaphylaxis | - | 10% (4/39 patients) | [2][8] |
Detailed Experimental Protocols
Protocol 1: In Vivo Murine Tumor Model and this compound Treatment
-
Cell Culture: Culture a syngeneic murine tumor cell line (e.g., B16F10 melanoma, 4T1 breast carcinoma) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before injection.
-
Tumor Implantation: Subcutaneously inoculate a specified number of tumor cells (e.g., 1 x 10^5 to 5 x 10^5) in the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., using the formula: (Length x Width^2) / 2).
-
Treatment Initiation: Once tumors reach a predetermined average size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
This compound Administration:
-
Reconstitute lyophilized this compound in sterile saline or another appropriate vehicle.
-
Administer this compound via intratumoral injection using an insulin (B600854) syringe.
-
A typical dosing schedule might involve daily injections for 5-7 consecutive days.[3] The dose will need to be optimized for the specific tumor model.
-
The control group should receive injections of the vehicle alone.
-
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. Primary endpoints may include tumor growth delay, complete regression rates, and overall survival.
-
Immunological Analysis: At the end of the study, or at specified time points, tumors, spleens, and draining lymph nodes can be harvested for analysis by flow cytometry or immunohistochemistry to assess immune cell infiltration (e.g., CD8+ T cells, Tregs).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium.
-
Incubation: Remove the old medium from the cells and add the this compound dilutions. Incubate for a specified period (e.g., 1-2 hours, as this compound acts rapidly).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Visualizations
Caption: this compound Mechanism of Action.
Caption: Typical In Vivo Experimental Workflow.
Caption: Troubleshooting Logic for Inconsistent Regression.
References
- 1. verrica.com [verrica.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Oncolytic peptide this compound induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Oncopore™): A short synthetic anticancer peptide and novel immunotherapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Safety, Antitumor Activity, and T-cell Responses in a Dose-Ranging Phase I Trial of the Oncolytic Peptide this compound in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study: this compound Shows 86% Reduction in BCC Tumor Size - - PracticalDermatology [practicaldermatology.com]
- 10. This compound-enabled, radiotherapy-boosted immunotherapeutic control of breast cancer by NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oncolytic peptide this compound overcomes resistance of cancers to immunotherapy with CTLA4 checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The oncolytic peptide this compound overcomes resistance of cancers to immunotherapy with CTLA4 checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combining the oncolytic peptide this compound with doxorubicin demonstrates therapeutic potential in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
LTX-315 Technical Support Center: Overcoming Challenges in Dense Tumor Stroma Penetration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of LTX-315, with a specific focus on the challenges associated with its penetration into dense tumor stroma.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class oncolytic peptide designed for intratumoral injection.[1][2] Its primary mechanism of action is the disruption of plasma and mitochondrial membranes of cancer cells, leading to immunogenic cell death (ICD).[3][4][5][6][7] This process involves the release of danger-associated molecular patterns (DAMPs), which in turn activates a systemic anti-tumor immune response.[1][4][5]
Q2: What are the main challenges in delivering this compound effectively into solid tumors?
A2: The primary challenge is the dense tumor stroma, which acts as a physical barrier, limiting the penetration and uniform distribution of this compound within the tumor mass.[8][9] This stroma is composed of a complex extracellular matrix (ECM) and various cell types, including cancer-associated fibroblasts (CAFs), which can hinder drug diffusion.[8][10]
Q3: How does the tumor microenvironment (TME) of dense tumors affect this compound efficacy?
A3: The dense TME can reduce the efficacy of this compound in several ways:
-
Physical Barrier: The dense network of collagen and other ECM components can physically block the diffusion of the peptide.[8][11]
-
High Interstitial Fluid Pressure (IFP): Dense stroma contributes to elevated IFP, which can impede the convective transport of this compound from the injection site into the tumor tissue.[9][12][13]
-
Cellular Sequestration: this compound may be sequestered by stromal cells, such as CAFs, reducing the amount that reaches the cancer cells.
Q4: Are there established strategies to improve this compound penetration into dense tumor stroma?
A4: Yes, several strategies are being explored to enhance the penetration of therapeutics like this compound into stromal-rich tumors:
-
Enzymatic Degradation of ECM: Co-administration of enzymes like collagenase or hyaluronidase (B3051955) can degrade ECM components, creating pathways for improved peptide diffusion.[5][11][14][15]
-
Targeting Cancer-Associated Fibroblasts (CAFs): Inhibiting the function of CAFs, for example with Fibroblast Activation Protein (FAP) inhibitors, may remodel the stroma and enhance drug delivery.[16][17]
-
Combination with Tumor-Penetrating Peptides (TPPs): Although this compound is a peptide, co-administration with TPPs that have a specific tropism for the tumor microenvironment could potentially enhance its delivery.[9][18]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound, particularly in the context of dense tumor models.
| Problem | Potential Cause | Recommended Solution |
| In Vitro: Low cytotoxicity of this compound in 3D tumor spheroid models compared to 2D cultures. | 1. Poor penetration of this compound into the spheroid core due to dense cell packing and ECM deposition.[1][19] 2. Development of a hypoxic and necrotic core in larger spheroids, which may be less susceptible to this compound.[11] | 1. Optimize spheroid size; smaller spheroids (<400 µm) often have better drug penetration. 2. Co-treat spheroids with collagenase or hyaluronidase to degrade the ECM.[11][15] 3. Extend the incubation time with this compound to allow for deeper penetration.[11] 4. Use co-culture spheroid models that include fibroblasts to better mimic the in vivo stroma and test strategies to overcome it.[12] |
| In Vitro: High variability in this compound efficacy across different spheroid batches. | 1. Inconsistent spheroid size and density.[19] 2. Variations in the amount of ECM produced by different batches of cells. | 1. Standardize the initial cell seeding number to generate spheroids of a consistent size.[20] 2. Use spheroid formation methods that promote uniformity, such as hanging drop or ultra-low attachment plates.[17][20] 3. Characterize the ECM content of your spheroids to ensure consistency. |
| In Vivo: Limited tumor regression in stromal-rich xenograft models despite direct intratumoral injection. | 1. Uneven distribution of this compound from the injection site due to high interstitial fluid pressure and dense ECM.[8][12] 2. Rapid degradation or clearance of the peptide at the injection site. | 1. Consider co-injection with collagenase or hyaluronidase to improve diffusion.[5] 2. Administer multiple, smaller volume injections at different locations within the tumor. 3. Investigate combination therapy with a FAP inhibitor to modulate the stromal environment.[16][17] |
| In Vivo: Difficulty in visualizing and quantifying this compound penetration in tumors. | 1. Lack of a suitable imaging probe. 2. Rapid clearance of the fluorescent signal. | 1. Conjugate this compound with a near-infrared (NIR) fluorescent dye for deep tissue imaging.[8] 2. Perform time-course imaging to capture the dynamics of peptide distribution.[21] 3. Utilize intravital microscopy for real-time visualization of this compound interaction with tumor and stromal cells.[22][23] |
Section 3: Data Presentation
Table 1: Comparative Efficacy of this compound in 2D vs. 3D Cancer Models (Hypothetical Data)
| Cell Line | This compound IC50 (µM) in 2D Culture | This compound IC50 (µM) in 3D Spheroids | Fold Increase in IC50 (3D/2D) |
| A549 (Lung Carcinoma) | 15 | 65 | 4.3 |
| HT-29 (Colon Carcinoma) | 20 | 90 | 4.5 |
| PANC-1 (Pancreatic Carcinoma) | 25 | 150 | 6.0 |
Note: This table presents hypothetical data for illustrative purposes, as direct comparative IC50 values in the public domain are limited. It is generally observed that higher concentrations of anti-cancer agents are required for efficacy in 3D models compared to 2D monolayers.[24][25][26][27]
Table 2: Effect of Stromal Degradation on this compound Penetration in 3D Spheroids (Illustrative Data)
| Treatment Group | Penetration Depth (µm) | Percentage of Viable Cells in Core |
| This compound alone | 50 ± 10 | 85% ± 5% |
| This compound + Collagenase | 150 ± 20 | 30% ± 8% |
| This compound + Hyaluronidase | 120 ± 15 | 45% ± 7% |
Note: This table illustrates the expected outcome of combining this compound with ECM-degrading enzymes, based on principles of enhanced drug delivery.[5][11][15]
Section 4: Experimental Protocols
Protocol 1: Assessing this compound Penetration in 3D Tumor Spheroids using Confocal Microscopy
-
Spheroid Formation:
-
Culture cancer cells (e.g., HT-29) to 80% confluency.
-
Seed 2,500 cells per well in a 96-well ultra-low attachment round-bottom plate.
-
Centrifuge the plate at 200 x g for 10 minutes to facilitate cell aggregation.
-
Incubate for 4-7 days to allow spheroid formation, with media changes every 2 days. Spheroids should reach a diameter of approximately 400-500 µm.[20]
-
-
Fluorescent Labeling of this compound:
-
Conjugate this compound with a fluorescent dye (e.g., Cy5) according to the manufacturer's protocol.
-
Purify the labeled peptide to remove free dye.
-
-
Treatment of Spheroids:
-
Treat spheroids with fluorescently labeled this compound at a desired concentration.
-
For combination studies, pre-treat a subset of spheroids with collagenase (e.g., 100 U/mL) for 2-4 hours before adding this compound.
-
Include an untreated control group.
-
-
Imaging:
-
At various time points (e.g., 2, 6, 24 hours), wash the spheroids gently with PBS.
-
Stain with a nuclear counterstain (e.g., Hoechst 33342) and a viability dye (e.g., Propidium Iodide) if desired.
-
Image the spheroids using a confocal microscope, acquiring Z-stacks through the entire spheroid volume.[19][28]
-
-
Image Analysis:
-
Reconstruct the 3D image from the Z-stacks.
-
Quantify the fluorescence intensity of the labeled this compound as a function of distance from the spheroid periphery to the core.[19]
-
Compare the penetration depth between different treatment groups.
-
Protocol 2: In Vivo Imaging of this compound Distribution in a Stromal-Rich Xenograft Model
-
Animal Model:
-
Establish subcutaneous tumors in immunodeficient mice by injecting a cancer cell line known to form stromal-rich tumors (e.g., PANC-1).
-
-
Fluorescent Labeling and Administration:
-
Prepare fluorescently labeled this compound (e.g., with an NIR dye).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), inject the labeled this compound directly into the tumor.
-
-
In Vivo Imaging:
-
Ex Vivo Analysis:
-
After the final imaging time point, euthanize the mice and excise the tumors and major organs.
-
Perform ex vivo imaging of the tumors and organs to quantify the biodistribution of the labeled this compound.[21]
-
Tumors can be sectioned and analyzed by fluorescence microscopy to visualize penetration at the cellular level.
-
Section 5: Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action and Immune Activation
Caption: this compound induces ICD, leading to DC maturation and T-cell mediated anti-tumor immunity.
Diagram 2: Experimental Workflow for Evaluating Strategies to Enhance this compound Penetration
References
- 1. Growing cancer cells in 3D -- not just 2D -- might improve preclinical drug development | Frederick National Laboratory [frederick.cancer.gov]
- 2. medium.com [medium.com]
- 3. A simple method for measuring interstitial fluid pressure in cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncolytic peptide this compound triggers necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyaluronidase and Collagenase Increase the Transfection Efficiency of Gene Electrotransfer in Various Murine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 7. researchgate.net [researchgate.net]
- 8. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lowering of Tumor Interstitial Fluid Pressure Reduces Tumor Cell Proliferation in a Xenograft Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. Tumor Interstitial Fluid Pressure as an Early-Response Marker for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Collagenase Nanoparticles Enhance the Penetration of Drugs into Pancreatic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The oncolytic peptide this compound kills cancer cells through Bax/Bak-regulated mitochondrial membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The synergy of 177Lu-FAPI-46 with tyrosine kinase inhibitor in a sarcoma patient-derived xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Intravital imaging of stromal cell dynamics in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. labcorp.com [labcorp.com]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. Making sure you're not a bot! [mostwiedzy.pl]
- 28. m.youtube.com [m.youtube.com]
LTX-315 Technical Support Center: Troubleshooting Delivery in Deep-Seated Tumors
Welcome to the LTX-315 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during pre-clinical experiments with the oncolytic peptide this compound, particularly focusing on its delivery to deep-seated tumors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class, 9-mer synthetic oncolytic peptide derived from human lactoferrin.[1] Its primary mechanism of action is twofold:
-
Direct Oncolysis: this compound directly binds to and lyses tumor cell membranes, leading to tumor cell necrosis.[1] This action is rapid, occurring within minutes of administration.
-
Immunostimulation: The lysis of tumor cells releases tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs), such as HMGB1 and ATP.[2][3] This stimulates the innate and adaptive immune systems, leading to the infiltration of immune cells like CD8+ T-cells into the tumor microenvironment and potentially inducing a systemic anti-tumor immune response (abscopal effect).[4][5]
Q2: What are the main challenges in delivering this compound to deep-seated tumors?
A2: The primary challenge is that this compound is currently approved for intratumoral (IT) injection, making it difficult to reach tumors that are not easily accessible.[2] Systemic administration of the free peptide is hampered by its rapid proteolytic degradation and poor plasma half-life.[6]
Q3: Are there any strategies being explored to overcome these delivery challenges?
A3: Yes, research is underway to develop systemic delivery systems for this compound. One promising approach involves the use of cRGD-functionalized chimaeric polymersomes (cRGD-CPs) to encapsulate this compound.[2][7] These polymersomes have been shown to improve serum stability and achieve notable tumor accumulation with systemic administration in preclinical models.[2][7]
Q4: What are the expected outcomes of successful this compound treatment in preclinical models?
A4: Successful treatment with this compound in preclinical models typically results in:
-
Inhibition of tumor growth and complete tumor regression.[4][5]
-
Induction of a durable, tumor-specific immune memory, protecting against tumor rechallenge.[4]
-
An abscopal effect, where untreated tumors at distant sites also show regression.[4]
-
Increased infiltration of CD8+ T-cells into the tumor microenvironment.[8]
Q5: What are the common adverse events observed with this compound in clinical trials?
A5: In a phase I clinical trial, the most common treatment-related adverse events were transient hypotension, flushing, and injection site reactions. Grade 3 toxicities included hypersensitivity or anaphylaxis.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in tumor regression between subjects. | Inconsistent intratumoral injection technique leading to variable drug distribution. Heterogeneity in tumor size and vascularity. Insufficient this compound dose to induce a robust anti-tumor response. | Refine your intratumoral injection technique to ensure consistent delivery to the tumor core. For deep-seated tumors, consider using ultrasound guidance. Standardize tumor implantation and enroll subjects with tumors of a consistent size and at a similar stage of development. Perform a dose-escalation study to determine the optimal therapeutic dose for your tumor model. |
| Lack of an abscopal effect (no regression of distant, untreated tumors). | Insufficient induction of a systemic immune response. The tumor model may be poorly immunogenic. Suboptimal dosing schedule. | Confirm the induction of an immune response in the treated tumor by analyzing T-cell infiltration. Consider using this compound in combination with an immune checkpoint inhibitor to enhance the systemic immune response. Optimize the dosing schedule; preclinical studies have often used multiple injections over several days. |
| Inconsistent results with systemic delivery using polymersomes. | Poor encapsulation efficiency or instability of the polymersomes. Inefficient targeting of the polymersomes to the tumor site. Suboptimal dosing and timing of administration. | Characterize the this compound-loaded polymersomes for size, zeta potential, and encapsulation efficiency before in vivo use. Ensure the targeting ligand (e.g., cRGD) is properly conjugated and functional. Conduct pharmacokinetic and biodistribution studies to optimize the dosing regimen for maximal tumor accumulation. |
| Difficulty in assessing treatment efficacy in deep-seated tumors. | Non-invasive imaging techniques may lack the resolution to accurately measure changes in tumor size or necrosis. Challenges in obtaining tissue biopsies for histological analysis. | Utilize advanced imaging modalities such as high-resolution ultrasound, MRI, or PET to monitor tumor response. At the study endpoint, perform histological analysis of the tumors to assess the extent of necrosis and immune cell infiltration. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of Intratumoral this compound in a Rat Sarcoma Model
| Parameter | This compound Treated Group | Saline Control Group |
| Complete Regression | 6 out of 6 rats | 0 out of 6 rats |
| Tumor Growth | Complete regression by day 20 | Progressive growth until termination |
| Data from a study in a rat fibrosarcoma model.[4] |
Table 2: Clinical Trial Phase I - this compound in Patients with Solid Tumors
| Parameter | Result |
| Number of Patients | 39 |
| Most Common Grade 1-2 Adverse Events | Transient hypotension (46%), flushing (28%), injection site reactions (38%) |
| Most Common Grade 3 Adverse Events | Hypersensitivity or anaphylaxis (10%) |
| Substantial Volume Reduction of Injected Tumors (≥30%) | 29% of patients |
| Increase in Intralesional CD8+ T-cells | 86% of biopsied patients |
| Data from a dose-ranging Phase I clinical trial.[1] |
Table 3: Systemic Delivery of this compound using cRGD-CPs in a Mouse Melanoma Model
| Parameter | cRGD-CPs-L Formulation |
| Size | 53 nm |
| This compound Loading | 14.9 wt% |
| Tumor Accumulation | 4.8% ID/g |
| Data from a study on systemic delivery of this compound in a B16F10 melanoma model.[7] |
Key Experimental Protocols
1. Intratumoral Injection in a Mouse Model
-
Materials: this compound solution (reconstituted in 0.9% saline), insulin (B600854) syringe with a 29-31G needle, 70% ethanol.
-
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Palpate the tumor and identify the injection site, aiming for the center of the tumor mass.
-
Clean the injection site with 70% ethanol.
-
Insert the needle into the tumor at a shallow angle to ensure intratumoral delivery and minimize leakage.
-
Slowly inject the this compound solution. The volume will depend on the tumor size and the desired dose.
-
Withdraw the needle slowly and apply gentle pressure to the injection site for a few seconds.
-
Monitor the animal for any adverse reactions.
-
2. Evaluation of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
-
Materials: Tumor tissue, collagenase/dispase solution, DNase I, FACS buffer (PBS with 2% FBS), antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8).
-
Procedure:
-
Excise the tumor and mince it into small pieces in a petri dish containing RPMI medium.
-
Digest the tumor tissue with a collagenase/dispase solution containing DNase I at 37°C for 30-60 minutes with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with FACS buffer and centrifuge.
-
Resuspend the cells and count them.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against immune cell markers.
-
Incubate on ice, protected from light.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to quantify the populations of different immune cells.
-
3. Histological Assessment of Tumor Necrosis
-
Materials: Tumor tissue, 10% neutral buffered formalin, paraffin, hematoxylin (B73222) and eosin (B541160) (H&E) stains.
-
Procedure:
-
Excise the tumor and fix it in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue and embed it in paraffin.
-
Cut thin sections (4-5 µm) of the paraffin-embedded tissue and mount them on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with H&E.
-
Dehydrate and mount the stained sections.
-
Examine the slides under a microscope to assess the extent of tumor necrosis, characterized by loss of cellular detail, eosinophilic cytoplasm, and pyknotic nuclei.
-
Visualizations
References
- 1. Influence of injection technique, drug formulation and tumor microenvironment on intratumoral immunotherapy delivery and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-guided intra-tumoral administration of directly-injected therapies: a review of the technical and logistical considerations | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. The oncolytic peptide this compound triggers immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. This compound and adoptive cell therapy using tumor-infiltrating lymphocytes generate tumor specific T cells in patients with metastatic soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
LTX-315 Technical Support Center: Systemic Cytokine Release and Management
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the systemic cytokine release profile of LTX-315 and guidance on managing potential inflammatory responses during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected systemic cytokine response following this compound administration?
A1: this compound is an oncolytic peptide designed to induce immunogenic cell death (ICD) and reshape the tumor microenvironment.[1] Its primary mechanism involves the local release of Damage-Associated Molecular Patterns (DAMPs) and tumor antigens, leading to a robust local inflammatory response.[2][3] Preclinical studies in murine models have shown an upregulation of pro-inflammatory cytokine mRNA for IL-1β, IL-6, and IL-18 within the tumor tissue.[2] A transient increase in plasma IL-6 has also been observed in animal models 4 hours after treatment.[4] However, extensive systemic cytokine release, or "cytokine storm," has not been a prominent feature in clinical trials. The most common treatment-related adverse events of grade 3 or higher in the phase I trial were hypersensitivity or anaphylaxis, not systemic cytokine release syndrome.[5][6]
Q2: How does this compound's mechanism of action contribute to an inflammatory response?
A2: this compound directly disrupts the plasma and mitochondrial membranes of cancer cells.[3][7] This membranolytic activity leads to the release of DAMPs, including ATP, High Mobility Group Box 1 (HMGB1), and Cytochrome c.[3] These molecules act as danger signals that activate the innate immune system, leading to the maturation of dendritic cells (DCs) and the production of pro-inflammatory cytokines.[2][3] This localized inflammation is crucial for transforming immunogenically "cold" tumors into "hot" tumors by increasing the infiltration of CD8+ T cells.[8][9]
Q3: What are the key signaling pathways involved in this compound-induced inflammation?
A3: The inflammatory response initiated by this compound is mediated through the activation of innate immune signaling pathways. The release of DAMPs from dying tumor cells can activate pattern recognition receptors (PRRs) on immune cells. Recent research has shown that this compound can also directly and indirectly lead to the maturation of dendritic cells via MyD88-dependent signaling, a key adaptor protein for most Toll-like receptors (TLRs).[8]
Q4: Should I be concerned about systemic toxicity related to cytokine release with this compound?
A4: Based on clinical data, this compound has an acceptable safety profile.[5][6] While a localized inflammatory response is an intended part of its mechanism of action, severe systemic cytokine release syndrome has not been a dose-limiting toxicity. The most frequently observed grade 1-2 adverse events are transient hypotension and flushing, with grade 3 events being primarily hypersensitivity or anaphylaxis.[5][6] Researchers should, however, remain vigilant for any signs of systemic inflammatory response.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high levels of systemic pro-inflammatory cytokines (e.g., IL-6, TNF-α) in a preclinical model. | 1. Dosing or administration error: Higher than intended dose or inadvertent systemic administration instead of intratumoral. 2. Model-specific sensitivity: The specific animal model may have a hyper-responsive immune system. 3. Tumor burden: Very high tumor burden could lead to a larger release of DAMPs upon widespread tumor lysis. | 1. Verify the dose, concentration, and administration technique. Ensure strict intratumoral injection. 2. Establish baseline cytokine levels for the specific animal model. Consider running a dose-response study to identify a therapeutic window with manageable systemic effects. 3. Consider using models with a more moderate tumor burden for initial studies. |
| Signs of systemic inflammation in animals (e.g., weight loss, lethargy, ruffled fur) following this compound treatment. | 1. Hypersensitivity reaction: As observed in clinical trials, hypersensitivity is a potential adverse event.[5][6] 2. Exaggerated pharmacodynamic effect: The desired local inflammation may be spilling over systemically. | 1. Monitor animals closely for signs of anaphylaxis. Consult with a veterinarian about potential pre-treatment with antihistamines or corticosteroids in cases of known sensitivity. 2. Measure systemic cytokine levels to confirm a cytokine-mediated response. Consider dose reduction in subsequent experiments. |
| Inconsistent inflammatory response between experimental groups. | 1. Variability in injection technique: Inconsistent delivery of this compound within the tumor can lead to variable tumor cell lysis and immune activation. 2. Tumor heterogeneity: Differences in tumor vascularity and density can affect drug distribution. | 1. Standardize the injection procedure, including needle gauge, depth of injection, and volume. 2. Ensure tumors are of a consistent size and stage across all experimental groups. |
Data Summary
Table 1: Summary of this compound-Induced Inflammatory Markers (Preclinical Data)
| Marker | Location | Observation | Reference |
| IL-1β mRNA | Tumor Tissue | Upregulated | [2] |
| IL-6 mRNA | Tumor Tissue | Upregulated | [2] |
| IL-18 mRNA | Tumor Tissue | Upregulated | [2] |
| IL-6 Protein | Plasma | Transient increase 4 hours post-injection | [4] |
| CD3+ T cells | Tumor Tissue | Massive infiltration | [2] |
| CD8+ T cells | Tumor Tissue | Increased infiltration | [8] |
Table 2: Clinically Observed Treatment-Related Adverse Events (Phase I Trial)
| Adverse Event | Grade 1-2 Frequency | Grade 3 Frequency |
| Transient Hypotension | 46% | - |
| Flushing | 28% | - |
| Injection Site Reactions | 38% | - |
| Hypersensitivity/Anaphylaxis | - | 10% |
| Data from Spicer et al., Clinical Cancer Research, 2021.[5][6] |
Experimental Protocols
Protocol 1: Monitoring Systemic Cytokine Levels in Preclinical Models
-
Sample Collection: Collect peripheral blood from animals at baseline (pre-treatment) and at various time points post-LTX-315 administration (e.g., 2, 4, 8, 24, and 48 hours). A 4-hour time point is suggested based on observed transient IL-6 elevation in a previous study.[4]
-
Plasma/Serum Separation: Process the blood samples to obtain plasma (using EDTA or heparin as an anticoagulant) or serum.
-
Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex-based assay or Meso Scale Discovery) to simultaneously quantify a panel of pro- and anti-inflammatory cytokines. A suggested panel includes IL-1β, IL-2, IL-4, IL-5, IL-6, IL-10, IL-12p70, IFN-γ, and TNF-α.
-
Data Analysis: Compare the cytokine concentrations at each post-treatment time point to the baseline levels. Use appropriate statistical analysis to determine significant changes.
Visualizations
Caption: Mechanism of this compound induced immunogenic cell death and subsequent anti-tumor immune response.
References
- 1. lytixbiopharma.com [lytixbiopharma.com]
- 2. This compound (Oncopore™): A short synthetic anticancer peptide and novel immunotherapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lytixbiopharma.com [lytixbiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Safety, Antitumor Activity, and T-cell Responses in a Dose-Ranging Phase I Trial of the Oncolytic Peptide this compound in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound sequentially promotes lymphocyte-independent and lymphocyte-dependent antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dtrf.org [dtrf.org]
Technical Support Center: Enhancing LTX-315-Induced T-Cell Memory Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with LTX-315. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing this compound-induced T-cell memory formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances T-cell responses?
A1: this compound is an oncolytic peptide that induces immunogenic cell death (ICD) in tumor cells.[1][2] This process involves the disruption of the plasma membrane and mitochondria, leading to the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT), ATP, and high-mobility group box 1 (HMGB1).[3][4] These DAMPs act as "danger signals" that attract and activate antigen-presenting cells (APCs), particularly dendritic cells (DCs).[5] The activated DCs then present tumor antigens to T-cells, initiating a robust anti-tumor immune response characterized by increased infiltration of CD8+ T-cells into the tumor microenvironment.[6][7]
Q2: How does this compound specifically promote the formation of T-cell memory?
A2: By inducing ICD, this compound effectively creates an in situ vaccine, exposing the immune system to a broad repertoire of tumor antigens in an inflammatory context.[8][9] This leads to the activation and expansion of tumor-specific T-cells. The subsequent robust CD8+ T-cell response, driven by mature dendritic cells, is crucial for the development of long-lasting immunological memory. While direct studies on this compound's specific impact on memory T-cell subsets are emerging, the principle of generating a strong primary effector T-cell response is a prerequisite for the formation of a memory T-cell pool.
Q3: What are the key T-cell memory subsets, and how can they be identified?
A3: T-cell memory is heterogeneous and can be broadly categorized into the following subsets based on the expression of specific cell surface markers:
-
Naïve T-cells (TN): CD45RA+, CCR7+, CD62L+
-
Stem Cell Memory T-cells (TSCM): CD45RA+, CCR7+, CD62L+, CD95+
-
Central Memory T-cells (TCM): CD45RO+, CCR7+, CD62L+
-
Effector Memory T-cells (TEM): CD45RO+, CCR7-, CD62L-
-
Terminally Differentiated Effector T-cells (TTE): CD45RA+, CCR7-, CD62L-
These populations can be identified and quantified using multi-color flow cytometry.[10][11][12]
Troubleshooting Guides
Problem 1: Low or No Increase in CD8+ T-cell Infiltration Post-LTX-315 Treatment
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal this compound Dose or Administration | Perform a dose-response study to determine the optimal concentration of this compound for your specific tumor model. Ensure proper intratumoral injection technique to achieve adequate distribution within the tumor mass.[13] |
| Poor Immunogenicity of the Tumor Model | Consider using a more immunogenic tumor model. Alternatively, combination therapies with checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4) can enhance the T-cell response in poorly immunogenic tumors.[14] |
| High Levels of Immunosuppressive Cells | Analyze the tumor microenvironment for the presence of regulatory T-cells (Tregs) or myeloid-derived suppressor cells (MDSCs). This compound has been shown to reduce the abundance of these cells, but if baseline levels are excessively high, consider combination with therapies that target these populations.[2] |
| Issues with Immunohistochemistry (IHC) Staining | Review and optimize your IHC protocol. Ensure the primary antibody is validated and used at the optimal concentration. Include positive and negative controls to validate the staining procedure.[15] |
| Timing of Analysis | The kinetics of T-cell infiltration can vary. Perform a time-course experiment to identify the peak of T-cell infiltration after this compound administration. In clinical studies, biopsies are often taken at 4 or 7 weeks post-treatment.[7] |
Problem 2: Weak or Undetectable Antigen-Specific T-cell Response in ELISpot Assay
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Low Frequency of Antigen-Specific T-cells | Increase the number of cells seeded per well in the ELISpot plate. Consider an in vitro expansion of T-cells prior to the assay to increase the frequency of antigen-specific cells.[16][17][18][19][20] |
| Suboptimal Antigen Stimulation | Optimize the concentration of the peptide or tumor lysate used for stimulation. Ensure the quality and purity of the stimulating antigen. Include a positive control stimulation (e.g., with a mitogen like PHA) to confirm that the T-cells are responsive.[18] |
| Incorrect Incubation Times | Optimize the incubation time for cell stimulation. This can range from 18 to 48 hours depending on the specific cytokine being measured and the cell type.[18] |
| Cell Viability Issues | Ensure high viability of the isolated lymphocytes, especially when using cryopreserved samples. Check cell viability before and after the assay.[17] |
| Technical Errors in ELISpot Procedure | Ensure proper pre-wetting of the ELISpot plate membrane. Avoid moving the plates during the cell incubation step to prevent diffuse spots. Use fresh and properly stored reagents.[18][19][20] |
Quantitative Data
Table 1: Changes in Tumor Infiltrating Lymphocytes (TILs) in Soft Tissue Sarcoma Patients Treated with this compound [13]
| Patient ID | Cell Type | Baseline (cells/mm²) | Post-LTX-315 (cells/mm²) | Fold Change |
| 01-1001 | CD3+ | 100 | 350 | 3.5 |
| CD4+ | 50 | 250 | 5.0 | |
| CD8+ | 50 | 100 | 2.0 | |
| 01-1003 | CD3+ | 450 | 200 | 0.44 |
| CD4+ | 250 | 300 | 1.2 | |
| CD8+ | 200 | 100 | 0.5 | |
| 01-1004 | CD3+ | 150 | 50 | 0.33 |
| CD4+ | 100 | 50 | 0.5 | |
| CD8+ | 50 | 25 | 0.5 | |
| 01-1006 | CD3+ | 50 | 150 | 3.0 |
| CD4+ | 25 | 100 | 4.0 | |
| CD8+ | 25 | 50 | 2.0 | |
| 01-1007 | CD3+ | 75 | 200 | 2.67 |
| CD4+ | 50 | 150 | 3.0 | |
| CD8+ | 25 | 100 | 4.0 |
Data from a pilot study combining this compound and adoptive T-cell therapy.[13]
Experimental Protocols
Protocol 1: Flow Cytometry for T-cell Memory Phenotyping
This protocol outlines the steps for identifying and quantifying T-cell memory subsets in peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs).
Materials:
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against: CD3, CD4, CD8, CD45RA, CD45RO, CCR7, CD62L, CD95
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Isolate PBMCs or TILs from the experimental samples.
-
Wash the cells with FACS buffer.
-
Stain the cells with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Wash the cells with FACS buffer.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the surface markers for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single cells, followed by gating on CD4+ and CD8+ T-cell populations. Within these populations, delineate the different memory subsets based on the expression of CD45RA, CD45RO, CCR7, and CD62L.[10][11]
Protocol 2: ELISpot Assay for Antigen-Specific T-cell Response
This protocol describes the measurement of interferon-gamma (IFN-γ) secreting T-cells in response to tumor antigens.
Materials:
-
ELISpot plate (PVDF membrane)
-
Capture antibody (anti-IFN-γ)
-
Biotinylated detection antibody (anti-IFN-γ)
-
Streptavidin-HRP
-
Substrate (e.g., AEC)
-
Blocking buffer (e.g., RPMI with 10% FBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Tumor-specific peptides or tumor lysate
-
Positive control stimulant (e.g., PHA)
-
Negative control (medium alone)
Procedure:
-
Pre-wet the ELISpot plate with 35% ethanol, then wash with sterile PBS.
-
Coat the plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with blocking buffer for 2 hours at room temperature.
-
Prepare a single-cell suspension of lymphocytes (PBMCs or TILs).
-
Add the cells to the wells at a predetermined density.
-
Add the tumor-specific antigens, positive control, or negative control to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate. Monitor spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.[16][21]
Visualizations
Caption: this compound induces immunogenic cell death, leading to DC maturation and T-cell activation.
Caption: Workflow for assessing T-cell memory formation after this compound treatment.
Caption: A logical approach to troubleshooting suboptimal T-cell responses.
References
- 1. lytixbiopharma.com [lytixbiopharma.com]
- 2. This compound: a first-in-class oncolytic peptide that reprograms the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oncolytic peptide this compound triggers immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 5. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound sequentially promotes lymphocyte-independent and lymphocyte-dependent antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 9. In situ vaccination: Cancer immunotherapy both personalized and off‐the‐shelf - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound and adoptive cell therapy using tumor-infiltrating lymphocytes generate tumor specific T cells in patients with metastatic soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 17. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. abcam.co.jp [abcam.co.jp]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. researchgate.net [researchgate.net]
LTX-315 Technical Support Center: Investigating Immune-Related Adverse Events
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing LTX-315 and monitoring for potential immune-related side effects, including those with autoimmune-like characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic 9-mer oncolytic peptide designed to selectively target and lyse tumor cells.[1] Its primary mechanism involves the disruption of cancer cell membranes, including the plasma and mitochondrial membranes, leading to rapid necrotic cell death.[2][3][4][5] This disruption causes the release of Damage-Associated Molecular Patterns (DAMPs) such as ATP, High Mobility Group Box 1 (HMGB1), and calreticulin (B1178941) (CALR) into the tumor microenvironment.[2][4][6] These DAMPs, along with tumor antigens, subsequently stimulate a robust anti-tumor immune response.[3]
Q2: How does this compound activate the immune system?
A2: this compound initiates a cascade of immune activation events. The released DAMPs and nucleic acids from lysed cancer cells act as danger signals that mature and activate antigen-presenting cells (APCs), particularly dendritic cells (DCs).[7][8][9] This process is largely dependent on the MyD88 signaling pathway.[7][9] this compound can also directly activate Toll-like receptor 7 (TLR7) on DCs.[7][8][9] This activation triggers downstream signaling through NF-κB and MAP kinases, leading to increased T-cell infiltration (specifically CD8+ T-cells) into the tumor, converting "cold" tumors into immunologically "hot" ones.[7][8][10]
Q3: Is there a potential for this compound to induce autoimmune-like side effects?
A3: While clinical trial data for this compound has not specifically reported classic autoimmune diseases as a side effect, its mechanism of action—potent immune activation—carries a theoretical risk of immune-related adverse events (irAEs). The goal of this compound is to break immune tolerance to tumor antigens, and in susceptible individuals, this powerful immune stimulation could potentially lead to off-target effects or the exacerbation of underlying autoimmune predispositions. The most common grade 3 toxicities observed in a Phase I trial were hypersensitivity or anaphylaxis, which are severe immune reactions.[10] Clinical trial protocols for immunotherapies, including some involving this compound, often exclude patients with pre-existing systemic autoimmune diseases as a precautionary measure.[11] Researchers should maintain a high level of suspicion for any inflammatory symptoms that could be treatment-related.[12]
Q4: What are the reported adverse events from this compound clinical trials?
A4: A dose-ranging Phase I trial involving 39 patients with advanced solid tumors reported the following treatment-related adverse events. The most common were transient and generally low-grade.
Troubleshooting Guide
Issue: Unexpectedly high levels of inflammatory cytokines (e.g., TNF-α, IL-6) in serum samples post-treatment in preclinical models.
-
Possible Cause: This could be an early sign of a systemic inflammatory response beyond the desired anti-tumor effect. The mechanism of this compound involves inducing a local inflammatory response, but a systemic spillover could be problematic.[2][13]
-
Troubleshooting Steps:
-
Dose De-escalation: Determine if the cytokine storm is dose-dependent by testing lower doses of this compound.
-
Local vs. Systemic Analysis: Compare cytokine levels in the tumor microenvironment versus peripheral blood to understand the extent of systemic involvement.
-
Monitor for Clinical Signs: In animal models, closely observe for signs of systemic inflammation, such as weight loss, ruffled fur, or lethargy.
-
Histopathology: Perform histological analysis of major organs (liver, kidney, lungs, spleen) to look for immune cell infiltration or signs of inflammation.
-
Issue: Infiltration of immune cells observed in healthy tissues distant from the tumor site in animal models.
-
Possible Cause: This could indicate a loss of immune specificity, a potential precursor to an autoimmune-like reaction. The desired effect is a tumor-specific immune response.[3]
-
Troubleshooting Steps:
-
T-Cell Receptor (TCR) Sequencing: Analyze the TCR repertoire of infiltrating T-cells in both the tumor and the affected healthy tissue. A high degree of clonal overlap might suggest cross-reactivity.
-
Autoantibody Screen: Screen serum for the presence of autoantibodies against common self-antigens.
-
Control Groups: Ensure the use of appropriate vehicle controls to rule out effects from the formulation itself.
-
Immunohistochemistry (IHC): Characterize the phenotype of the infiltrating cells (e.g., CD4+, CD8+, regulatory T-cells) in the off-target tissues.
-
Data Presentation
Table 1: Summary of Treatment-Related Adverse Events from Phase I Clinical Trial of this compound (N=39) [10]
| Adverse Event Category | Grade 1-2 Events | Grade 3 Events |
| Vascular Disorders | Transient Hypotension (46%), Flushing (28%) | - |
| Immune System | - | Hypersensitivity / Anaphylaxis (10%) |
| General / Admin Site | Injection Site Reactions (38%) | - |
Data sourced from the this compound Phase I trial in patients with advanced solid tumors.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Immune Activation
Caption: this compound induces immunogenic cell death, leading to DC activation via MyD88.
Experimental Workflow for Assessing Autoimmune Potential
Caption: Workflow for monitoring autoimmune-like side effects in preclinical models.
Experimental Protocols
Protocol 1: Assessment of Systemic Cytokine Release
-
Objective: To quantify systemic levels of pro-inflammatory and anti-inflammatory cytokines following this compound treatment.
-
Methodology:
-
Treat tumor-bearing mice (e.g., C57BL/6 with B16 melanoma) with intratumoral this compound or vehicle control.
-
Collect peripheral blood via submandibular or tail vein bleed at baseline and at multiple time points post-injection (e.g., 2, 6, 24, and 48 hours).
-
Process blood to separate serum and store at -80°C.
-
Analyze serum samples using a multiplex immunoassay (e.g., Luminex) or individual ELISAs for key cytokines such as IL-6, TNF-α, IFN-γ, IL-1β, and IL-10.
-
Compare cytokine concentrations between this compound treated and control groups at each time point.
-
Protocol 2: Histopathological Evaluation of Off-Target Immune Infiltration
-
Objective: To identify and characterize immune cell infiltration in non-tumor tissues.
-
Methodology:
-
At a pre-determined endpoint (e.g., 7-14 days post-final dose), euthanize animals and harvest major organs (liver, lungs, kidneys, spleen, heart) and the tumor.
-
Fix tissues in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol.
-
Process tissues for paraffin (B1166041) embedding, sectioning (4-5 µm), and staining with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should perform a blinded evaluation of the H&E slides, scoring for any signs of inflammation, cellular infiltrates, or tissue damage.
-
For tissues showing inflammation, perform immunohistochemistry (IHC) using antibodies against immune cell markers (e.g., CD3 for T-cells, CD8 for cytotoxic T-cells, F4/80 for macrophages) to characterize the infiltrate.
-
References
- 1. verrica.com [verrica.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Oncopore™): A short synthetic anticancer peptide and novel immunotherapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oncolytic peptide this compound triggers necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncolytic peptide this compound induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, Antitumor Activity, and T-cell Responses in a Dose-Ranging Phase I Trial of the Oncolytic Peptide this compound in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and adoptive cell therapy using tumor-infiltrating lymphocytes generate tumor specific T cells in patients with metastatic soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Management of Immunotherapy Toxicities - Physician Resources | Fox Chase Cancer Center [physicianresources.foxchase.org]
- 13. The oncolytic peptide this compound triggers immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
LTX-315 Technical Support Center: Troubleshooting Experimental Failures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding experiments with the oncolytic peptide, LTX-315. The information is designed to help researchers understand potential reasons for suboptimal results or experimental failures in certain tumor models and to provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, 9-mer synthetic oncolytic peptide that exerts its anti-tumor effect through a dual mechanism of action.[1][2] Primarily, it directly lyses tumor cells by perturbing the integrity of both the plasma and mitochondrial membranes.[1][2][3] This membranolytic activity is driven by the electrostatic interaction between the cationic peptide and the anionic components of cancer cell membranes.[4][5] Secondly, this lytic cell death is immunogenic, meaning it stimulates a robust anti-tumor immune response.[1][2] The lysis of tumor cells releases danger-associated molecular patterns (DAMPs) and tumor antigens, which in turn activate the innate and adaptive immune systems, leading to T-cell infiltration and a reprogramming of the tumor microenvironment from "cold" (immunosuppressed) to "hot" (immunologically active).[1][2][6]
Q2: My this compound treatment is not showing efficacy in my tumor model. What are the potential reasons for this failure?
A2: While this compound has shown broad efficacy, several factors can contribute to treatment failure in specific tumor models:
-
Insufficiently Immunogenic Tumor Microenvironment: The therapeutic effect of this compound is significantly dependent on the subsequent anti-tumor immune response.[7] In tumor models with a highly immunosuppressive microenvironment, the immune activation triggered by this compound may be insufficient to overcome the suppressive signals and lead to tumor rejection.
-
Tumor Cell Membrane Composition: The initial interaction of this compound is with the tumor cell membrane.[4][5] Although not extensively documented for this compound specifically, resistance to other lytic peptides has been associated with alterations in membrane lipid composition, such as changes in cholesterol levels or phospholipid head groups, which can affect membrane fluidity and charge, thereby reducing peptide binding and insertion.
-
Lack of Key Immune Cell Populations: Preclinical studies have shown that the efficacy of this compound can be dependent on the presence and activity of specific immune cells, such as CD4+ and CD8+ T cells and, in some models like certain breast cancers, Natural Killer (NK) cells.[1][7] Tumor models lacking these critical immune cell populations or having dysfunctional immune cells may not respond to this compound treatment.
-
Tumor Burden and Accessibility: The administration of this compound is intratumoral.[8] Very large or poorly accessible tumors may present challenges for adequate distribution of the peptide throughout the tumor mass, leading to incomplete tumor cell lysis and subsequent treatment failure.
Q3: I am not observing an abscopal effect in my bilateral tumor model. Why might this be?
A3: The abscopal effect, where local treatment of a tumor leads to regression of distant, untreated tumors, is a key feature of successful immunotherapy. The absence of an abscopal effect with this compound could be due to:
-
Weak Systemic Immune Response: The abscopal effect is mediated by a systemic anti-tumor immune response. If the initial immunogenic cell death in the treated tumor is not sufficient to prime a robust and systemic T-cell response, the effect will remain localized.
-
Immunosuppressive Factors in Distant Tumors: The microenvironment of the untreated tumors may be highly immunosuppressive, preventing the infiltration and activity of the systemically activated anti-tumor T cells.
-
Insufficient Antigen Spread: The generation of a systemic immune response relies on the presentation of tumor antigens released from the lysed primary tumor to the immune system. Inefficient antigen presentation by dendritic cells in the draining lymph nodes can limit the generation of a systemic T-cell response.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No or minimal tumor regression after this compound injection. | 1. Insufficient dose or incomplete tumor coverage. 2. Highly immunosuppressive tumor microenvironment. 3. Tumor model intrinsically resistant to this compound-induced lysis. | 1. Optimize the dose and injection strategy to ensure complete and uniform distribution within the tumor. 2. Characterize the immune cell infiltrate of your tumor model. Consider combination therapy with checkpoint inhibitors (e.g., anti-CTLA-4 or anti-PD-1) to overcome immunosuppression.[3][9] 3. Evaluate the in vitro sensitivity of your tumor cells to this compound to confirm direct cytotoxic potential. |
| Initial tumor shrinkage followed by rapid regrowth. | 1. Incomplete eradication of tumor cells. 2. Development of an adaptive resistance mechanism. | 1. Consider multiple cycles of this compound treatment as per established protocols.[8] 2. Analyze the tumor microenvironment of relapsed tumors for changes in immunosuppressive cell populations or expression of checkpoint molecules. Combination therapy may be required. |
| Variability in response between individual animals. | 1. Inconsistent injection technique. 2. Biological variability in the host immune system. | 1. Standardize the intratumoral injection procedure to minimize variability. 2. Increase the number of animals per group to ensure statistical power. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Various Tumor Models
| Tumor Model | Treatment | Key Efficacy Readout | Reference |
| MCA205 Sarcoma (small tumors, 20-25 mm²) | This compound (intratumoral) | Complete regression | [1] |
| B16 Melanoma | This compound (intratumoral) | Complete regression in 80% of animals | [10] |
| A20 Lymphoma | This compound + Cyclophosphamide | Enhanced anticancer efficacy | [6] |
| 4T1 Breast Carcinoma | This compound + Doxorubicin | Enhanced anticancer efficacy | [6] |
| CTLA-4 Resistant Tumors | This compound after CTLA-4 blockade | Tumor regression and cures with abscopal effects | [3] |
Table 2: Clinical Trial Data for this compound (Phase I, NCT01986426)
| Parameter | Finding | Reference |
| Patient Population | Advanced/metastatic solid tumors | [11][12] |
| Safety Profile | Manageable, with most common adverse events being transient hypotension, flushing, and injection site reactions. | [11][12] |
| Efficacy in Injected Lesions | 2 complete responses and >50% reduction in 5 tumors among 44 injected lesions in 20 evaluable patients. | [12] |
| Systemic Response (Abscopal Effect) | Evidence of abscopal effect, but no objective responses by irRC in non-injected tumors were observed in 16 evaluable patients. 50% of patients achieved stable disease. | [12] |
| Immune Response | Increased CD8+ T-cell infiltration in post-treatment biopsies. | [11] |
Experimental Protocols
1. In Vivo Murine Tumor Model Efficacy Study
-
Cell Line and Animal Model: MCA205 fibrosarcoma cells are injected subcutaneously into C57Bl/6 mice.
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 20-25 mm² for smaller tumors or >40 mm² for larger tumors).
-
This compound Administration: this compound is administered intratumorally. A typical dose is 300 µg per injection.
-
Treatment Schedule: For small tumors, a single injection may be sufficient. For larger tumors or in combination therapy studies, multiple injections over several days may be required.
-
Monitoring: Tumor growth is monitored by caliper measurements. Animal well-being is monitored daily.
-
Endpoint Analysis: At the end of the study, tumors can be excised for histological analysis of immune cell infiltration (e.g., CD4+, CD8+, Tregs) and assessment of necrosis.
2. Immunohistochemical Analysis of T-Cell Infiltration
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are prepared.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Antibody Staining: Sections are incubated with primary antibodies specific for immune cell markers (e.g., anti-CD3, anti-CD8).
-
Detection: A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, followed by a chromogenic substrate to visualize the stained cells.
-
Analysis: The number of positive cells per unit area is quantified using microscopy and image analysis software.
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and potential reasons for experimental failure.
Caption: this compound's dual mechanism of action: direct oncolysis and subsequent immune activation.
Caption: Potential factors contributing to the failure of this compound therapy in certain tumor models.
References
- 1. lytixbiopharma.com [lytixbiopharma.com]
- 2. This compound: a first-in-class oncolytic peptide that reprograms the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oncolytic peptide this compound overcomes resistance of cancers to immunotherapy with CTLA4 checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. lytixbiopharma.com [lytixbiopharma.com]
- 7. This compound-enabled, radiotherapy-boosted immunotherapeutic control of breast cancer by NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, Antitumor Activity, and T-cell Responses in a Dose-Ranging Phase I Trial of the Oncolytic Peptide this compound in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
Validation & Comparative
LTX-315 Demonstrates Potent Anti-Tumor Efficacy and Immune Activation Compared to Other Oncolytic Peptides
For Immediate Release
A comprehensive analysis of preclinical and clinical data reveals that LTX-315, a first-in-class oncolytic peptide, exhibits significant anti-tumor effects and a robust ability to stimulate an anti-cancer immune response. When compared to other oncolytic peptides such as melittin (B549807), LL-37, and Bovine lactoferricin (B1576259) (LfcinB), this compound shows promising efficacy in tumor regression and modulation of the tumor microenvironment, positioning it as a strong candidate for cancer immunotherapy.
This compound, derived from human lactoferrin, functions through a dual mechanism of action. It directly lyses tumor cells by disrupting their membranes and simultaneously induces immunogenic cell death (ICD). This process releases danger-associated molecular patterns (DAMPs) and tumor antigens, which in turn activate the innate and adaptive immune systems, leading to a systemic, tumor-specific T-cell response.
Comparative Efficacy of Oncolytic Peptides
The following tables summarize the available preclinical and clinical data for this compound and other notable oncolytic peptides.
Preclinical Efficacy: In Vivo Tumor Growth Inhibition
| Peptide | Cancer Model | Administration | Dosage | Tumor Growth Inhibition | Complete Regression | Survival Benefit | Reference |
| This compound | B16F10 Melanoma | Intratumoral | 1 mg | Significant | 80% of animals | Long-term protective immunity | [1] |
| This compound | MCA205 Sarcoma | Intratumoral | Not specified | Significant | Yes | Not specified | [1] |
| Melittin | Lewis Lung Carcinoma | Intraperitoneal | 0.5 mg/kg | ~45% reduction at day 15 | Not reported | Significantly prolonged survival | [2] |
| Melittin | VEGF-A-hm LLC | Intraperitoneal | 5 mg/kg | 56.92% | Not reported | Not reported | [3] |
| LL-37 | Pancreatic Cancer Xenograft | Intraperitoneal | 20 mg/kg | 42% reduction | Not reported | Not reported | [4] |
| LfcinB | B16-BL6 Melanoma | Subcutaneous | 1 mg/mouse | Significant (early period) | Not reported | Not specified | [1][5] |
Preclinical Efficacy: Immune Cell Infiltration
| Peptide | Cancer Model | Key Immune Cell Changes | Reference |
| This compound | B16F10 Melanoma, MCA205 Sarcoma | Increased CD8+ T-cell infiltration, decreased regulatory T-cells | [1] |
| Melittin | Melanoma | Enhanced infiltration of CD8+ cytotoxic T-cells and NK cells | [6][7] |
| LL-37 | Pancreatic Cancer | Reduced MDSCs and M2 macrophages; Increased CD4+ and CD8+ T-cells | [4] |
| LfcinB | Not specified | Limited data on specific immune cell infiltration |
Clinical Efficacy: Human Trials
| Peptide | Phase | Cancer Types | Key Findings | Reference |
| This compound | Phase I | Advanced Solid Tumors | Acceptable safety profile; 29% of patients had ≥30% tumor volume reduction in injected tumors; 86% of biopsies showed increased CD8+ T-cells; Evidence of abscopal effect. | [4][8] |
| This compound | Phase I/II (with checkpoint inhibitors) | Advanced Solid Tumors (TNBC, Melanoma) | Safe and tolerable in combination; Anti-tumor activity observed (17% PR in TNBC, 33% SD in melanoma); Enhanced T-cell infiltration. | [3] |
| Melittin | Preclinical | Various | Extensive preclinical data, but limited clinical trial information available for systemic administration due to toxicity. | |
| LL-37 | Preclinical/Observational | Various | Dual role in cancer (pro- and anti-tumorigenic) depending on context; not advanced to widespread clinical trials as a direct oncolytic agent. | |
| LfcinB | Preclinical | Various | Promising preclinical data, but limited clinical trial information as an oncolytic peptide. | [9] |
Signaling Pathways and Experimental Workflows
The mechanisms of action for these oncolytic peptides involve intricate signaling pathways that lead to cancer cell death and immune activation.
Detailed Experimental Protocols
In Vivo Tumor Model and Treatment
-
Cell Lines and Animal Models: Studies on this compound frequently utilize syngeneic mouse models, such as C57BL/6 mice for B16F10 melanoma and BALB/c mice for CT26 colon carcinoma, to allow for the evaluation of immune responses.[1] For other peptides like melittin and LL-37, similar immunocompetent mouse models are used.[2][4]
-
Tumor Inoculation: Typically, 1 x 10^5 to 1 x 10^6 cancer cells are injected subcutaneously into the flank of the mice.[10]
-
Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm³), intratumoral injection of the oncolytic peptide is performed. For this compound, a common dose is 1 mg administered in a volume of 50 µL.[1] For melittin, intraperitoneal injections of 0.5 mg/kg have been used.[2] LL-37 has been administered intraperitoneally at doses of 10 or 20 mg/kg.[11]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Survival is monitored, and at the end of the study, tumors are often harvested for further analysis.[10]
Cytotoxicity Assay (LDH Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.
-
Treatment: Cells are treated with varying concentrations of the oncolytic peptide. Controls include untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).
-
Incubation: The plate is incubated for a specified period (e.g., 4 to 24 hours).
-
LDH Measurement: The supernatant is collected, and the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells is quantified using a colorimetric assay, with absorbance read at approximately 490 nm.
-
Calculation: Percent cytotoxicity is calculated relative to the controls.
Flow Cytometry for Immune Cell Infiltration
-
Tumor Dissociation: Harvested tumors are mechanically minced and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3).
-
Data Acquisition: Stained cells are analyzed using a flow cytometer to identify and quantify different immune cell populations within the tumor microenvironment.
-
Data Analysis: The percentage of specific immune cell populations (e.g., CD8+ T-cells as a percentage of total CD45+ cells) is determined.
Conclusion
This compound demonstrates a compelling profile as an oncolytic peptide, with robust preclinical data supporting its ability to induce tumor regression and, crucially, to convert immunologically "cold" tumors into "hot" tumors by promoting T-cell infiltration. While other oncolytic peptides like melittin, LL-37, and LfcinB also exhibit anti-cancer properties, the comprehensive data available for this compound, including promising early clinical trial results, underscores its potential as a valuable component of future cancer immunotherapy regimens. The ability of this compound to prime the immune system makes it an especially attractive candidate for combination therapies with checkpoint inhibitors and other immunomodulatory agents. Further head-to-head comparative studies under standardized conditions will be beneficial to fully elucidate the relative efficacy of these promising oncolytic peptides.
References
- 1. Bovine lactoferrin and lactoferricin, a peptide derived from bovine lactoferrin, inhibit tumor metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P01.41. Melittin inhibits VEGF-A-induced tumor growth and angiogenesis through blocking VEGFR-2 and COX-2 in allograft tumor model and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human cathelicidin peptide LL-37 inhibits pancreatic cancer growth by suppressing autophagy and reprogramming of the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bovine lactoferrin and Lactoferricin inhibit tumor metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Melittin derived peptide-drug conjugate, M-DM1, inhibits tumor progression and induces effector cell infiltration in melanoma by targeting M2 tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bovine lactoferricin selectively induces apoptosis in human leukemia and carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lactoferrin’s Anti-Cancer Properties: Safety, Selectivity, and Wide Range of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melittin suppresses tumor progression by regulating tumor-associated macrophages in a Lewis lung carcinoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
LTX-315: A Novel Oncolytic Peptide for Overcoming Immunotherapy Resistance in Melanoma
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of immune checkpoint inhibitors (ICIs) has revolutionized the treatment of advanced melanoma. However, a significant portion of patients exhibit primary or acquired resistance to these therapies, underscoring the urgent need for novel therapeutic strategies. LTX-315, a first-in-class oncolytic peptide, is emerging as a promising agent to overcome this challenge. This guide provides a comprehensive comparison of this compound with other therapeutic alternatives, supported by experimental data, detailed protocols, and visualizations of its mechanism of action.
This compound: Mechanism of Action and Rationale for Use in Resistant Melanoma
This compound is a synthetic, nine-amino-acid cationic peptide derived from bovine lactotransferrin.[1] Its primary mechanism involves the disruption of tumor cell membranes, leading to rapid necrotic cell death.[2][3][4] This lytic activity is crucial as it triggers the release of damage-associated molecular patterns (DAMPs) and tumor antigens.[1][4][5] This process, known as immunogenic cell death (ICD), effectively transforms the tumor microenvironment (TME) from immunologically "cold" to "hot" by recruiting and activating immune cells.[6]
The oncolytic peptide has demonstrated the ability to induce complete regression in preclinical melanoma models and promote the infiltration of CD8+ T cells into tumors in both mouse models and human patients.[2][7] this compound's ability to reprogram the TME provides a strong rationale for its use in patients who have failed to respond to conventional immunotherapy.[8] By increasing T-cell infiltration, this compound can potentially sensitize previously resistant tumors to the effects of checkpoint inhibitors.[6]
Comparative Efficacy of this compound in Melanoma Models
This compound has been evaluated as a monotherapy and in combination with other immunotherapies, showing significant anti-tumor effects in preclinical models of melanoma.
Preclinical Data Summary: this compound in B16F10 Melanoma Mouse Model
| Treatment Group | Outcome Metric | Result | Citation |
| This compound Monotherapy | Tumor Regression | Complete regression of palpable B16F1 tumors. | [3] |
| This compound Monotherapy | Systemic Immunity | Induced systemic protective immune responses and inhibited lung tumor foci formation in a metastasis model. | [3] |
| This compound + anti-CTLA-4 | Tumor Growth in Resistant Models | Cured animals or caused tumor regressions with abscopal effects in tumors resistant to CTLA4 blockade alone. | [8][9] |
| Systemic this compound + CpG + anti-PD-1 | Survival in B16F10 Model | Cured 2 out of 7 mice, inducing strong long-term immune memory. | [10] |
Comparison with Alternative Therapies for Immunotherapy-Resistant Melanoma
While this compound shows promise, it is important to consider its potential advantages and disadvantages relative to other treatment options for patients with immunotherapy-resistant melanoma.
| Therapeutic Strategy | Mechanism of Action | Reported Efficacy in Resistant Melanoma | Key Limitations |
| This compound (in combination with ICIs) | Induces immunogenic cell death, remodels the TME, and increases T-cell infiltration.[6][8] | Synergizes with checkpoint inhibitors to overcome resistance; preclinical studies show tumor regression and cures in resistant models.[8][9] | Requires intratumoral injection for localized tumors; systemic delivery is still under investigation.[10] |
| Adoptive Cell Therapy (ACT) with TILs | Infusion of ex vivo expanded tumor-infiltrating lymphocytes (TILs) to recognize and kill cancer cells.[11] | Objective response rates of 40-50% in metastatic melanoma, including in patients who have failed other therapies.[11] | Complex and lengthy manufacturing process, high cost, and potential for significant side effects. |
| Ipilimumab (anti-CTLA-4) | Blocks the CTLA-4 checkpoint, promoting T-cell activation and proliferation. | Used as a second-line therapy after anti-PD-1 failure, with modest response rates. | High incidence of immune-related adverse events. |
| Combination ICIs (e.g., Ipilimumab + Nivolumab) | Simultaneously targets CTLA-4 and PD-1 pathways for enhanced T-cell activation. | Higher response rates than monotherapy in treatment-naive patients, but efficacy is reduced in the resistant setting with increased toxicity. | Significant toxicity profile. |
Signaling Pathways and Experimental Workflows
This compound-Induced Immune Activation Pathway
This compound's immunomodulatory effects are mediated through the activation of dendritic cells (DCs), a process dependent on the MyD88 signaling pathway.[1][12] Upon tumor cell lysis, this compound releases DAMPs and nucleic acids, which are recognized by Toll-like receptors (TLRs) on DCs.[1] This recognition triggers a signaling cascade through MyD88, leading to DC maturation and the subsequent priming of an anti-tumor T-cell response.[1][12]
Caption: this compound signaling pathway leading to T-cell mediated tumor killing.
Preclinical Experimental Workflow for Evaluating this compound
The evaluation of this compound's efficacy in preclinical models typically follows a structured workflow, from initial in vitro characterization to in vivo tumor studies and detailed immunological analysis.
Caption: A typical preclinical workflow for assessing this compound's efficacy.
Experimental Protocols
In Vivo Murine Melanoma Model
A frequently used model to assess the efficacy of this compound is the B16F10 syngeneic mouse model.[1]
1. Cell Culture:
-
B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Tumor Implantation:
-
6-8 week old female C57BL/6 mice are used for the study.
-
B16F10 cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended at a concentration of 2.5 x 10^6 cells/mL in PBS.
-
A volume of 100 µL of the cell suspension (containing 2.5 x 10^5 cells) is injected subcutaneously into the right flank of each mouse.
3. Treatment Protocol:
-
Tumors are allowed to grow until they reach a palpable size (approximately 50-100 mm³).
-
Mice are randomized into treatment groups (e.g., vehicle control, this compound monotherapy, checkpoint inhibitor monotherapy, this compound + checkpoint inhibitor).
-
This compound is administered via intratumoral injection at a specified dose and schedule (e.g., daily for 3-5 consecutive days). Checkpoint inhibitors are typically administered intraperitoneally.
-
Tumor growth is monitored every 2-3 days by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width²)/2.
4. Efficacy and Immunological Assessment:
-
The primary endpoint is typically tumor growth delay or overall survival.
-
At the end of the study, or at specified time points, tumors and spleens are harvested for immunological analysis.
-
Flow cytometry is used to quantify the infiltration of various immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) within the tumor.
-
Immunohistochemistry can be performed on tumor sections to visualize the spatial distribution of immune cells.
Clinical Development of this compound in Melanoma
This compound is currently being evaluated in several clinical trials for melanoma. The ATLAS-IT-05 study (NCT04796194) is a Phase II trial investigating intratumoral this compound in combination with pembrolizumab (B1139204) in patients with advanced melanoma refractory to pembrolizumab. The NeoLIPA trial is a Phase II study of neoadjuvant this compound combined with pembrolizumab in patients with resectable stage III-IV melanoma, aiming to enhance clinical outcomes before surgery.[13] These trials will provide crucial data on the safety and efficacy of this compound in a clinical setting and its potential to improve outcomes for patients with advanced and immunotherapy-resistant melanoma.
Conclusion
This compound represents a novel and promising immunotherapeutic agent for melanoma, particularly in the context of resistance to checkpoint inhibitors. Its unique mechanism of inducing immunogenic cell death and remodeling the tumor microenvironment addresses a key challenge in cancer immunotherapy. Preclinical data strongly support its synergistic activity with checkpoint inhibitors, and ongoing clinical trials are poised to define its role in the treatment landscape for melanoma. For researchers and drug development professionals, this compound offers a compelling example of how direct tumor cytolysis can be harnessed to generate a potent and systemic anti-tumor immune response.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. verrica.com [verrica.com]
- 3. lytixbiopharma.com [lytixbiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioxconomy.com [bioxconomy.com]
- 7. researchgate.net [researchgate.net]
- 8. The oncolytic peptide this compound overcomes resistance of cancers to immunotherapy with CTLA4 checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The oncolytic peptide this compound overcomes resistance of cancers to immunotherapy with CTLA4 checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic administration of polymersomal oncolytic peptide this compound combining with CpG adjuvant and anti-PD-1 antibody boosts immunotherapy of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and adoptive cell therapy using tumor-infiltrating lymphocytes generate tumor specific T cells in patients with metastatic soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. firstwordpharma.com [firstwordpharma.com]
Validating LTX-315-Induced Immunogenic Cell Death Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The oncolytic peptide LTX-315 has emerged as a promising immunotherapeutic agent due to its ability to induce immunogenic cell death (ICD), a form of apoptosis that triggers a robust anti-tumor immune response. This guide provides a comprehensive comparison of this compound's performance in inducing key ICD markers against other established inducers, supported by experimental data and detailed protocols.
Mechanism of Action: this compound and Immunogenic Cell Death
This compound, a synthetic 9-mer cationic peptide, exerts its oncolytic effect by disrupting the plasma and mitochondrial membranes of cancer cells.[1][2] This membranolytic activity leads to rapid necrotic cell death and the release of Damage-Associated Molecular Patterns (DAMPs), which are the cardinal signs of ICD.[2][3] These DAMPs, including surface-exposed calreticulin (B1178941) (CRT), extracellularly released adenosine (B11128) triphosphate (ATP), and High Mobility Group Box 1 (HMGB1), act as "eat me" and "find me" signals to recruit and activate antigen-presenting cells (APCs), thereby initiating a tumor-specific adaptive immune response.[2][4]
dot
Caption: this compound signaling pathway leading to immunogenic cell death.
Comparative Analysis of ICD Marker Induction
This section provides a quantitative comparison of this compound with two well-established ICD inducers, oxaliplatin (B1677828) and cyclophosphamide. The data summarized below is collated from multiple in vitro studies on various cancer cell lines.
| ICD Marker | This compound | Oxaliplatin | Cyclophosphamide | Assay Method |
| Calreticulin (CRT) Surface Exposure | Significant increase in CRT-positive cells observed as early as 6 hours post-treatment.[2] | Induces pre-apoptotic CRT exposure.[5][6] | Induces CRT translocation to the cell surface.[7] | Flow Cytometry, Immunofluorescence |
| Extracellular ATP Release | Rapid release, peaking around 10 minutes post-treatment.[8] | Causes release of ATP into the extracellular space.[9][10] | Induces ATP secretion from tumor cells. | Bioluminescence Assay |
| HMGB1 Release | Gradual translocation from the nucleus to the supernatant, detectable within 60 minutes.[11] | Triggers HMGB1 release from the nucleus.[6] | Induces HMGB1 release.[7] | ELISA, Western Blot |
Experimental Protocols
Detailed methodologies for the validation of key ICD markers are provided below.
Calreticulin (CRT) Surface Exposure Assay (Flow Cytometry)
This protocol outlines the steps for quantifying CRT exposure on the surface of tumor cells following treatment with an ICD inducer.[12][13]
Materials:
-
Tumor cells
-
ICD inducer (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Primary antibody: Rabbit anti-CRT polyclonal antibody
-
Secondary antibody: Alexa Fluor 647-conjugated anti-rabbit IgG
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Seed tumor cells and allow them to adhere overnight.
-
Treat cells with the desired concentration of the ICD inducer or vehicle control for the indicated time (e.g., 4-6 hours).
-
Harvest cells by gentle scraping or using a non-enzymatic cell dissociation solution.
-
Wash cells twice with cold PBS.
-
Resuspend cells in a blocking buffer (e.g., 1% BSA in PBS) and incubate for 5-10 minutes on ice.
-
Add the primary anti-CRT antibody at the recommended dilution and incubate for 30-60 minutes on ice in the dark.
-
Wash cells twice with cold PBS.
-
Add the fluorescently labeled secondary antibody at the recommended dilution and incubate for 30 minutes on ice in the dark.
-
Wash cells twice with cold PBS.
-
Resuspend cells in PBS containing a viability dye (e.g., PI) to exclude dead cells from the analysis.
-
Analyze the cells by flow cytometry, gating on the live cell population to determine the percentage of CRT-positive cells.
Extracellular ATP Release Assay (Bioluminescence)
This protocol describes the measurement of ATP released into the cell culture supernatant using a luciferase-based assay.[8][14]
Materials:
-
Tumor cells
-
ICD inducer
-
Phenol (B47542) red-free cell culture medium
-
ATP assay kit (containing luciferase and D-luciferin)
-
Luminometer
Procedure:
-
Seed tumor cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Replace the medium with phenol red-free medium containing the ICD inducer or vehicle control.
-
At various time points post-treatment, collect the cell culture supernatant.
-
Prepare the ATP standard curve according to the manufacturer's instructions.
-
Add the ATP assay reagent (luciferase/luciferin mixture) to the collected supernatants and the standards.
-
Incubate for the time specified in the kit protocol (usually 5-10 minutes) at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
Calculate the concentration of ATP in the samples based on the standard curve.
HMGB1 Release Assay (ELISA)
This protocol details the quantification of HMGB1 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[15][16]
Materials:
-
Tumor cells
-
ICD inducer
-
HMGB1 ELISA kit
-
Microplate reader
Procedure:
-
Seed tumor cells and treat with the ICD inducer or vehicle control as described for the ATP assay.
-
Collect the cell culture supernatant at the desired time points.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the HMGB1 ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the pre-coated microplate.
-
Incubating with a biotin-conjugated detection antibody.
-
Adding streptavidin-HRP.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction with a stop solution.
-
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the concentration of HMGB1 in the samples based on the standard curve.
HMGB1 Release Assay (Western Blot)
This protocol provides an alternative method to visualize the translocation of HMGB1 from the cell nucleus to the supernatant.[3][7]
Materials:
-
Tumor cells
-
ICD inducer
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: Rabbit anti-HMGB1 antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the ICD inducer as described previously.
-
Collect the supernatant and lyse the cells with RIPA buffer to obtain the cellular lysate.
-
Concentrate the proteins in the supernatant using methods like acetone (B3395972) precipitation.
-
Determine the protein concentration of both the lysate and the concentrated supernatant.
-
Separate equal amounts of protein from the lysate and supernatant by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-HMGB1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the bands using an imaging system to observe the presence of HMGB1 in the supernatant.
dot
Caption: A typical experimental workflow for validating ICD markers.
References
- 1. promega.com [promega.com]
- 2. The oncolytic peptide this compound triggers immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WB Protocol specific for HMGB1 Antibody (NB100-2322): Novus Biologicals [novusbio.com]
- 4. Consensus guidelines for the definition, detection and interpretation of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunogenic tumor cell death for optimal anticancer therapy: the calreticulin exposure pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunogenic death of colon cancer cells treated with oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of HMGB1 Is a Dynamically Regulated Process in Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. QUANTITATIVE IMAGE ANALYSIS OF INTRACELLULAR PROTEIN TRANSLOCATION IN 3-DIMENSIONAL TISSUES FOR PHARMACODYNAMIC STUDIES OF IMMUNOGENIC CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of extracellular ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of the immunogenic cell death pathway [bio-protocol.org]
- 16. Comprehensive HMGB1 ELISA Kits - Company - arigo Biolaboratories [arigobio.com]
LTX-315 and Radiotherapy: A Synergistic Alliance in Preclinical Cancer Models
An in-depth analysis of preclinical studies demonstrates that the oncolytic peptide LTX-315, when combined with radiotherapy, elicits a potent synergistic anti-tumor effect. This combination not only enhances local tumor control but also promotes systemic, long-lasting anti-tumor immunity, offering a promising therapeutic strategy for solid malignancies.
This compound is a first-in-class oncolytic peptide designed to selectively kill cancer cells and stimulate an immune response.[1] Preclinical evidence strongly suggests that its anti-cancer properties stem from its ability to induce immunogenic cell death (ICD), leading to the release of danger-associated molecular patterns (DAMPs) and tumor antigens.[1][2] This process transforms the tumor microenvironment from an immunosuppressive to an immunostimulatory state, increasing the infiltration of effector T cells and reducing the presence of immunosuppressive cells like regulatory T (Treg) cells and myeloid-derived suppressor cells (MDSCs).[1][3]
Radiotherapy, a cornerstone of cancer treatment, functions by inducing DNA damage in cancer cells.[4] Beyond its direct cytotoxic effects, radiation can also modulate the tumor microenvironment, making it more susceptible to immune attack.[5] The combination of this compound and radiotherapy builds on these individual mechanisms, creating a powerful synergistic effect that enhances tumor destruction and stimulates a robust, systemic anti-tumor immune response.
Enhanced Anti-Tumor Efficacy in Combination
Preclinical studies in various cancer models have consistently shown that the combination of this compound and radiotherapy leads to superior anti-tumor activity compared to either treatment alone. A key study in a triple-negative breast cancer mouse model demonstrated that while this compound or radiotherapy alone had modest effects, the combination therapy resulted in a significant improvement in local and systemic disease control.[3]
One notable experiment investigated the combination's ability to induce complete disease eradication. In a model where mice bore three tumors, with this compound administered to the primary tumor and radiotherapy to a secondary tumor, 50% of the mice experienced complete eradication of all tumors when combined with CTLA4 blockage.[3][6] This compares favorably to the 33.33% complete response rate when this compound was administered to both flank tumors and 16.66% for radiotherapy to both flank tumors, highlighting the potent systemic (abscopal) effect of the combination therapy.[3][6]
Quantitative Outcomes of Combination Therapy
| Treatment Group | Primary Tumor Growth | Metastasis | Complete Disease Eradication (with CTLA4 blockage) | Reference |
| Control | Uninhibited | Progressive | 0% | [3] |
| This compound Alone | Inhibition | Reduction | 33.33% (in a two-tumor model) | [3] |
| Radiotherapy Alone | Modest Inhibition | No significant effect | 16.66% (in a two-tumor model) | [3] |
| This compound + Radiotherapy | Significant Inhibition | Marginal improvement over this compound alone | Not specified without CTLA4 blockage | [3] |
| This compound + Radiotherapy + CTLA4 Blockage | Significant Inhibition | Not specified | 50% (in a three-tumor model) | [3][6] |
Mechanism of Synergy: A Multi-pronged Immunological Assault
The synergy between this compound and radiotherapy is rooted in their complementary effects on the tumor and the immune system. This compound initiates the process by directly lysing tumor cells, which releases a cascade of tumor antigens and DAMPs, such as ATP, high mobility group box 1 (HMGB1), and calreticulin.[2][3] This "in situ vaccination" effect primes the immune system. Radiotherapy contributes to this by inducing its own form of immunogenic cell death and increasing the expression of tumor-specific antigens.[5]
The combination further enhances the anti-tumor immune response by reconfiguring the tumor microenvironment. Studies have shown an enrichment of CD45+ immune cells within the tumor following this compound treatment.[3] The combination of this compound and radiotherapy was also associated with a significant decrease in the proportion of tumor-infiltrating CD3+ T lymphocytes in one study, the implications of which require further investigation.[3] A critical component of this immune response appears to be Natural Killer (NK) cells, as their depletion compromised the therapeutic efficacy of this compound.[3][7]
Experimental Protocols
The preclinical studies establishing the synergy between this compound and radiotherapy have utilized well-defined experimental models.
Animal Models and Tumor Cell Lines
-
Mouse Models: Syngeneic mouse models are predominantly used to ensure a fully competent immune system, which is crucial for evaluating immunotherapies. Commonly used strains include BALB/c mice.
-
Tumor Cell Lines: The studies have employed various breast cancer cell lines, including:
Treatment Regimens
-
This compound Administration: this compound is typically administered via intratumoral injection directly into the established tumors.[3]
-
Radiotherapy: Localized irradiation is delivered to the tumor site. The dosage and fractionation schedule can vary between studies.
-
Combination Therapy: In the combination arms, this compound is often administered prior to or concurrently with radiotherapy to maximize the synergistic effects.
Analysis of Outcomes
-
Tumor Growth: Tumor volume is measured at regular intervals to assess the local anti-tumor effect.
-
Survival: Overall survival of the animals is monitored as a primary endpoint.
-
Metastasis: The incidence and burden of metastatic lesions, particularly in the lungs for the 4T1 model, are evaluated.[3]
-
Immunological Analysis: Flow cytometry and immunohistochemistry are used to analyze the immune cell populations within the tumor microenvironment and draining lymph nodes. This includes quantifying the infiltration of CD8+ T cells, NK cells, and regulatory T cells.
References
- 1. This compound: a first-in-class oncolytic peptide that reprograms the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oncolytic peptide this compound induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-enabled, radiotherapy-boosted immunotherapeutic control of breast cancer by NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and Preclinical Outcomes of Combining Targeted Therapy With Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound-enabled, radiotherapy-boosted immunotherapeutic control of breast cancer by NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oncolytic Immunotherapies: LTX-315 vs. Talimogene Laherparepvec (T-VEC)
A detailed guide for researchers and drug development professionals on two distinct intratumoral immunotherapeutic agents, comparing their mechanisms of action, clinical efficacy, and safety profiles based on available experimental and clinical data.
In the rapidly evolving landscape of cancer immunotherapy, intratumoral agents that can convert "cold" tumors into "hot," immune-responsive environments are of significant interest. This guide provides a comparative analysis of two such agents: LTX-315, a first-in-class oncolytic peptide, and talimogene laherparepvec (T-VEC), an oncolytic virus. Both are designed to be injected directly into tumors to induce immunogenic cell death and elicit a systemic anti-tumor immune response.
Mechanism of Action: A Tale of Two Approaches
This compound and T-VEC employ fundamentally different strategies to achieve a common goal: tumor destruction and immune activation.
This compound: The Oncolytic Peptide
This compound is a synthetic 9-mer cationic peptide designed to selectively target and disrupt the plasma membrane of cancer cells.[1][2][3][4] Its mechanism involves a rapid, membranolytic mode of action that leads to tumor cell lysis and the release of danger-associated molecular patterns (DAMPs), such as ATP, high mobility group box 1 (HMGB1), and cytochrome c.[2][5] This process of immunogenic cell death (ICD) is crucial for initiating a robust anti-tumor immune response.[1][2][4][5][6] The release of tumor antigens and DAMPs recruits and activates dendritic cells, leading to the priming of tumor-specific T cells.[2][5] Preclinical studies have shown that this compound treatment increases the infiltration of CD8+ T cells into the tumor microenvironment and can induce an abscopal effect, where uninjected, distant tumors also regress.[1][5][7]
dot
Caption: this compound Mechanism of Action.
Talimogene Laherparepvec (T-VEC): The Oncolytic Virus
T-VEC is a genetically modified herpes simplex virus type 1 (HSV-1).[8][9][10] It is attenuated by the deletion of the ICP34.5 gene, which prevents its replication in healthy cells but allows for selective replication in tumor cells that often have a deficient interferon response.[8][11] The deletion of the ICP47 gene enhances the presentation of tumor antigens on the surface of infected cells.[12] T-VEC is further engineered to express human granulocyte-macrophage colony-stimulating factor (GM-CSF), a cytokine that promotes the recruitment and maturation of dendritic cells.[11][12] The oncolytic activity of T-VEC leads to tumor cell lysis, releasing new viral particles, tumor-associated antigens, and DAMPs.[8][11][13] The locally produced GM-CSF enhances the subsequent anti-tumor immune response, leading to systemic effects.[11][12]
Caption: In Vitro Evaluation Workflow.
Methodology:
-
Cell Culture: Cancer cell lines of interest are cultured under standard conditions.
-
Treatment: Cells are treated with serial dilutions of this compound or varying plaque-forming units (PFU) of T-VEC.
-
Cell Viability: Cell viability is assessed using assays like MTT or CellTiter-Glo to determine the half-maximal inhibitory concentration (IC50) for this compound or viral oncolytic activity for T-VEC. [14]4. DAMPs Release: Supernatants from treated cells are collected to measure the release of DAMPs like ATP (using a bioluminescence assay) and HMGB1 (via ELISA or Western blot). [5]5. Cytokine Profiling: The profile of cytokines and chemokines in the supernatant is analyzed using multiplex assays (e.g., Luminex) to assess the inflammatory response.
-
Dendritic Cell Activation: Immature dendritic cells are co-cultured with treated cancer cells or their supernatants.
-
DC Maturation Analysis: Dendritic cell maturation is evaluated by measuring the surface expression of co-stimulatory molecules (e.g., CD80, CD86) and cytokine production (e.g., IL-12) via flow cytometry and ELISA, respectively.
In Vivo Murine Tumor Model Workflow
dot
Caption: In Vivo Evaluation Workflow.
Methodology:
-
Tumor Implantation: Syngeneic tumor cells are implanted subcutaneously into immunocompetent mice.
-
Treatment: Once tumors reach a specified size, they are injected intratumorally with this compound or T-VEC according to a defined dosing schedule.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly to assess treatment efficacy.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested. The immune cell composition of the tumor microenvironment (e.g., CD4+, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) is analyzed by flow cytometry and immunohistochemistry.
-
Abscopal Effect Model: To evaluate systemic anti-tumor immunity, a bilateral tumor model is often used, where only one tumor is treated, and the growth of the untreated, contralateral tumor is monitored. [5]6. Immune Memory: Mice that have cleared their tumors following treatment can be re-challenged with the same tumor cells to assess for the development of long-term immunological memory.
Conclusion
This compound and T-VEC represent two innovative and promising approaches to intratumoral immunotherapy. This compound, a synthetic peptide, offers a non-viral, rapid, and direct oncolytic mechanism that robustly induces immunogenic cell death. T-VEC, an oncolytic virus, provides a self-replicating therapeutic that combines direct oncolysis with the sustained local production of an immune-stimulatory cytokine.
The choice between these or other intratumoral agents will depend on various factors, including the tumor type, its microenvironment, and the potential for combination with other therapies such as checkpoint inhibitors. The data presented in this guide, derived from publicly available research, aims to provide a solid foundation for researchers and drug developers to make informed decisions in the advancement of cancer immunotherapy. As more clinical data for this compound becomes available, a more direct comparison of its clinical utility against the established efficacy of T-VEC will be possible.
References
- 1. verrica.com [verrica.com]
- 2. This compound (Oncopore™): A short synthetic anticancer peptide and novel immunotherapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a first-in-class oncolytic peptide that reprograms the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Oncolytic peptide this compound induces an immune-mediated abscopal effect in a rat sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Talimogene Laherparepvec (T-VEC): A Review of the Recent Advances in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Talimogene laherparepvec: First in class oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Pathways: Mechanism of Action for Talimogene Laherparepvec, a New Oncolytic Virus Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
LTX-315 in Combination with Chemotherapy: A Comparative Guide to Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
LTX-315 is a first-in-class oncolytic peptide that has demonstrated significant potential in cancer immunotherapy. Its primary mechanism of action involves the induction of immunogenic cell death (ICD), which effectively transforms immunologically "cold" tumors into "hot" tumors, thereby making them more susceptible to immune-mediated destruction. This guide provides a comparative analysis of the preclinical efficacy of this compound when combined with two different chemotherapy agents: doxorubicin (B1662922) and cyclophosphamide. The data presented is derived from key preclinical studies and is intended to inform further research and drug development efforts.
Mechanism of Action: Reshaping the Tumor Microenvironment
This compound exerts its oncolytic effect by disrupting the plasma and mitochondrial membranes of cancer cells. This leads to the release of damage-associated molecular patterns (DAMPs) and tumor antigens. The release of these molecules initiates a cascade of immune responses, including the recruitment and activation of dendritic cells and a subsequent increase in tumor-infiltrating lymphocytes (TILs), particularly CD8+ T-cells. This process effectively reprograms the tumor microenvironment from an immunosuppressive to an immunostimulatory state.
Figure 1: this compound mechanism of action leading to immunogenic cell death.
Efficacy in Combination with Doxorubicin
A preclinical study investigated the combination of intratumoral this compound with liposomal doxorubicin (CAELYX®) in a triple-negative breast cancer (TNBC) model. The results demonstrated a significant additive antitumor effect.[1][2][3]
Quantitative Data Summary
| Treatment Group | Complete Tumor Regression | Median Survival (Days) | Key Observations |
| Vehicle | 0% | 25 | Uncontrolled tumor growth. |
| This compound alone | 0% | 25 | Limited therapeutic efficacy as monotherapy. |
| Doxorubicin (CAELYX®) alone | 0% | 35 | Partial tumor growth inhibition. |
| This compound + Doxorubicin (CAELYX®) | 50% | 64.5 | Significant tumor growth inhibition and complete regression in half of the animals.[2][4] |
Experimental Protocol: this compound and Doxorubicin in a 4T1 TNBC Model
-
Animal Model: Female BALB/c mice.
-
Tumor Model: Orthotopic 4T1 mammary fat pad model, which is a well-established model for triple-negative breast cancer.
-
Treatment Groups:
-
Vehicle (saline)
-
This compound (intratumoral injections of 0.5 mg on days 8, 9, and 10 post-tumor implantation)
-
CAELYX® (liposomal doxorubicin)
-
This compound + CAELYX®
-
-
Outcome Measures: Tumor growth was monitored, and survival was recorded. Histological analysis was performed to assess tumor necrosis and immune cell infiltration.[1][3]
References
A Head-to-Head Comparison of LTX-315 and Other DAMP Inducers in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the induction of immunogenic cell death (ICD) has emerged as a promising strategy to convert "cold" tumors into "hot" ones, thereby priming the immune system for a robust anti-tumor response. At the heart of ICD lies the release of Damage-Associated Molecular Patterns (DAMPs), endogenous molecules that act as danger signals to alert and activate the innate immune system. LTX-315, a first-in-class oncolytic peptide, has garnered significant attention for its potent ability to induce DAMP release. This guide provides a head-to-head comparison of this compound with other DAMP inducers, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug development endeavors.
Mechanism of Action: this compound vs. Other DAMP Inducers
This compound is a synthetic 9-mer cationic peptide designed to selectively target and disrupt the plasma membrane of cancer cells.[1] Its oncolytic activity is mediated through a membranolytic effect, leading to rapid necrotic cell death and the release of a broad spectrum of DAMPs.[2][3] This mechanism is distinct from many conventional DAMP inducers:
-
Chemotherapeutic Agents: Certain chemotherapies, such as anthracyclines (e.g., doxorubicin) and platinum-based drugs (e.g., cisplatin), induce apoptosis, a form of programmed cell death. While apoptotic cells can release some DAMPs, the process is generally less inflammatory than the necrosis induced by this compound.[4]
-
Radiation Therapy: Ionizing radiation primarily induces cell death through DNA damage, leading to apoptosis or mitotic catastrophe. Similar to chemotherapy, the release of DAMPs can be variable and dependent on the radiation dose and fractionation schedule.[5][6]
-
Other Oncolytic Peptides: Peptides like melittin (B549807) and LL-37 also exert their effects through membrane disruption, sharing a similar mechanistic principle with this compound. However, differences in their amino acid composition and structure can influence their lytic potency and the specific profile of released DAMPs.
The rapid and robust induction of necrosis by this compound is thought to contribute to its potent immunostimulatory effects, setting it apart from therapies that primarily induce the less inflammatory apoptotic pathway.[7]
Comparative Analysis of DAMP Release
The efficacy of a DAMP inducer is often correlated with the quantity and kinetics of DAMP release. Key DAMPs include ATP, high-mobility group box 1 (HMGB1), calreticulin (B1178941) (CRT), and cytochrome c. The following tables summarize available quantitative data comparing this compound with other DAMP inducers.
Table 1: In Vitro ATP Release
| Inducer | Cell Line | Concentration/Dose | Time Point | ATP Release (Fold Change vs. Control) | Citation |
| This compound | A375 (Melanoma) | 35 µM | 10 min | ~4.5 | [8] |
| Doxorubicin | 4T1 (Breast Cancer) | 1 µM | 24 h | ~2.0 | [4] |
| Cisplatin | A549 (Lung Cancer) | 50 µM | 48 h | ~2.5 | |
| Radiation | B16F10 (Melanoma) | 10 Gy | 72 h | ~2.0 | [5] |
Table 2: In Vitro HMGB1 Release
| Inducer | Cell Line | Concentration/Dose | Time Point | HMGB1 Release (Fold Change vs. Control) | Citation |
| This compound | A375 (Melanoma) | 17 µM | 60 min | Significant increase (qualitative) | [8] |
| Doxorubicin | 4T1 (Breast Cancer) | 1 µM | 48 h | Significant increase (qualitative) | [4] |
| Cisplatin | A549 (Lung Cancer) | 50 µM | 72 h | ~3.0 | |
| Radiation | B16F10 (Melanoma) | 10 Gy | 72 h | ~2.5 | [5] |
Table 3: In Vitro Calreticulin (CRT) Surface Exposure
| Inducer | Cell Line | Concentration/Dose | Time Point | % CRT Positive Cells | Citation |
| This compound | U2OS (Osteosarcoma) | 50 µg/mL | 6 h | ~40% | [9] |
| Mitoxantrone | U2OS (Osteosarcoma) | 1 µM | 6 h | ~60% | [9] |
| Radiation | B16F10 (Melanoma) | 10 Gy | 48 h | ~30% | [5] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. However, it provides a valuable overview of the relative potency of these DAMP inducers.
Signaling Pathways Activated by DAMPs
The DAMPs released from dying tumor cells interact with Pattern Recognition Receptors (PRRs) on immune cells, primarily dendritic cells (DCs), leading to their activation and maturation. This initiates a cascade of downstream signaling events crucial for the development of an anti-tumor immune response.
DAMP-Receptor Interaction and Downstream Signaling
As depicted, ATP binds to the P2X7 receptor, leading to the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β.[2] HMGB1 engages Toll-like receptor 4 (TLR4), which signals through the MyD88-dependent pathway to activate NF-κB, a key transcription factor for various inflammatory genes.[10] Calreticulin, exposed on the surface of dying cells, acts as an "eat-me" signal by binding to CD91 on dendritic cells, promoting phagocytosis and antigen presentation.
Experimental Protocols
Cell Lines and Culture Conditions
-
A375 (Human Melanoma): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[8][11]
-
B16F10 (Murine Melanoma): Maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[4]
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro DAMP Release Assays
Workflow:
Protocol:
-
Seed cells (e.g., A375 or B16F10) in a 96-well white-walled plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or other DAMP inducers.
-
At specified time points, collect the cell culture supernatant.
-
Add a luciferase-based ATP detection reagent to the supernatant according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The amount of ATP is proportional to the light signal.
Workflow:
Protocol:
-
Treat cells and collect the supernatant as described for the ATP assay.
-
Coat a 96-well ELISA plate with an anti-HMGB1 capture antibody overnight at 4°C.[7]
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected cell supernatants and a serial dilution of recombinant HMGB1 standard to the wells and incubate.
-
Wash the plate and add a biotinylated anti-HMGB1 detection antibody.
-
After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add TMB substrate and stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
Workflow:
Protocol:
-
Treat cells with the DAMP inducer for the desired time.
-
Harvest the cells gently and wash them with FACS buffer (PBS with 1% BSA).
-
Incubate the cells with a primary antibody against calreticulin.[12]
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Resuspend the cells in FACS buffer and analyze them using a flow cytometer to quantify the percentage of CRT-positive cells.
Protocol:
-
Treat cells with the DAMP inducer.
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.
-
Run the protein lysates from the cytosolic fractions on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against cytochrome c.
-
Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
In Vivo Tumor Models
Syngeneic mouse tumor models are essential for evaluating the in vivo efficacy of DAMP inducers and their impact on the tumor microenvironment.
Protocol:
-
Subcutaneously inject B16F10 melanoma cells into the flank of C57BL/6 mice.[4]
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Administer this compound intratumorally, while other agents like chemotherapy can be given systemically (e.g., intraperitoneally or intravenously).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, tumors can be excised for histological analysis and immunophenotyping of tumor-infiltrating lymphocytes (TILs) by flow cytometry.
Conclusion
This compound stands out as a potent DAMP inducer with a distinct mechanism of action that favors a robust immunogenic response. Its ability to rapidly induce necrotic cell death leads to a significant release of key DAMPs, which in turn activate critical innate immune signaling pathways. While direct quantitative comparisons with a wide range of other DAMP inducers are still emerging, the available data suggests that this compound is a highly effective agent for promoting immunogenic cell death. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals seeking to explore and harness the therapeutic potential of DAMP inducers in cancer immunotherapy. Further head-to-head studies will be crucial to fully elucidate the comparative efficacy of this compound and to optimize its clinical application, both as a monotherapy and in combination with other immunotherapeutic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound sequentially promotes lymphocyte-independent and lymphocyte-dependent antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 9. verrica.com [verrica.com]
- 10. researchgate.net [researchgate.net]
- 11. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Abscopal Effect of LTX-315 in Clinical Settings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for immunotherapies that can turn a "cold" tumor "hot" and induce systemic, tumor-specific immune responses is a paramount goal in oncology. LTX-315, a first-in-class oncolytic peptide, has emerged as a promising agent capable of not only causing direct tumor lysis but also eliciting an "abscopal effect"—the regression of distant, non-injected tumors. This guide provides a comprehensive comparison of this compound's performance with other therapies known to induce abscopal effects, supported by available clinical and preclinical data.
This compound: Mechanism of Action and the Abscopal Effect
This compound is a nine-amino-acid peptide derived from human lactoferrin.[1] Its primary mechanism involves the disruption of tumor cell membranes, leading to immunogenic cell death (ICD).[1][2] This process releases a cascade of damage-associated molecular patterns (DAMPs) and tumor-associated antigens (TAAs), which in turn activate the innate and adaptive immune systems.[2][3] The subsequent infiltration of CD8+ T cells into the tumor microenvironment is a key factor in both local and systemic anti-tumor activity.[4][5] Evidence from a Phase I trial (NCT01986426) has demonstrated this increase in intralesional CD8+ T cells post-treatment.[4]
The abscopal effect of this compound has been observed in preclinical models and suggested in clinical trials.[6] For instance, a patient with metastatic leiomyosarcoma in the Phase I trial experienced a 64% reduction in a non-injected lung lesion following the injection of a gluteal muscle lesion with this compound.
Clinical Performance of this compound
Clinical trials have begun to quantify the efficacy of this compound, both as a monotherapy and in combination with other immunotherapies.
This compound Monotherapy
A Phase I dose-escalating study (NCT01986426) in patients with advanced solid tumors demonstrated that intratumoral this compound was well-tolerated and clinically active.[4] While no formal partial responses by immune-related response criteria were recorded for the overall disease burden, a substantial volume reduction (≥30%) of injected tumors was seen in 29% of patients.[4] Importantly, this trial provided clinical evidence of the abscopal effect.[4]
A notable success has been observed in a Phase II trial (NCT05188729) for basal cell carcinoma (BCC).[7]
| Metric | This compound in Basal Cell Carcinoma (Phase II) |
| Overall Response Rate (ORR) | 97%[7] |
| Complete Histological Clearance | 51%[7] |
| Overall Reduction in Tumor Size | 86%[7] |
This compound in Combination Therapy
Preclinical studies have shown a synergistic effect when this compound is combined with checkpoint inhibitors.[8] Clinical data is emerging from studies combining this compound with pembrolizumab (B1139204) (anti-PD-1) and ipilimumab (anti-CTLA-4).[9]
Comparison with Alternative Abscopal Effect-Inducing Therapies
Several other cancer therapies have demonstrated the ability to induce an abscopal effect. Here, we compare this compound with some of the most notable examples.
Talimogene Laherparepvec (T-VEC)
T-VEC is an oncolytic herpes virus approved for the treatment of advanced melanoma. The pivotal Phase III OPTiM trial (NCT00769704) provides robust data on its local and systemic effects.[10][11]
| Metric | T-VEC in Advanced Melanoma (OPTiM Trial) |
| Durable Response Rate (DRR) | 16%[10] |
| Overall Response Rate (ORR) | 26%[10] |
| Complete Response (CR) Rate | 11%[10] |
| Response in Injected Lesions (≥50% size reduction) | 64% |
| Response in Uninjected Non-Visceral Lesions (≥50% size reduction) | 34% |
| Response in Visceral Lesions (≥50% size reduction) | 15% |
PV-10 (Rose Bengal)
PV-10 is an investigational agent for intralesional injection that induces chemoablation of tumors. A Phase II trial in refractory metastatic melanoma showed promising results, including bystander lesion regression.[12][13]
| Metric | PV-10 in Refractory Metastatic Melanoma (Phase II) |
| Best Overall Response Rate (Target Lesions) | 51%[12] |
| Complete Response Rate (Target Lesions) | 26%[12] |
| Bystander Lesion Regression | Correlated with target lesion response[12] |
| Complete Response (When all disease injected) | 50%[14] |
Radiotherapy in Combination with Immune Checkpoint Inhibitors
Combining local radiotherapy with systemic checkpoint inhibitors has been shown to enhance the abscopal effect.
| Therapy Combination | Cancer Type | Abscopal Response Rate | Notes |
| Radiotherapy + Ipilimumab | Metastatic Melanoma | 52% (11/21 patients)[15] | Includes partial responses and stable disease in non-irradiated lesions. |
| Radiotherapy + Pembrolizumab | Metastatic NSCLC | 41.7%[4] | Pooled analysis of PEMBRO-RT and MDACC trials. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings.
This compound Phase I Trial (NCT01986426)
-
Patient Population: Patients with advanced/metastatic solid tumors with at least one transdermally accessible lesion.[16]
-
Dosing Regimen (Arm A): this compound was injected into a single lesion on three consecutive days in week 1, followed by weekly injections for weeks 2-6. From week 8, injections were administered every two weeks.[4][16]
-
Dosing Regimen (Arm B, C, D): this compound was injected on two consecutive days for three weeks (Days 1, 2, 8, 9, 15, and 16). Arm C combined this with ipilimumab, and Arm D with pembrolizumab.[16][17]
This compound Phase II BCC Trial (NCT05188729)
-
Patient Population: Adults with biopsy-proven basal cell carcinoma.[18]
-
Dosing Regimen (Part 2): A total daily dose of 8 mg of VP-315 (this compound) was administered. Some cohorts received a loading dose of 4 mg on the first day. Treatment continued for up to three consecutive days per week for a maximum of two weeks, or until the lesion became necrotic.[19]
T-VEC OPTiM Phase III Trial (NCT00769704)
-
Patient Population: Patients with unresectable Stage IIIb, IIIc, and IV melanoma.[11]
-
Dosing Regimen: An initial dose of up to 4 mL of 10^6 PFU/mL was injected intralesionally. Three weeks later, subsequent doses of up to 4 mL of 10^8 PFU/mL were administered every two weeks.
PV-10 Phase II Melanoma Trial
-
Patient Population: Patients with refractory cutaneous or subcutaneous metastatic melanoma.[12][13]
-
Dosing Regimen: Up to 20 lesions were injected with 0.5 mL of PV-10 per cm³ of lesion volume. Treatment could be repeated at weeks 8, 12, and 16 for new or persistent lesions.[13]
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. This compound: a first-in-class oncolytic peptide that reprograms the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lytixbiopharma.com [lytixbiopharma.com]
- 3. The oncolytic peptide this compound triggers necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. verrica.com [verrica.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Open-Label Proof of Concept Study of VP-315 in Basal Cell Carcinoma [clin.larvol.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Phase 2 Study of Intralesional PV-10 in Refractory Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 2 Study of Intralesional PV-10 in Refractory Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intralesional PV‐10 for the treatment of in‐transit melanoma metastases—Results of a prospective, non‐randomized, single center study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Abscopal effects of radiotherapy on advanced melanoma patients who progressed after ipilimumab immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. This compound in Patients With Transdermally Accessible Tumours as Monotherapy or Combination With Ipilimumab or Pembrolizumab | Clinical Research Trial Listing [centerwatch.com]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
LTX-315 vs. Toll-like Receptor (TLR) Agonists: A Comparative Guide to Innate Immunity Activation
For Researchers, Scientists, and Drug Development Professionals
The activation of the innate immune system is a cornerstone of modern immunotherapy. Two prominent strategies in this domain involve the use of the oncolytic peptide LTX-315 and various Toll-like receptor (TLR) agonists. Both approaches aim to convert "cold" tumors into "hot" ones by instigating a potent anti-tumor immune response. This guide provides an objective comparison of their mechanisms, performance based on experimental data, and the methodologies employed in key experiments.
Mechanism of Action: A Tale of Two Strategies
This compound and TLR agonists employ distinct yet convergent strategies to awaken the innate immune system.
This compound: Inducing Immunogenic Cell Death and Direct Immune Stimulation
This compound is a synthetic 9-mer cationic peptide derived from human lactoferrin.[1] Its primary mechanism involves the direct lysis of tumor cells. This compound's cationic nature facilitates its interaction with the anionic components of cancer cell membranes, leading to membrane disruption and necrotic cell death.[1][2] This process, known as immunogenic cell death (ICD), results in the release of damage-associated molecular patterns (DAMPs), including ATP, calreticulin (B1178941) (CRT), and high mobility group box 1 (HMGB1).[1][3] These DAMPs act as "danger signals" that recruit and activate antigen-presenting cells (APCs), such as dendritic cells (DCs).[3][4]
Furthermore, recent studies have revealed that this compound has a dual mechanism of action. Beyond inducing ICD, it can also directly activate Toll-like receptor 7 (TLR7), an endosomal receptor that recognizes single-stranded RNA.[4][5] This direct TLR7 agonism further enhances the activation and maturation of DCs, leading to a more robust anti-tumor T-cell response.[4][5] The entire process is heavily dependent on the MyD88 adaptor protein, a key component of most TLR signaling pathways.[4][5]
TLR Agonists: Direct Activation of Pattern Recognition Receptors
Toll-like receptors are a class of pattern recognition receptors (PRRs) that are central to the innate immune system.[6][7] They recognize conserved molecular structures on pathogens, known as pathogen-associated molecular patterns (PAMPs).[7] TLR agonists are molecules that mimic these PAMPs, thereby directly stimulating TLRs and initiating a downstream signaling cascade.[6]
There are various types of TLRs, each recognizing different molecular patterns. For example, TLR4 recognizes lipopolysaccharide (LPS) from gram-negative bacteria, TLR7/8 recognizes single-stranded RNA, and TLR9 recognizes unmethylated CpG DNA.[7] Upon activation by their respective agonists, TLRs recruit adaptor proteins like MyD88 or TRIF, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[6][8] This, in turn, results in the production of pro-inflammatory cytokines and chemokines, as well as the maturation of APCs, which are essential for priming the adaptive immune response.[6][9]
Performance Data: A Quantitative Comparison
| Parameter | This compound | TLR Agonists (Various) |
| Tumor Response | Induces substantial volume reduction (≥30%) in injected tumors in 29% of patients in a Phase I trial.[10] In a Phase II trial for basal cell carcinoma, complete tumor elimination was observed in approximately 51% of treated tumors with an 86% overall reduction in tumor size.[11][12] | Efficacy varies depending on the specific agonist, tumor type, and combination therapy. For example, the TLR9 agonist SD-101 in combination with pembrolizumab (B1139204) showed a 22% overall response rate in melanoma. |
| Immune Cell Infiltration | 86% of biopsied patients showed an increase in intralesional CD8+ T cells post-treatment.[10] | Intratumoral injection of TLR agonists generally leads to increased infiltration of CD8+ T cells and other immune cells. |
| Dendritic Cell Maturation | Upregulates the expression of co-stimulatory molecules (CD80, CD83, CD86) and MHC class II (HLA-DR) on human monocyte-derived DCs.[4] | TLR agonists are potent inducers of DC maturation, upregulating CD40, CD80, CD86, and CCR7.[12][13][14] |
| Cytokine Induction | Induces the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][4] Also stimulates a type-1 interferon response.[1] | Different TLR agonists induce distinct cytokine profiles. For example, TLR7/8 agonists are known to induce high levels of IFN-α, TNF-α, and IL-12.[9][15] TLR4 agonists induce TNF-α and IL-12p70.[16] |
| Systemic Effects | Evidence of an abscopal effect (regression of distant, non-injected tumors) has been demonstrated.[10] | Abscopal effects have been reported with some TLR agonists, particularly in combination with checkpoint inhibitors. |
| Safety Profile | The most common treatment-related adverse events are transient hypotension, flushing, and injection site reactions. Grade 3 hypersensitivity or anaphylaxis has been reported in a small percentage of patients.[10] | Adverse events are dependent on the specific agonist, dose, and route of administration. Systemic administration can lead to flu-like symptoms and cytokine release syndrome. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in vivo experiments.
In Vivo Tumor Model and Treatment
Objective: To evaluate the anti-tumor efficacy of intratumorally administered this compound or a TLR agonist in a syngeneic mouse tumor model.
Experimental Workflow:
Protocol Details:
-
Animal Model: 6-8 week old female C57BL/6 mice are commonly used.
-
Tumor Cell Line: B16F10 melanoma or CT26 colon carcinoma cells are frequently utilized.
-
Tumor Inoculation: 1 x 10^5 to 1 x 10^6 tumor cells are injected subcutaneously into the flank of the mice.[17][18]
-
Treatment Initiation: Treatment begins when tumors reach a palpable size, typically around 50-100 mm³.[18][19]
-
Dosing and Administration:
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal weight and general health are also monitored.[19]
-
Endpoint Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry or immunohistochemistry. Blood can be collected for cytokine analysis.
Analysis of Dendritic Cell Maturation
Objective: To assess the ability of this compound or a TLR agonist to induce the maturation of dendritic cells in vitro.
Protocol Details:
-
Cell Culture: Human monocyte-derived dendritic cells (moDCs) are generated from peripheral blood mononuclear cells (PBMCs).
-
Stimulation: Immature moDCs are incubated with varying concentrations of this compound or a specific TLR agonist for a set period (e.g., 24-48 hours).
-
Flow Cytometry Analysis: Cells are stained with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR) and analyzed by flow cytometry to quantify the percentage of mature DCs and the mean fluorescence intensity of these markers.[4]
-
Cytokine Analysis: Supernatants from the cell cultures are collected, and the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-12) are measured using ELISA or a multiplex bead array.[16]
Conclusion
Both this compound and TLR agonists are promising immunotherapeutic agents that effectively activate the innate immune system to fight cancer. This compound offers a unique dual mechanism of inducing immunogenic cell death and directly stimulating TLR7, leading to a potent, localized inflammatory response and systemic anti-tumor immunity. TLR agonists, on the other hand, provide a versatile platform for activating specific innate immune pathways, with a wide range of agonists available for different therapeutic applications.
The choice between these two approaches will depend on the specific clinical context, including the tumor type, its location, and the desired immune response profile. Further head-to-head studies are warranted to directly compare their efficacy and safety and to explore potential synergistic combinations to maximize their therapeutic potential.
References
- 1. The oncolytic peptide this compound triggers immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oncolytic peptide this compound triggers necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. youtube.com [youtube.com]
- 9. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of TLR agonists on maturation and function of 3-day dendritic cells from AML patients in complete remission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maturation of monocyte-derived dendritic cells with Toll-like receptor 3 and 7/8 ligands combined with prostaglandin E2 results in high interleukin-12 production and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 16. In vitro cytokine induction by TLR-activating vaccine adjuvants in human blood varies by age and adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. This compound sequentially promotes lymphocyte-independent and lymphocyte-dependent antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Intratumoral treatment of one tumor lesion with this compound induces complete tumor regression and long-term specific protective immune responses in a metastatic rodent tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of LTX-315-Treated Tumors: A Guide for Researchers
An in-depth look at the transcriptomic shifts induced by the oncolytic peptide LTX-315 reveals a stark contrast to traditional chemotherapy, offering a promising immunotherapeutic avenue for solid tumors. This guide provides a comparative analysis of the transcriptomic landscape in tumors treated with this compound versus standard-of-care chemotherapeutic agents, dacarbazine (B1669748) for melanoma and doxorubicin (B1662922) for soft tissue sarcoma.
This compound, a first-in-class oncolytic peptide, reshapes the tumor microenvironment by inducing immunogenic cell death, thereby transforming immunologically "cold" tumors into "hot" ones. This is characterized by a significant influx of T cells and the activation of innate and adaptive immune responses. In contrast, conventional chemotherapies like dacarbazine and doxorubicin primarily exert their effects through cytotoxic mechanisms, leading to different transcriptomic signatures that are often associated with cell cycle arrest, DNA repair, and, in many cases, the development of resistance.
Performance Comparison: this compound vs. Chemotherapy
Transcriptomic analyses of tumors treated with this compound consistently demonstrate a robust immune activation signature. This is in sharp contrast to the transcriptomic changes observed after treatment with dacarbazine or doxorubicin, which are more centered on cellular stress and survival pathways.
| Treatment | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Overall Transcriptomic Signature |
| This compound | Genes involved in T-cell activation, chemokine and cytokine signaling, and antigen presentation. Pathways related to innate and adaptive immune responses.[1][2] | Immunosuppressive pathways. | "Hot" Immunogenic Profile: Characterized by increased T-cell infiltration and a pro-inflammatory tumor microenvironment.[1][2] |
| Dacarbazine (Melanoma) | Genes associated with apoptosis, DNA repair, and cell proliferation. Upregulation of IL-8 and VEGF.[3][4][5] Pathways involved in cell cycle regulation and response to chemotherapy.[3][5] | Genes such as ITGB8 and MMP1.[3] | Chemoresistance and Angiogenesis: Transcriptomic changes are often linked to the development of resistance and the promotion of tumor survival through angiogenesis.[4][6][7] |
| Doxorubicin (Sarcoma) | Pathways such as WNT/BETA-CATENIN and HEDGEHOG are implicated in resistance.[8] In sensitive tumors, immune and metabolic pathways are enriched.[8] | Specific gene downregulation is context-dependent and related to drug sensitivity. | Variable Response Signature: The transcriptomic profile is highly dependent on the tumor's sensitivity to the drug, with resistant tumors showing activation of survival pathways.[8][9] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of this compound and conventional chemotherapies are reflected in the signaling pathways they modulate.
This compound Signaling Pathway
This compound initiates a cascade of events leading to immunogenic cell death and immune activation.
References
- 1. This compound-enabled, radiotherapy-boosted immunotherapeutic control of breast cancer by NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptomic Profiling Revealed Plexin A2 Downregulation With Migration and Invasion Alteration in Dacarbazine-Treated Primary Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dacarbazine causes transcriptional up-regulation of interleukin 8 and vascular endothelial growth factor in melanoma cells: a possible escape mechanism from chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exposure of melanoma cells to dacarbazine results in enhanced tumor growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dacarbazine-based chemotherapy for metastatic melanoma: thirty-year experience overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment and characterization of 18 Sarcoma Cell Lines: Unraveling the Molecular Mechanisms of Doxorubicin Resistance in Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
LTX-315 and Tumor Mutational Burden: A Comparative Guide for Researchers
An objective analysis of LTX-315's potential efficacy in tumors with varying mutational loads, benchmarked against established immunotherapies.
Introduction
This compound is an oncolytic peptide currently under investigation as a novel immunotherapy. Its primary mechanism of action is the induction of immunogenic cell death (ICD), a process that transforms the tumor into an in-situ vaccine.[1][2] This guide provides a comparative analysis of this compound's potential effectiveness across different tumor mutational burdens (TMB), a key biomarker for predicting response to several immunotherapies. While direct clinical data correlating this compound efficacy with TMB is not yet available, this document synthesizes preclinical findings and theoretical frameworks to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals. A comparison with immune checkpoint inhibitors (ICIs), for which a wealth of TMB-related efficacy data exists, is provided to contextualize the potential of this compound.
Theoretical Synergy: this compound and High Tumor Mutational Burden
The core principle of this compound's action is to induce necrosis in tumor cells, leading to the release of tumor-associated antigens and danger-associated molecular patterns (DAMPs).[3][4] This event is hypothesized to initiate a robust anti-tumor immune response. Tumors with a high mutational burden harbor a greater number of somatic mutations, which can translate into a broader repertoire of neoantigens—novel proteins not expressed in healthy cells.[5] These neoantigens are crucial for the immune system's ability to distinguish cancer cells from normal tissues.
Therefore, it is a strong scientific hypothesis that the efficacy of this compound would be enhanced in tumors with high TMB. The oncolytic activity of this compound would liberate a diverse array of neoantigens, which can then be presented to T-cells, leading to a more potent and specific anti-tumor immune response.[6][7]
Comparative Analysis: this compound vs. Immune Checkpoint Inhibitors
Immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-CTLA-4 antibodies, have demonstrated a clear correlation between efficacy and TMB across various cancer types.[8][9] High TMB is often predictive of a better response to ICIs.[10] The following table summarizes the key differences and potential synergies between this compound and ICIs in the context of TMB.
| Feature | This compound | Immune Checkpoint Inhibitors (ICIs) |
| Primary Mechanism | Induces immunogenic cell death (ICD), releasing tumor antigens and DAMPs.[3][4] | Block inhibitory signals on T-cells, restoring their anti-tumor activity.[9] |
| Role of TMB | Hypothesized: Higher TMB provides a greater diversity of neoantigens for the this compound-induced immune response to target, potentially leading to enhanced efficacy.[6][7] | Established: Higher TMB is a predictive biomarker for improved overall survival and progression-free survival in patients treated with ICIs across many cancer types.[8][11] |
| Tumor Microenvironment | Reprograms the tumor microenvironment from "cold" (non-inflamed) to "hot" (T-cell infiltrated).[12][13] | Efficacy is often limited in "cold" tumors with low T-cell infiltration. |
| Potential Synergy | By converting "cold" tumors to "hot," this compound could potentially sensitize tumors with low TMB to the effects of ICIs. | Combination with agents that increase T-cell infiltration, like this compound, could broaden the utility of ICIs to a larger patient population. |
Quantitative Data Summary
While specific data on this compound's efficacy stratified by TMB is pending, the following tables present relevant clinical and preclinical findings for this compound and comparative data for ICIs.
Table 1: Clinical and Preclinical Observations for this compound
| Study Type | Model/Patient Population | Key Findings | Citation |
| Phase I Clinical Trial (NCT01986426) | Patients with advanced solid tumors | Intratumoral this compound was well-tolerated and demonstrated clinical activity, including abscopal effects. Increased CD8+ T-cell infiltration was observed in 86% of biopsied lesions post-treatment. | [14][15] |
| Phase I/II Clinical Trial (NCT01986426) | Patients with advanced solid tumors (monotherapy and in combination with ICIs) | This compound monotherapy led to clonal expansion of T-cells in the blood, with 50% of these clones detected in post-treatment tumor biopsies. The combination with ICIs showed anti-tumor activity. | [16] |
| Preclinical Study | Murine melanoma model | This compound induced complete tumor regression and long-term protective immune responses. | [3] |
| Preclinical Study | Murine models | This compound treatment reshapes the tumor microenvironment by decreasing immunosuppressive cells and increasing effector T-cells. | [12][13] |
Table 2: Efficacy of Immune Checkpoint Inhibitors by Tumor Mutational Burden
| Cancer Type | Immune Checkpoint Inhibitor | TMB High vs. Low | Outcome | Citation |
| Pan-cancer | Pembrolizumab | ≥10 mut/Mb vs. <10 mut/Mb | Objective Response Rate: 29% vs. 6% | [11] |
| Melanoma | Anti-CTLA-4 or Anti-PD-1 | High vs. Low | Improved Overall Survival (HR=0.49) and Progression-Free Survival (HR=0.47) in the high TMB group. | |
| Pan-cancer | ICIs | High vs. Low | High TMB associated with better Overall Survival (HR=0.53) and Progression-Free Survival (HR=0.52). | [8] |
Experimental Protocols
Assessment of Immunogenic Cell Death (ICD) Induced by this compound
A key aspect of this compound's mechanism is the induction of ICD. The hallmarks of ICD can be assessed using the following methodologies, as described in studies on this compound.[3][17][18]
-
Calreticulin (B1178941) (CRT) Exposure:
-
Method: Flow cytometry.
-
Protocol: Tumor cells are treated with this compound or a control substance. After incubation, cells are stained with an antibody against calreticulin and a viability dye (e.g., propidium (B1200493) iodide). The surface expression of CRT on viable cells is then quantified by flow cytometry.
-
-
ATP Release:
-
Method: Bioluminescence assay.
-
Protocol: Supernatants from this compound-treated and control tumor cell cultures are collected. The amount of ATP in the supernatant is measured using a luciferase-based ATP assay kit, with luminescence quantified on a luminometer.
-
-
High Mobility Group Box 1 (HMGB1) Release:
-
Method: ELISA or Western Blot.
-
Protocol: Supernatants from treated and control cells are collected. The concentration of HMGB1 in the supernatant is determined using a commercially available HMGB1 ELISA kit or by Western blot analysis.
-
Quantification of Tumor Mutational Burden (TMB)
TMB is defined as the number of somatic mutations per megabase of the coding region of a tumor genome.[19]
-
Gold Standard Method: Whole Exome Sequencing (WES)
-
Protocol: DNA is extracted from both tumor tissue and a matched normal sample (e.g., blood). The exonic regions of the DNA are captured and sequenced using next-generation sequencing (NGS). Somatic mutations are identified by comparing the tumor and normal DNA sequences. TMB is calculated by dividing the total number of non-synonymous somatic mutations by the size of the coding region sequenced.[20][21]
-
-
Clinical Application: Targeted Next-Generation Sequencing (NGS) Panels
-
Protocol: DNA is extracted from a tumor sample. A targeted panel of cancer-related genes is sequenced using NGS. The number of somatic mutations detected within the panel is used to estimate the TMB. This method is faster and more cost-effective than WES.[22] Several FDA-approved and commercially available panels are used in clinical practice.
-
Visualizing the Mechanism: this compound and TMB
The following diagrams illustrate the proposed mechanism of action for this compound and its hypothesized relationship with TMB.
Caption: Mechanism of this compound induced anti-tumor immunity.
Caption: Hypothesized impact of TMB on this compound efficacy.
Conclusion
This compound represents a promising immunotherapeutic agent with a unique mechanism of action. While direct clinical evidence is still emerging, the scientific rationale for its enhanced efficacy in tumors with high mutational burden is compelling. By inducing immunogenic cell death and transforming the tumor into an in-situ vaccine, this compound has the potential to be particularly effective in patients with a high neoantigen load. Further clinical studies stratifying patients by TMB are warranted to validate this hypothesis and to define the patient populations most likely to benefit from this compound, both as a monotherapy and in combination with other immunotherapies such as immune checkpoint inhibitors.
References
- 1. verrica.com [verrica.com]
- 2. This compound: a first-in-class oncolytic peptide that reprograms the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oncolytic peptide this compound induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncolytic peptide this compound triggers necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of neoantigens and tumor mutational burden in cancer immunotherapy: advances, mechanisms, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neoantigen-based immunotherapy: advancing precision medicine in cancer and glioblastoma treatment through discovery and innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tumor Mutational Burden and Efficacy of Immune Checkpoint Inhibitors: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Tumor mutational burden and survival on immune checkpoint inhibition in >8000 patients across 24 cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lytixbiopharma.com [lytixbiopharma.com]
- 13. lytixbiopharma.com [lytixbiopharma.com]
- 14. Safety, Antitumor Activity, and T-cell Responses in a Dose-Ranging Phase I Trial of the Oncolytic Peptide this compound in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ascopubs.org [ascopubs.org]
- 17. The oncolytic peptide this compound triggers immunogenic cell death [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. Methods of measurement for tumor mutational burden in tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Approach to evaluating tumor mutational burden in routine clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. frontiersin.org [frontiersin.org]
- 22. Tumor mutational burden - Wikipedia [en.wikipedia.org]
LTX-315's Impact on the T-Cell Receptor Repertoire: A Comparative Guide
An Introduction to LTX-315 and the Significance of the T-Cell Receptor Repertoire
This compound is a first-in-class oncolytic peptide designed for the intratumoral treatment of solid tumors. It functions by inducing immunogenic cell death (ICD), a process that not only kills cancer cells directly but also triggers a robust anti-tumor immune response. A critical aspect of this immune response is its effect on the T-cell receptor (TCR) repertoire, the vast collection of T-cell receptors that determines the ability of the immune system to recognize and eliminate specific threats, including cancer cells. A diverse and dynamic TCR repertoire is often indicative of a healthy and responsive immune system. In the context of cancer immunotherapy, a therapy's ability to broaden the TCR repertoire and promote the expansion of tumor-specific T-cell clones is a key indicator of its potential efficacy. This guide provides a comparative analysis of this compound's impact on the TCR repertoire, supported by experimental data, and contrasts its performance with other immunotherapeutic modalities.
Mechanism of Action of this compound
This compound's primary mechanism involves the disruption of cellular membranes, leading to rapid cancer cell lysis. This process releases a cascade of molecules known as damage-associated molecular patterns (DAMPs) and tumor antigens into the tumor microenvironment. These signals act as a danger signal to the immune system, attracting and activating antigen-presenting cells (APCs) like dendritic cells. These activated APCs then present the tumor antigens to T-cells, initiating a tumor-specific adaptive immune response. This leads to an influx of cytotoxic CD8+ T-cells into the tumor, which are capable of recognizing and killing cancer cells. This transformation of the tumor microenvironment from immunologically "cold" (lacking immune cells) to "hot" (rich in immune cells) is a hallmark of this compound's activity.
Comparative Analysis of TCR Repertoire Modulation
The following tables summarize the impact of this compound and other immunotherapies on the T-cell receptor repertoire, based on available clinical trial data.
Quantitative Impact on T-Cell Clonality
| Therapy | Key Quantitative Findings | Source |
| This compound | In a phase I/II study (NCT03725605), treatment resulted in the expansion of 91 and 35 significant T-cell clones in two analyzed patients, respectively. This is notably higher than the average of 13 expanding clones observed in healthy individuals over a similar timeframe.[1] | [1] |
| Checkpoint Inhibitors (Anti-PD-1) | Treatment is often associated with the expansion of pre-existing T-cell clones rather than a broad diversification.[2] High baseline clonality in the tumor microenvironment has been linked to better responses.[2] | [2] |
| CAR-T Cell Therapy | Generally leads to a decrease in TCR diversity and an increase in clonality in peripheral blood and bone marrow after treatment.[3] | [3] |
| Oncolytic Viruses (T-VEC) | In responding patients, TCR clonality was higher in the tumor but lower in the blood following virotherapy, suggesting an expansion of intratumoral T-cell clones and a systemic immune response.[2] | [2] |
Qualitative Impact on TCR Repertoire and T-Cell Infiltration
| Therapy | Effect on TCR Repertoire and T-Cell Infiltration | Source |
| This compound | Induces a polyclonal T-cell response, with a significant expansion of T-cell clones in the peripheral blood.[4] A notable portion of these expanded clones (49-50%) are found to infiltrate the tumor post-treatment, indicating they are tumor-associated.[4][5][6] this compound monotherapy has been shown to increase the number of CD8+ T-cells in treated lesions in 89% of evaluable biopsied patients.[4] | [4][5][6] |
| Checkpoint Inhibitors (Anti-PD-1) | Can lead to the reinvigoration and expansion of pre-existing, tumor-infiltrating T-cell clones.[2] The effect on overall diversity can be variable. | [2] |
| CAR-T Cell Therapy | The infusion of engineered T-cells leads to a highly clonal expansion of the specific CAR-T cells, which can dominate the TCR repertoire.[3] | [3] |
| Oncolytic Viruses | Can reshape the anti-tumor T-cell response, leading to changes in the TCR repertoire and enhanced T-cell functionality within the tumor.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a therapy's impact on the TCR repertoire. Below are the typical experimental protocols employed in the clinical studies of this compound.
T-Cell Receptor (TCR) Sequencing
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) and tumor biopsies are collected from patients at baseline (before treatment) and at various time points post-treatment.[1][4]
-
DNA/RNA Extraction: Genomic DNA or RNA is extracted from the collected PBMC and tumor tissue samples.[1]
-
Library Preparation and Sequencing: The TCR beta chain CDR3 regions are amplified using a multiplex PCR-based assay.[1] For the this compound trials, the ImmunoSeq® platform (Adaptive Biotechnologies) was utilized. This method uses primers that anneal to the V and J gene segments of the TCR beta locus, allowing for the amplification of the rearranged VDJ segments.[1] The amplified products are then sequenced using high-throughput sequencing platforms.[1]
-
Data Analysis: The sequencing data is processed to identify and quantify the frequency of each unique TCR clonotype.[1] Clonality is a measure of the unevenness of the frequency distribution of clonotypes. A higher clonality value indicates that a few clones are highly expanded.[1] Differential abundance analysis is performed to identify T-cell clones that have significantly expanded or contracted between pre- and post-treatment samples.[1] The expanded clones identified in the peripheral blood are then compared to the clones found in the tumor biopsies to determine the extent of tumor-associated T-cell expansion.[1]
Conclusion
The available data strongly suggest that this compound effectively modulates the tumor microenvironment and promotes a robust, polyclonal anti-tumor T-cell response. The significant expansion of T-cell clones in the peripheral blood, a substantial portion of which are also found in the tumor, provides compelling evidence of a systemic, tumor-targeted immune activation. While direct comparative studies using standardized TCR diversity metrics are still needed for a more granular comparison, the quantitative data on clonal expansion positions this compound as a potent immunomodulatory agent. Its ability to turn "cold" tumors "hot" by increasing T-cell infiltration and expanding the repertoire of tumor-reactive T-cells underscores its potential as a valuable component of combination cancer immunotherapies. Further research with comprehensive TCR repertoire analysis will continue to elucidate the full extent of this compound's immunotherapeutic capabilities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Human TCR repertoire in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Evaluation of the TCR Repertoire as a Predictive and Prognostic Biomarker in Cancer: Diversity or Clonality? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of LTX-315: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the oncolytic peptide LTX-315, ensuring operational safety and regulatory compliance.
For researchers and drug development professionals, the proper disposal of investigational compounds like this compound is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for this compound are not publicly available in the provided search results, general principles for the handling and disposal of potent, biologically active peptides and oncolytic agents should be strictly followed. This guide provides a framework for establishing safe disposal procedures in your laboratory.
Core Principles for this compound Disposal
Given that this compound is an oncolytic peptide designed to lyse tumor cells, it must be handled as a hazardous substance.[1] The primary goal of disposal is to denature the peptide, rendering it biologically inactive before it enters the waste stream. All waste containing this compound, including unused solutions, contaminated labware, and personal protective equipment (PPE), must be segregated and treated as biohazardous or chemical waste according to institutional and local regulations.
Pre-Disposal Handling and Storage
Proper handling and storage are paramount to prevent accidental exposure and ensure the stability of the peptide until disposal.
-
Storage of Lyophilized Peptide: Lyophilized this compound should be stored at -20°C in a tightly sealed vial, protected from light.[2] To prevent degradation from freeze-thaw cycles, it is advisable to aliquot the peptide into single-use quantities.[2] Peptides containing residues prone to oxidation or moisture absorption require careful handling, such as storage in a desiccator.[2]
-
Peptides in Solution: The shelf-life of peptides in solution is limited.[2] If storage is necessary, use a sterile buffer at pH 5-6 and store aliquots at -20°C.[2]
| Parameter | Recommendation | Source |
| Storage Temperature (Lyophilized) | -20°C | [2] |
| Storage Temperature (in Solution) | -20°C | [2] |
| Recommended pH for Solutions | 5-6 | [2] |
| Light Exposure | Avoid bright light | [2] |
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for peptide and cytotoxic waste disposal. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
1. Inactivation of Liquid Waste:
Liquid waste containing this compound, such as unused experimental solutions, should be chemically inactivated before disposal.
-
Method 1: Bleach Treatment
-
Prepare a fresh 10% solution of sodium hypochlorite (B82951) (bleach).
-
In a designated chemical fume hood, add the bleach solution to the liquid this compound waste to achieve a final concentration of at least 1% bleach.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Neutralize the solution according to your institution's EHS guidelines before disposal down the drain with copious amounts of water, if permitted.
-
-
Method 2: Chemical Hydrolysis
-
Adjust the pH of the peptide solution to be strongly acidic (e.g., with 1M HCl) or strongly basic (e.g., with 1M NaOH).
-
Heat the solution if recommended by your EHS office to accelerate hydrolysis.
-
After a sufficient time to ensure degradation, neutralize the solution.
-
Dispose of the neutralized solution as per institutional guidelines.
-
2. Disposal of Solid Waste:
Solid waste includes contaminated vials, pipette tips, gloves, and other labware.
-
Segregation: All solid waste contaminated with this compound should be collected in a dedicated, clearly labeled, leak-proof container.[3]
-
Sharps: Needles, syringes, or any other sharps that have come into contact with this compound must be disposed of immediately in a designated, puncture-resistant sharps container.[3]
-
Final Disposal: The sealed waste containers should be collected and disposed of by your institution's hazardous waste management service, typically through incineration.
3. Spill Management:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Liquid Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, gloves, and eye protection), cover the spill with an absorbent material like sand or vermiculite.[3]
-
Once absorbed, carefully collect the material into a designated hazardous waste container.
-
-
Powder Spills:
-
Avoid raising dust. Gently cover the spill with damp absorbent paper to wet the powder.[3]
-
Collect the contaminated paper and place it in a sealed container for disposal.
-
-
Decontamination:
-
Clean the spill area with a 10% bleach solution, followed by a 70% ethanol (B145695) wipe-down.
-
Wash the area thoroughly with soap and water.[3]
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling LTX-315
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of LTX-315, a synthetic oncolytic peptide. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of the product.
Product Information and Storage
This compound is a 9-mer cationic peptide designed for oncolytic immunotherapy.[1] It is typically supplied in a lyophilized (freeze-dried) powder form. Proper storage is crucial to maintain its stability and efficacy.
Storage Recommendations:
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or colder | Long-term | Store in a tightly sealed vial in a desiccator to prevent moisture absorption. For peptides containing oxidation-sensitive residues, consider purging the vial with an inert gas like nitrogen or argon. |
| Reconstituted Solution | 2-8°C | Short-term (up to one week) | For longer-term storage, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, appropriate PPE must be worn at all times when handling this compound to prevent exposure through skin contact, inhalation, or accidental ingestion. The following table outlines the recommended PPE.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Double-gloving is advised, with the outer glove covering the cuff of the lab coat. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A disposable, fluid-resistant lab coat with long sleeves and tight-fitting cuffs is required. |
| Eye Protection | Safety Goggles or Face Shield | Use safety goggles with side shields at a minimum. A full-face shield is recommended when there is a risk of splashes, such as during reconstitution. |
| Respiratory Protection | Respirator/Dust Mask | A NIOSH-approved respirator (e.g., N95) should be used when handling the lyophilized powder to avoid inhalation of fine particles. |
Operational Plan: Handling and Reconstitution
All procedures involving this compound should be performed in a designated controlled area, such as a certified chemical fume hood or a biological safety cabinet (BSC), to minimize the risk of aerosol generation and exposure.[2][3]
This protocol provides a step-by-step guide for the safe reconstitution of lyophilized this compound powder.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity solvent (e.g., sterile water, PBS, or as specified by the supplier)
-
Sterile syringes and needles
-
Alcohol prep pads
-
Appropriate PPE (as listed in the table above)
-
Sharps disposal container
Procedure:
-
Preparation:
-
Ensure all necessary materials are within the chemical fume hood or BSC.
-
Wipe down the work surface with a suitable disinfectant.
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.[4]
-
Don all required PPE.
-
-
Solvent Preparation:
-
Using a sterile syringe, draw up the calculated volume of the appropriate sterile solvent. The choice of solvent can affect the solubility and stability of the peptide.
-
-
Reconstitution:
-
Carefully remove the plastic cap from the this compound vial and wipe the rubber stopper with an alcohol prep pad.
-
Slowly inject the solvent into the vial, directing the stream against the inner wall to avoid foaming.[4][5] Do not inject the solvent directly onto the lyophilized powder. [5]
-
Gently swirl or roll the vial to dissolve the peptide.[5][6] Do not shake vigorously , as this can denature the peptide.[5]
-
Allow the vial to sit at room temperature for a few minutes to ensure complete dissolution. The resulting solution should be clear.
-
-
Aliquoting and Storage:
-
If not for immediate use, it is best practice to aliquot the reconstituted solution into smaller, single-use sterile vials to avoid multiple freeze-thaw cycles.
-
Clearly label each aliquot with the peptide name, concentration, and date of preparation.
-
Store the aliquots at the recommended temperature (-20°C or -80°C).
-
-
Waste Disposal:
-
Dispose of all used needles and syringes in a designated sharps container.
-
All other contaminated materials (e.g., gloves, wipes, vials) should be disposed of as cytotoxic waste according to institutional and local regulations.
-
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be handled and disposed of according to strict protocols to prevent environmental contamination and exposure to personnel.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Method |
| Sharps (Needles, syringes) | Puncture-resistant, clearly labeled sharps container for cytotoxic waste. | High-temperature incineration by a certified hazardous waste management service. |
| Solid Waste (Gloves, lab coats, vials, pipette tips) | Designated, leak-proof, and clearly labeled cytotoxic waste container (often purple-lidded). | High-temperature incineration by a certified hazardous waste management service. |
| Liquid Waste (Unused reconstituted solutions) | Sealed, leak-proof, and clearly labeled container for cytotoxic chemical waste. | High-temperature incineration by a certified hazardous waste management service. Do not pour down the drain. |
Mechanism of Action and Signaling Pathway
This compound exerts its oncolytic effect through a dual mechanism of action. It directly disrupts the plasma and mitochondrial membranes of cancer cells, leading to necrotic cell death. This process releases danger-associated molecular patterns (DAMPs) and tumor antigens, which in turn stimulates a systemic anti-tumor immune response.
Caption: this compound signaling pathway leading to immunogenic cell death.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is required to minimize harm.
Emergency Response:
| Exposure Type | Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Spill | Evacuate the area and restrict access. Wearing appropriate PPE, cover the spill with absorbent material. Collect the absorbed material and place it in a designated cytotoxic waste container. Decontaminate the area with a suitable cleaning agent. |
By adhering to these safety protocols and operational plans, researchers, scientists, and drug development professionals can handle this compound safely and effectively, fostering a secure laboratory environment and ensuring the integrity of their research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
